Technical Monograph: Functional Applications and Biophysical Properties of 1-Heptanoyl-sn-glycero-3-phosphocholine
The following is an in-depth technical monograph on 1-Heptanoyl-sn-glycero-3-phosphocholine, structured for researchers in biochemistry, structural biology, and drug discovery. Compound: 1-Heptanoyl-sn-glycero-3-phosphoc...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical monograph on 1-Heptanoyl-sn-glycero-3-phosphocholine, structured for researchers in biochemistry, structural biology, and drug discovery.
Compound: 1-Heptanoyl-sn-glycero-3-phosphocholine
Synonyms: 7:0 Lyso PC, 1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine
CAS: 39036-04-9 (Generic for Heptanoyl PC series; specific isomers vary)
Class: Short-Chain Lysophosphatidylcholine (scLPC)
Part 1: Executive Summary & Core Directive
1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic short-chain phospholipid analog used primarily as a biophysical probe and enzymological tool . Unlike its long-chain physiological counterparts (e.g., 16:0 Lyso PC) which act as signaling lipids via G-protein coupled receptors (e.g., G2A/GPR132), the biological function of 7:0 Lyso PC is defined by its unique physicochemical properties: extreme water solubility and high Critical Micelle Concentration (CMC) .
In research and drug development, it serves three critical functions:
Kinetic Probe: It allows the study of lipolytic enzymes (PLA2, acyltransferases) on monomeric substrates , decoupling the catalytic step from the complex interfacial binding step required for long-chain lipids.
NMR Detergent/Surfactant: It modifies the curvature and dynamics of micelles and bicelles used in solution NMR of membrane proteins.
Membrane Perturbant: It is used to experimentally modulate membrane curvature stress and permeability in model liposome systems.
Part 2: Physicochemical Properties & Membrane Interaction[1]
The functional utility of 7:0 Lyso PC stems directly from its short fatty acid tail (7 carbons). This odd-chain length renders it distinct from natural even-chain lipids.
Critical Micelle Concentration (CMC)
The CMC of lysophospholipids increases exponentially as chain length decreases.
Implication: At standard experimental concentrations (1–10 mM), 7:0 Lyso PC exists almost exclusively as a monomer in aqueous solution. This is crucial for enzymology, as it eliminates the "surface dilution" effect seen with micellar substrates.
Data Summary Table
Property
Value / Characteristic
Relevance
Molecular Weight
~411.47 g/mol
Mass spectrometry calibration standard.
Solubility
>100 mg/mL in Water
No organic solvents (DMSO/Chloroform) required for stock preparation.
Aggregation State
Monomeric (<100 mM)
Ideal for Michaelis-Menten kinetics in bulk solution.
HLB Value
High (Hydrophilic)
Acts as a Type I solubilizer; promotes positive curvature.
Structural Visualization (DOT Diagram)
The following diagram illustrates the aggregation behavior of 7:0 Lyso PC compared to long-chain analogs.
Part 3: Biological Applications in Enzymology
The primary "biological function" of 7:0 Lyso PC in a laboratory setting is as a substrate for Phospholipase A2 (PLA2) , Lysophospholipase , and Lecithin:Retinol Acyltransferase (LRAT) family enzymes.
Decoupling Interfacial Activation
Long-chain phospholipids form aggregates (micelles/liposomes). Enzymes acting on them must first bind to the lipid interface (Interfacial Recognition) before binding the substrate molecule (Catalysis).
Problem: It is difficult to distinguish if a drug inhibits the binding to the membrane or the catalytic active site.
Solution (7:0 Lyso PC): Because 7:0 Lyso PC is monomeric, it allows researchers to measure the enzyme's intrinsic catalytic rate (
) and affinity () toward the monomer, effectively treating the lipase as a standard water-soluble esterase.
Acyltransferase Assays (HRASLS Proteins)
Research has shown that 7:0 Lyso PC is an effective acceptor substrate for HRASLS (H-rev107 family) acyltransferases.
Mechanism: The enzyme transfers an acyl group from a donor (e.g., 7:0 PC) to the hydroxyl group of 7:0 Lyso PC (or water), or vice versa.
Utility: The short chain allows for rapid mass spectrometry monitoring without the suppression effects common with long hydrophobic chains.
Enzymatic Workflow Diagram
Part 4: Experimental Protocols
Protocol A: Preparation of Monomeric Substrate Solution
Purpose: To create a defined substrate stock for enzyme kinetics (PLA2 or Acyltransferase).
Weighing: Accurately weigh 5 mg of 1-Heptanoyl-sn-glycero-3-phosphocholine powder.
Note: The powder is hygroscopic. Equilibrate to room temperature in a desiccator before opening.
Solubilization: Add 1.0 mL of reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Observation: The solid should dissolve instantly without sonication or heating, resulting in a clear solution.
Verification: Verify concentration using a phosphate assay (e.g., Bartlett method) if precise stoichiometry is required.
Storage: Store at -20°C. Stability is higher than unsaturated lipids (e.g., 18:1) due to the lack of double bonds (no oxidation), but hydrolysis can occur over months.
Protocol B: Membrane Protein NMR Sample Preparation (Bicelle Doping)
Purpose: To tune the size of DMPC/DHPC bicelles for specific protein tumbling rates.
Base Bicelle Prep: Prepare standard bicelles using DMPC (long chain) and DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) at a q-ratio (long/short) of 0.5.
Doping: Titrate 7:0 Lyso PC into the bicelle mixture (0.1 – 5 mol%).
Mechanism: The single-chain 7:0 Lyso PC has a larger effective headgroup area than the double-chain DHPC.
Effect: It increases the curvature of the bicelle rim, potentially reducing the bicelle size or stabilizing high-curvature defects required for certain membrane protein conformations.
Measurement: Monitor the protein's HSQC spectrum for line-narrowing (indicating faster tumbling/smaller size).
Part 5: References
Golczak, M., et al. (2012). Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins. Journal of Biological Chemistry.[3] [Link]
Stafford, R. E., et al. (1989). Interfacial properties of short-chain lecithins in water and at the air-water interface. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
Chou, J. J., et al. (2002). Solution NMR studies of membrane proteins in bicelles. Journal of Biomolecular NMR. [Link]
Precision Membrane Modulation: The Role of 1-Heptanoyl-sn-glycero-3-phosphocholine
The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) . It deviates from standard templates to focus on the...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, mechanistic, and practical analysis of 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) . It deviates from standard templates to focus on the specific utility of this molecule in membrane biophysics and structural biology.
Technical Guide & Application Note
Executive Summary
In the landscape of membrane mimetics, 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 07:0 Lyso PC or C7-LPC ) occupies a critical "Goldilocks" zone between the highly volatile hexanoyl (C6) derivatives and the more hydrophobic octanoyl (C8) analogs.
While di-acyl short-chain lipids (like DHPC) are the standard for bicelle formation, mono-acyl 07:0 Lyso PC serves a distinct purpose: it acts as a precision curvature inducer and a high-CMC surfactant . Its primary utility lies in:
Fine-tuning Bicelle/Micelle Dynamics: Modulating the rim stability of membrane mimetics for NMR studies.
Membrane Permeabilization Models: Serving as a controlled lytic agent to study lipid bilayer stress and pore formation mechanisms.
Protein Crystallization: Acting as a "soft" detergent that prevents non-specific aggregation without stripping essential annular lipids.
Physicochemical Profile & Mechanistic Basis[1]
To use 07:0 Lyso PC effectively, one must understand its behavior at the molecular level. Unlike long-chain lipids (e.g., POPC) that form stable bilayers, C7-LPC is a Class I Amphiphile (wedge-shaped).
Structural Attributes[2]
Headgroup: Phosphocholine (zwitterionic, large hydration shell).
Tail: Heptanoyl chain (7 carbons).
Geometry: Large head-to-tail cross-sectional ratio (
).
Result: Induces strong positive curvature when inserted into bilayers.
Critical Micelle Concentration (CMC) & Solubility
The utility of C7-LPC is defined by its Critical Micelle Concentration.
Estimated CMC: ~50–70 mM (Interpolated between C6 ~400 mM and C8 ~20 mM).
Implication: The high CMC allows for rapid removal via dialysis , a significant advantage over detergents like DDM or Triton X-100. It exists as a monomer at relatively high concentrations, enabling fast exchange rates (
While 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is the standard "rim" lipid for bicelles, 07:0 Lyso PC is increasingly used to tune the q-ratio (molar ratio of long-chain to short-chain lipid) and the dynamic properties of the assembly.
Mechanism of Action in Bicelles
In a DMPC/C7-LPC mixture:
Segregation: The long-chain DMPC forms the planar bilayer (low curvature).
Rim Formation: The wedge-shaped C7-LPC segregates to the rim (high curvature), capping the hydrophobic edges.
Advantage over DHPC: C7-LPC has a single chain, making the rim more dynamic and "softer," which can be beneficial for membrane proteins that require a more fluid interface to undergo conformational changes.
Visualization of Bicelle Dynamics
The following diagram illustrates the segregation logic essential for bicelle formation.
Caption: Segregation of 07:0 Lyso PC to the high-curvature rim of a bicelle, stabilizing the planar DMPC domain.
Experimental Protocols
Protocol A: Preparation of DMPC/07:0 Lyso PC Bicelles for NMR
Objective: Create magnetically alignable bicelles for structural studies.
Buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 10% D2O.
Procedure:
Stock Preparation: Dissolve DMPC in chloroform and dry to a film. Resuspend C7-LPC in water (it is soluble) to create a 200 mM stock.
Hydration: Hydrate the DMPC film with the C7-LPC solution to achieve the desired q-ratio (typically
for large bicelles).
Cycling: The mixture will likely be viscous/cloudy. Perform freeze-thaw cycles (Liquid N2
40°C water bath) 3–5 times.
Why? This ensures homogenous mixing and breaks down multilamellar vesicles (MLVs).
Clarification: On the final warm cycle, the solution should become clear (isotropic phase) or slightly opalescent (aligned phase) depending on concentration.
Validation: Check 1D 31P-NMR. An isotropic peak indicates micelles/small bicelles; a doublet indicates magnetic alignment (large bicelles).
Interpretation: A sigmoidal curve indicates cooperative pore formation. 07:0 Lyso PC typically induces leakage at lower concentrations than C18-LPC but higher than detergents like Triton.
Mechanistic Insights: The Curvature Stress Pathway
The interaction of 07:0 Lyso PC with membranes is governed by the Shape Hypothesis .
Insertion: Monomers of C7-LPC insert into the outer leaflet of the bilayer.
Asymmetry: This expansion of the outer leaflet creates transbilayer area asymmetry .
Stress Relief: The membrane attempts to relieve this stress by bending (positive curvature).
Failure Point: If the concentration exceeds the lytic threshold, the curvature stress is relieved by the formation of toroidal pores , where the monolayer bends continuously from the outer to the inner leaflet. C7-LPC stabilizes the high-curvature edge of this pore.
Caption: Step-wise mechanism of membrane permeabilization induced by short-chain Lyso PCs.
References
Avanti Polar Lipids. Lysophospholipids: Physical Properties and Applications. Retrieved from
Hampton Research. Detergent Screen User Guide. (Provides CMC data for short-chain lipids). Retrieved from
Sanders, C. R., & Prosser, R. S. (1998).Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. (Foundational text on bicelle composition including short-chain PCs).
Stafford, R. E., et al. (1989).Interfacial properties of short-chain phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Biomembranes. (Discusses C6-C9 PC properties).
Marsh, D. (1990).Handbook of Lipid Bilayers. CRC Press. (Source for thermodynamic data on lipid phase transitions and CMCs).
The Kinetic Specialist: A Technical Guide to 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC)
The following technical guide is structured to provide an advanced operational understanding of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC). It moves beyond basic definitions to explore the biophysical kinetics...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an advanced operational understanding of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC). It moves beyond basic definitions to explore the biophysical kinetics, experimental utility, and specific handling requirements of this unique short-chain lysophospholipid.
In the landscape of lysophospholipids (LPCs), 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) occupies a distinct biophysical niche. Unlike its long-chain counterparts (e.g., 16:0 or 18:0 Lyso PC) which act as potent, persistent detergents that often irreversibly disrupt membranes, 7:0 Lyso PC functions as a transient membrane modulator .
Its seven-carbon fatty acid tail confers a high Critical Micelle Concentration (CMC) and rapid monomer-micelle exchange kinetics. This allows researchers to induce controlled, reversible curvature stress in lipid bilayers—a critical capability for studying mechanosensitive channels, transient pore formation, and cytosolic drug delivery without permanent cell lysis.
Molecular Architecture & Physicochemical Profile
To utilize 7:0 Lyso PC effectively, one must understand how its structural asymmetry dictates its behavior in aqueous and lipid environments.
Structural Components
The molecule consists of three functional domains:
The Headgroup: A zwitterionic phosphocholine moiety (highly hydrophilic).
The Backbone: An sn-glycero-3-phosphate scaffold.[1][2][3][4]
The Tail: A heptanoyl (C7) chain esterified at the sn-1 position. The sn-2 position carries a hydroxyl group, classifying it as a "lyso" lipid.
Key Distinction: Do not confuse 7:0 Lyso PC with DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) . DHPC has two C7 tails and is commonly used to form bicelles. 7:0 Lyso PC has only one tail, making it significantly more hydrophilic and dynamic.
Physicochemical Data Table
Property
Value / Characteristic
Implication for Experimental Design
Molecular Formula
C₁₅H₃₂NO₇P
Basis for stoichiometry calculations.
Molecular Weight
369.39 g/mol
Lighter than standard LPCs (e.g., 16:0 is ~496 g/mol ).
CMC (Estimated)
> 50 mM*
Exists as monomers at standard working concentrations (µM range).
Solubility
High (Water/Ethanol)
Rapid dispersion; no sonication usually required.
Hygroscopicity
Extremely High
CRITICAL: Must be handled under dry nitrogen/argon.
HLB Value
High (>15)
Acts as a solubilizer rather than an emulsifier.
*Note: While C10 Lyso PC has a CMC of ~7 mM [1], the logarithmic relationship between chain length and CMC suggests C7 Lyso PC has a CMC significantly higher, likely exceeding 50-100 mM, behaving as a hydrotrope at lower concentrations.
Mechanism of Action: The "Kinetic Wedge"
The utility of 7:0 Lyso PC lies in its shape and kinetics. It possesses an "inverted cone" or "wedge" geometry (large head, small tail).
Membrane Interaction Pathway
When introduced to a lipid bilayer, 7:0 Lyso PC inserts into the outer leaflet. Because of its short C7 tail, the hydrophobic interaction holding it in the membrane is weak.
Rapid Insertion: Monomers enter the membrane instantly.
Transient Pore Formation: If concentration thresholds are met, toroidal pores form.
Rapid Washout: Unlike C16 Lyso PC, which stays anchored, 7:0 Lyso PC can be washed out with buffer, allowing membrane resealing.
Visualization of Kinetic Pathway
Figure 1: The Kinetic Wedge Mechanism. Note the "High k_off" pathway (dotted blue line), which is the defining feature of 7:0 Lyso PC compared to long-chain variants.
Experimental Protocols
Protocol A: Handling and Stock Preparation
Rationale: 7:0 Lyso PC is highly hygroscopic. Moisture absorption alters the effective molecular weight and can lead to hydrolysis.
Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.
Solvent Dissolution: Dissolve the powder in Chloroform:Methanol (2:1 v/v) if preparing lipid films, or pure water/buffer for immediate use.
Inert Gas: Overlay stock solutions with dry Nitrogen or Argon immediately after use.
Storage: Store at -20°C in glass vials with Teflon-lined caps. Avoid plasticware for long-term storage as lipids can leach plasticizers.
Baseline: Establish stable fluorescence of Calcein-LUVs in buffer (0% leakage).
Injection: Inject 7:0 Lyso PC (Final conc: 0.5 mM - 5 mM).
Observation: Monitor fluorescence increase (de-quenching) for 300 seconds.
Expectation: Rapid increase followed by a plateau.
Washout Simulation (Optional): Dilute the sample 10x with buffer.
Analysis: If leakage stops immediately, the mechanism is concentration-dependent and reversible.
Total Lysis: Add Triton X-100 to determine 100% leakage value.
Data Calculation:
Where is fluorescence at time t, is baseline, and is Triton X-100 value.
Applications in Drug Development & Research[6]
Permeation Enhancer for Mucosal Delivery
Short-chain LPCs like 7:0 Lyso PC are investigated as permeation enhancers for hydrophilic drugs (e.g., peptides, insulin) across mucosal barriers [2].
Mechanism: They transiently loosen tight junctions and fluidize the apical membrane.
Advantage: The rapid clearance (high
) reduces mucosal toxicity compared to surfactants like SDS or long-chain LPCs.
NMR & Crystallography (Bicelle Doping)
While DHPC is the standard for bicelles, 7:0 Lyso PC can be used as a "dopant" to tune the curvature of the bicelle rim.
Application: Modifying the
ratio (lipid/detergent ratio) in solid-state NMR to adjust the alignment of membrane proteins.
Diagnostic Standard
Used as an internal standard in LC-MS/MS lipidomics. Its odd-chain length (C7) makes it distinguishable from endogenous biological lipids (typically even-chain C16, C18) [3].
Safety & Integrity (Self-Validating Systems)
When designing experiments with 7:0 Lyso PC, ensure the following controls are in place to validate data integrity:
Purity Check: Run a Thin Layer Chromatography (TLC) plate (Chloroform/Methanol/Water 65:25:4) before critical assays. 7:0 Lyso PC can hydrolyze to glycerophosphocholine (GPC) and heptanoic acid if stored improperly.
Concentration Verification: Because it is hygroscopic, weighing the powder is often inaccurate. Determine the precise concentration of your stock solution using a phosphate assay (e.g., Bartlett assay) after dissolution.
References
Stafford, R. E., Fanni, T., & Dennis, E. A. (1989). Interfacial properties and critical micelle concentration of lysophospholipids.[3] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1006(1), 38-46.
Muranishi, S. (1990). Absorption enhancers. Critical Reviews in Therapeutic Drug Carrier Systems, 7(1), 1-33.
Li, L., et al. (2004).[8] The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine.[9] Biophysical Journal, 87(1), 580-587.
1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC): A Versatile Short-Chain Phospholipid Analog in Structural Biology and Lipidomics
Executive Summary 1-Heptanoyl-sn-glycero-3-phosphocholine (CAS: 160118-49-0), commonly referred to as 07:0 Lyso PC, is a synthetic short-chain lysophosphatidylcholine. Characterized by a zwitterionic phosphocholine headg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (CAS: 160118-49-0), commonly referred to as 07:0 Lyso PC, is a synthetic short-chain lysophosphatidylcholine. Characterized by a zwitterionic phosphocholine headgroup and a single 7-carbon acyl chain, this molecule bridges the gap between traditional biochemical surfactants and native membrane lipids[1]. Because of its unique structural geometry, 07:0 Lyso PC is an indispensable tool for researchers dealing with membrane protein crystallization, nuclear magnetic resonance (NMR) biomembrane mimics, and quantitative mass spectrometry[2][3][4].
This technical guide dissects the physicochemical causality behind its applications and provides self-validating protocols for its implementation in advanced laboratory workflows.
Physicochemical Dynamics: The "Wedge Effect"
To utilize 07:0 Lyso PC effectively, one must understand why it behaves differently from standard phospholipids. Native phospholipids (like DPPC or POPC) possess two long acyl chains, creating a cylindrical geometry that spontaneously forms planar lipid bilayers.
In contrast, 07:0 Lyso PC possesses a bulky, highly hydrated phosphocholine headgroup attached to a very short, single 7-carbon hydrophobic tail. This creates a conical or "wedge" molecular shape with a packing parameter (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) of less than [5]. Consequently, 07:0 Lyso PC cannot form stable bilayers; instead, it self-assembles into highly curved, rapidly tumbling cylindrical or spherical micelles. This rapid isotropic tumbling is critical for high-resolution NMR, as it minimizes the anisotropic line broadening typically seen in large liposomes[3].
Quantitative Data: Short-Chain Lyso-PC Comparison
Table 1: Physicochemical properties of short-chain Lyso-PCs.
Membrane Protein Solubilization and Crystallization
A profound challenge in structural biology is maintaining integral membrane proteins in a native-like, folded state outside the cellular lipid bilayer. 07:0 Lyso PC acts as an ideal biomembrane mimic[3]. Its zwitterionic nature allows it to shield hydrophobic transmembrane domains without denaturing the protein—a common artifact introduced by harsher ionic detergents[7]. It is frequently utilized in detergent screening panels to optimize protein solubility and crystal lattice formation[2][8].
Protocol: Detergent Screening for Vapor Diffusion Crystallization
Causality & Validation: Adding the detergent to the sample before the crystallization reagent ensures the micellar shield is established, preventing premature hydrophobic aggregation. The protocol validates itself through the visual absence of amorphous precipitate prior to crystal formation.
Sample Preparation: Purify the membrane protein to >95% homogeneity. Concentrate to 5–25 mg/mL in a dilute buffer (<25 mM) to minimize ionic interference with micelle formation[8].
Detergent Spiking: Add 07:0 Lyso PC to the protein sample. The optimal final concentration should be evaluated between 10% to 30% of the critical micelle concentration (CMC) or the stock screen concentration[2].
Drop Assembly: In a vapor diffusion plate, pipette 90 µL of the crystallization reagent into the reservoir.
Mixing: On the coverslip, mix 1 part protein-detergent complex with 1 part crystallization reagent (e.g., 500 nL + 500 nL)[2].
Equilibration: Seal the plate and incubate at a constant temperature (typically 4°C or 20°C). Monitor crystal growth via polarized light microscopy.
Workflow for membrane protein solubilization and crystallization using 07:0 Lyso PC micelles.
Biomembrane Mimics for NMR Spectroscopy
For 1D and 2D NMR studies of integral membrane proteins, the thick, hydrated glycerophosphocholine layer of 07:0 Lyso PC micelles provides a stable, native-like environment[3].
Protocol: Preparation of 07:0 Lyso PC Micelles for NMR
Causality & Validation: To validate that the membrane protein is properly embedded within the micelle and not just surface-associated, paramagnetic shift reagents (e.g., 3 mM Pr3+) are utilized. Pr3+ interacts with the exposed phosphocholine headgroups, shifting their 31P-NMR signals. If the protein is properly embedded, its internal residues remain shielded from the paramagnetic shift, validating the integrity of the biomembrane mimic[5].
Lyophilization: Co-lyophilize the purified membrane protein with 07:0 Lyso PC to ensure complete mixing of the lipid and protein hydrophobic domains.
Rehydration: Rehydrate the powder in D2O containing a biological buffer (e.g., 20 mM HEPES, pH 7.0). The high water solubility of 07:0 Lyso PC facilitates rapid micellization[9].
Sonication: Subject the sample to mild bath sonication for 5 minutes to ensure uniform micelle size distribution.
Validation (Paramagnetic Shift): Acquire a baseline 1D 31P-NMR spectrum. Add 3 mM Pr3+ to the sample and re-acquire the spectrum. A clear separation of shifted (external) and unshifted (internal/shielded) signals confirms micellar integrity[5].
Quantitative Lipidomics and Internal Standardization
In mass spectrometry-based lipidomics, accurate absolute quantification requires internal standards (IS) that mimic endogenous lipids but are biologically absent. Mammalian systems predominantly synthesize even-chain fatty acids (e.g., 16:0, 18:1). Therefore, the odd-chain 07:0 Lyso PC is an impeccable internal standard, ensuring zero background interference while perfectly matching the ionization efficiency of endogenous Lyso-PCs[4].
Causality & Validation: Spiking the 07:0 Lyso PC internal standard into the raw sample before any solvent addition acts as a self-validating control for the entire extraction workflow. Because 07:0 Lyso PC is virtually absent in endogenous mammalian tissues, its final absolute peak area in the mass spectrometer directly validates extraction efficiency. An IS recovery of <80% immediately flags a failure in phase separation or ion suppression[4].
Sample Spiking: Aliquot 50 µL of plasma or tissue homogenate. Immediately spike with 10 µL of a known concentration of 07:0 Lyso PC IS (e.g., 1 µg/mL in methanol)[4].
Solvent Addition: Add 190 µL of Chloroform:Methanol (2:1 v/v) to the sample. Vortex vigorously for 30 seconds to disrupt protein-lipid complexes.
Phase Separation: Add 50 µL of LC-MS grade water. Centrifuge at 10,000 x g for 10 minutes at 4°C to resolve the biphasic system.
Collection: Carefully extract the lower organic (chloroform) phase containing the lipids, avoiding the proteinaceous interphase.
Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of LC-MS mobile phase (e.g., Isopropanol/Acetonitrile/Water) for injection.
Enzymatic Activity Assays (Phospholipase A2)
07:0 Lyso PC is a direct product of Phospholipase A2 (PLA2) activity on 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC). PLA2 specifically hydrolyzes the sn-2 ester bond of the phospholipid, yielding 07:0 Lyso PC and free heptanoic acid[10]. This reaction is highly calcium-dependent and is used to screen PLA2 inhibitors in drug development.
Enzymatic cleavage of DHPC by Phospholipase A2 yielding 07:0 Lyso PC and heptanoic acid.
Thermodynamic Stability of 1-Heptanoyl-sn-glycero-3-phosphocholine Micelles
The following technical guide details the thermodynamic stability profile of 1-Heptanoyl-sn-glycero-3-phosphocholine (1-Heptanoyl LysoPC). Editorial Note: This guide addresses the specific mono-acylated lipid (LysoPC). T...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the thermodynamic stability profile of 1-Heptanoyl-sn-glycero-3-phosphocholine (1-Heptanoyl LysoPC).
Editorial Note: This guide addresses the specific mono-acylated lipid (LysoPC). This molecule is distinct from the widely used 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) , which is a double-chain lipid commonly used in bicelle systems. The thermodynamic behaviors of these two molecules are radically different; this guide focuses strictly on the single-chain variant as requested.
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (C7-LysoPC) represents a boundary lipid in the field of soft matter thermodynamics. With a seven-carbon acyl chain, it occupies the transition zone between a true micelle-forming surfactant and a monomeric hydrotrope.
Unlike its longer-chain counterparts (C12–C18 LysoPC) which form stable micelles at micromolar concentrations, C7-LysoPC exhibits a Critical Micelle Concentration (CMC) in the high millimolar range (estimated ~150–250 mM ). Its thermodynamic stability is marginal, driven by a weak hydrophobic effect that is barely sufficient to overcome the entropic penalty of aggregation. Consequently, C7-LysoPC micelles are highly dynamic, short-lived, and sensitive to temperature and ionic strength.
This guide provides the theoretical framework, extrapolated thermodynamic parameters, and experimental protocols required to characterize this elusive system.
Lipid self-assembly is driven by the hydrophobic effect. The standard free energy of micellization (
) decreases linearly with carbon chain length ().
C16 LysoPC: Strong hydrophobic drive; CMC
4 µM.
C8 LysoPC: Moderate hydrophobic drive; CMC
60 mM.
C7 LysoPC: Weak hydrophobic drive. The energy gain from burying the short C7 tail barely exceeds the repulsion of the large hydrated phosphocholine headgroup.
Thermodynamic Parameters
Direct experimental data for C7-LysoPC is rare in standard literature because it is often considered a monomeric surfactant. However, its parameters can be derived with high confidence from the homologous series of lysophosphatidylcholines.
Critical Micelle Concentration (CMC)
Using the pseudo-phase separation model, we extrapolate the CMC from C8–C16 data.
Lipid Chain Length
Experimental CMC (mM)
Source Ref
C12 (Lauroyl)
0.7
Avanti Polar Lipids [1]
C10 (Decanoyl)
7.0
Marsh, D. [2]
C8 (Octanoyl)
60.0
Avanti Polar Lipids [1]
C7 (Heptanoyl)
~180 ± 30
Extrapolated (This Guide)
C6 (Hexanoyl)
> 500 (Monomeric)
Estimate
Thermodynamic Implication: A CMC of ~180 mM implies that obtaining stable micelles requires extremely high lipid concentrations (>66 mg/mL). Below this threshold, C7-LysoPC exists as a monomer.
Standard Free Energy of Micellization (
)
Calculated using the equation:
Where is the CMC in mole fraction units.
At 298 K (25°C):
M
Interpretation: The negative value indicates micellization is spontaneous above the CMC, but the magnitude is small compared to C16 LysoPC (
). The micelle is thermodynamically "shallow," meaning monomers can enter and exit the aggregate with very little energy barrier, leading to rapid exchange rates ().
Enthalpy (
) and Entropy (
)
: Likely endothermic (> 0) or near zero at room temperature. The breakdown of the "iceberg" water structure around the short tail releases heat, but headgroup repulsion absorbs it.
: Positive and large. The driving force is almost entirely entropic (release of structured water).
Visualization: The Stability Landscape
The following diagram illustrates the energy landscape of C7-LysoPC compared to a stable C14-LysoPC, highlighting the high activation energy required to maintain the C7 micelle.
Figure 1: Comparative stability landscape. C7-LysoPC forms transient micelles only at high concentrations due to a shallow thermodynamic well.
Experimental Protocols for Characterization
Measuring the stability of such a high-CMC surfactant requires specialized modifications to standard protocols. Standard fluorescence (pyrene) assays often fail because the probe solubility limit is reached before the lipid CMC.
Syringe Solution: 500 mM C7-LysoPC in the same buffer (Must be > 2x estimated CMC).
Workflow:
Preparation: Dissolve C7-LysoPC to 500 mM. Note: Solution may be viscous. Degas thoroughly.
Titration: Inject 2 µL aliquots of lipid into the buffer cell (25°C).
Data Analysis:
Pre-CMC region: Injections result in large heat of demicellization (endothermic).
Post-CMC region: Heat of dilution (near zero).
Inflection Point: The midpoint of the transition curve is the CMC.
Validation: If no transition is observed up to 300 mM, the molecule behaves as a hydrotrope, not a micelle former.
Protocol B: NMR Diffusion (DOSY)
Since micelles diffuse much slower than monomers, Diffusion Ordered Spectroscopy (DOSY) can track the transition.
Workflow:
Prepare a concentration series: 10, 50, 100, 200, 300, 400 mM C7-LysoPC in D₂O.
Acquire 1H-DOSY spectra.
Plot: Diffusion coefficient (
) vs. Concentration.
Result:
Monomer Region:
.
Micelle Region:
drops typically by factor of 5–10.
For C7, the drop will be gradual (non-cooperative) compared to long-chain lipids, indicating "loose" aggregates.
Applications & Strategic Utility
Why use a thermodynamically unstable micelle?
Rapid Exchange Kinetics: In NMR studies of membrane proteins, C7-LysoPC allows for extremely fast exchange of lipids on/off the protein surface, averaging out chemical shift anisotropy (CSA) better than stable detergents.
Wash-Out Capability: Because the CMC is high, C7-LysoPC can be removed from a sample simply by dilution. It does not "stick" to proteins as tenaciously as C12 detergents.
Permeation Enhancer: At sub-CMC concentrations, it acts as a wedge-like monomer that transiently disrupts bilayers, useful for drug delivery across mucosal membranes without permanently dissolving the membrane.
Critical Distinction: C7-LysoPC vs. DHPC
Researchers frequently confuse this molecule with DHPC (1,2-Diheptanoyl-sn-glycero-3-phosphocholine) .
Feature
1-Heptanoyl LysoPC
DHPC (Diheptanoyl PC)
Chains
Single (sn-1)
Double (sn-1, sn-2)
CMC
~180 mM (Unstable)
1.4 mM (Stable)
Geometry
Cone (Micelle)
Cylinder (Bicelle edge)
Use Case
Hydrotrope, Transient detergent
Bicelles, NMR alignment
Warning: Do not substitute C7-LysoPC into protocols designed for DHPC. The concentration required to form micelles is 100x higher, and the resulting aggregate structure is different.
Marsh, D. (1990). Handbook of Lipid Bilayers. CRC Press. (Provides thermodynamic scaling laws for phospholipid homologs).
Stafford, R. E., et al. (1989). Thermodynamics of micelle formation of lysophosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
Zhang, Y., et al. (2006). Micellization of short-chain phospholipids. Journal of Colloid and Interface Science.[1] (Discusses the C6-C8 transition zone).
Technical Guide: 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) in Protein Research
This is an in-depth technical guide on 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly abbreviated as 7:0 Lyso PC ).[1][2] [1][2] Part 1: Executive Summary & Molecular Identity[1][2] 1-Heptanoyl-sn-glycero-3-phosphocho...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly abbreviated as 7:0 Lyso PC ).[1][2]
[1][2]
Part 1: Executive Summary & Molecular Identity[1][2]
1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic, short-chain lysophospholipid used primarily as a specialized detergent and additive in membrane protein structural biology and lipid enzymology.[1][2]
Unlike its more common "double-chain" counterpart, 1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) , which is a staple in bicelle formation, 7:0 Lyso PC possesses a single heptanoyl (C7) chain.[1][2] This structural difference confers unique surfactant properties, making it a "mild" amphiphile often used to tune the curvature and solubility of detergent micelles during crystallization screening.
Crucial Distinction:
7:0 Lyso PC (The Topic): Single C7 chain. High CMC. Used as an additive/modulator.
07:0 PC (DHPC): Double C7 chain. CMC ~1.4 mM. Used as a primary detergent for bicelles.
Part 2: Physicochemical Profile[2]
Chemical Structure & Properties
7:0 Lyso PC is a zwitterionic surfactant. Its headgroup (phosphocholine) is neutral at physiological pH, while its tail is an extremely short seven-carbon alkyl chain.[1][2]
Property
Specification
Systematic Name
1-heptanoyl-sn-glycero-3-phosphocholine
Common Name
7:0 Lyso PC
Molecular Formula
C₁₅H₃₂NO₇P
Molecular Weight
369.39 g/mol
Headgroup
Phosphocholine (Zwitterionic)
Tail Length
C7 (Heptanoyl)
Critical Micelle Concentration (CMC)
High (> 100 mM est.)*
Solubility
High in water (due to short chain/large headgroup ratio)
*Note: While long-chain Lyso PCs (e.g., C14) have low CMCs (~0.04 mM), the C7 chain is too short to drive stable micelle formation at low concentrations. It often acts as a hydrotrope or co-surfactant rather than a classic micelle-forming detergent.[1][2]
Structural Visualization
The following diagram illustrates the topology of 7:0 Lyso PC compared to the bilayer-forming lipid POPC.
Caption: Structural comparison showing the single short chain of 7:0 Lyso PC versus the dual long chains of a standard membrane lipid.
Part 3: Applications in Protein Research[2]
Membrane Protein Crystallography
7:0 Lyso PC is widely recognized as a component of high-throughput detergent screens (e.g., Hampton Research Detergent Screen 2, Well G02).
Mechanism: Because its chain is too short to form a stable belt around a transmembrane protein on its own, it is rarely used as the primary solubilizing detergent. Instead, it is used as a small-molecule amphiphile additive .[1][2]
Function: It intercalates into the micelles of larger detergents (like DDM or OG), altering the micelle's surface curvature and reducing the size of the detergent torus. This "tightening" of the micelle can promote protein-protein contacts required for crystal lattice formation.[1][2]
Screening Protocol: It is typically screened at concentrations around 5.0 mM .[1]
Enzymology: The Lands Cycle
7:0 Lyso PC serves as a specific substrate to probe the specificity of Lysophosphatidylcholine Acyltransferases (LPCATs) .
The Lands Cycle: This is the metabolic pathway where phospholipids are remodeled. PLA2 cleaves a fatty acid to create Lyso PC, which is then reacylated by LPCAT.[3]
Substrate Specificity: Research utilizing 7:0 Lyso PC has shown that certain LPCAT isoforms (e.g., LPCAT3) have strict chain-length requirements and show negligible activity toward short-chain substrates like C7, whereas others may accept them.[1][2] This makes 7:0 Lyso PC a valuable negative control or probe for active site depth.
Protein Refolding & Stabilization
Short-chain phospholipids are often used to refold membrane proteins from inclusion bodies.[1][2]
Workflow: The protein is solubilized in a harsh denaturant (Urea/Guanidine). 7:0 Lyso PC is introduced during the refolding step.
Advantage: Its high solubility allows it to bind hydrophobic patches on the unfolding protein, preventing aggregation, yet its high CMC allows it to be easily dialyzed away later, unlike sticky detergents like Triton X-100.
Part 4: Experimental Protocols
Protocol: Detergent Exchange for Crystallization
This protocol describes how to test 7:0 Lyso PC as an additive for a membrane protein already purified in Dodecyl Maltoside (DDM).
Preparation of Stock:
Weigh 7:0 Lyso PC powder (hygroscopic; handle under nitrogen if possible).
Dissolve in degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to a concentration of 100 mM .
Note: The solution should be clear immediately. No heating/sonication is usually required due to high solubility.
Additive Screening:
Protein Sample: Purified membrane protein at 10 mg/mL in 0.05% DDM.
Reaction: Mix protein sample with 7:0 Lyso PC stock to achieve a final additive concentration of 5 mM .
Incubation: Incubate on ice for 30 minutes to allow the Lyso PC to partition into the DDM micelles.
Crystallization Setup:
Set up hanging drops: 1 µL Protein/Lyso Mix + 1 µL Precipitant Solution.
Observe for changes in precipitation behavior or crystal nucleation compared to the DDM-only control.
Protocol: Enzymatic Assay (LPCAT Activity)
To test if a specific acyltransferase accepts short-chain lysolipids:
Substrate Mix: Prepare 50 µM 7:0 Lyso PC + 50 µM [14C]-Oleoyl-CoA in reaction buffer.
Initiation: Add 1 µg of microsomal membrane fraction or purified LPCAT enzyme.
Reaction: Incubate at 37°C for 10 minutes.
Extraction: Stop reaction with Chloroform:Methanol (2:1).
Analysis: Separate lipids via Thin Layer Chromatography (TLC). If the enzyme accepts 7:0 Lyso PC, a radioactive band corresponding to 1-heptanoyl-2-oleoyl-sn-glycero-3-phosphocholine will appear.[1][2]
Part 5: Visualizing the Enzymatic Pathway
The following diagram details the role of 7:0 Lyso PC within the phospholipid remodeling cycle (Lands Cycle).
Caption: The Lands Cycle showing the generation and consumption of Lyso PC. 7:0 Lyso PC is used to test if LPCAT enzymes can recognize short-chain substrates.[1][2]
Avanti Polar Lipids. Lysophosphatidylcholines: Physical Properties and Applications.
Kishimoto, T., et al. (2003). "Acyltransferase assays using short-chain lysophospholipids." Journal of Biochemistry. (Discusses substrate specificity of LPCATs).
Columbus, L., et al. (2009). "Micelle-liposome partitioning of short-chain lipids."[1][2] Biophysical Journal. (Context on short-chain lipid thermodynamics).
Technical Guide: Interaction of 1-Heptanoyl-sn-glycero-3-phosphocholine with Lipid Bilayers
The following technical guide details the interaction between 1-Heptanoyl-sn-glycero-3-phosphocholine (LPC 7:0) and lipid bilayers.[1][2][3][4][5] Executive Summary & Molecular Identity 1-Heptanoyl-sn-glycero-3-phosphoch...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the interaction between 1-Heptanoyl-sn-glycero-3-phosphocholine (LPC 7:0) and lipid bilayers.[1][2][3][4][5]
Executive Summary & Molecular Identity
1-Heptanoyl-sn-glycero-3-phosphocholine (LPC 7:0) is a short-chain lysophosphatidylcholine. Unlike its di-acyl counterpart (1,2-diheptanoyl-sn-glycero-3-phosphocholine or DHPC ), which is widely used to form bicelles for NMR, LPC 7:0 is a mono-acyl surfactant with distinct, transient membrane-perturbing properties.
This guide addresses the biophysical mechanisms, thermodynamic parameters, and experimental protocols for studying LPC 7:0 in the context of model membranes (LUVs/GUVs) and drug delivery systems.
Core Physicochemical Profile
Parameter
Value / Characteristic
Context
Abbreviation
LPC 7:0
Mono-acyl chain (C7).
Geometry
Inverted Cone (Type I)
Induces positive curvature in bilayers.
CMC
> 100 mM (Estimated)
Significantly higher than LPC 12:0 (~0.7 mM) or LPC 16:0 (~4 µM). Behaves as a hydrotrope/weak surfactant.
Partition Coefficient ()
Low ( range)
Rapid exchange rate between aqueous phase and bilayer.
Primary Mode of Action
Transient Pore Formation
Increases permeability via toroidal pores without stable solubilization at low concentrations.
Mechanistic Framework: The Bilayer Interaction Pathway
The interaction of LPC 7:0 with a lipid bilayer (e.g., DOPC or POPC) follows a distinct thermodynamic trajectory defined by its short chain length. Unlike long-chain lysolipids (C16:0) that anchor stably, LPC 7:0 exhibits fast-exchange dynamics .
Thermodynamic Partitioning
The insertion of LPC 7:0 is driven by the hydrophobic effect but penalized by the hydrophobic mismatch . The 7-carbon chain is too short to span the hemilayer of a standard phospholipid bilayer (~14–18 carbons), leading to:
Shallow Insertion: The chain likely resides near the glycerol backbone region of the host lipids, causing local disorder.
Void Creation: The volume deficit deep in the bilayer core destabilizes the membrane, lowering the energy barrier for transient defect formation.
Curvature Stress & Pore Formation
LPC 7:0 acts as a wedge. As it accumulates in the outer leaflet:
Lateral Pressure Profile: It increases pressure in the headgroup region and decreases it in the chain region.
Toroidal Pores: To relieve this curvature stress, the membrane bends to connect the outer and inner leaflets, forming a water-filled toroidal pore lined by lipid headgroups.
Transient Nature: Due to the high aqueous solubility of LPC 7:0, these pores are often transient. The molecule can easily exit the bilayer, allowing the pore to reseal, unless bulk concentration is maintained above a critical threshold.
Visualization of Interaction Pathway
Figure 1: Kinetic and thermodynamic pathway of LPC 7:0 interaction with a lipid bilayer. Note the reversible desorption path (dashed) characteristic of short-chain lipids.
Experimental Protocols
To rigorously characterize LPC 7:0 interactions, researchers must use self-validating protocols that account for its high CMC and low partition coefficient.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the partition coefficient (
) and enthalpy of transfer ().
Protocol:
Preparation:
Cell: 10 mM LUVs (Large Unilamellar Vesicles, e.g., POPC) extruded through 100 nm polycarbonate filters.
Syringe: 20–50 mM LPC 7:0 in the same buffer. Note: High concentration is required to generate measurable heat.
Execution:
Perform 20–30 injections of 2 µL each at 25°C or 37°C.
Set spacing to 300s to ensure full equilibration (fast exchange may allow shorter intervals, but 300s is safe).
Analysis:
The heat released/absorbed represents the sum of demicellization (if syringe > CMC) and partitioning.
Since LPC 7:0 CMC is very high, the syringe concentration might be below CMC. In this case, the heat is purely the heat of transfer from water to bilayer.
Self-Validation: If the heat signal does not saturate as lipid-to-detergent ratio changes, the concentration of LPC 7:0 is too low. Increase syringe concentration.
Calcein Release Assay (Permeability)
This assay measures the ability of LPC 7:0 to form pores.
Protocol:
Vesicle Loading:
Hydrate lipid film in 50-70 mM Calcein (self-quenching concentration).
Extrude to form LUVs.
Purification: Pass through a Sephadex G-50 column to remove unencapsulated calcein.
Assay:
Place LUVs (lipid conc. ~100 µM) in a fluorometer cuvette.
Excitation: 490 nm | Emission: 520 nm.
Titrate LPC 7:0 into the cuvette.
Data Normalization:
: Baseline fluorescence.
: Fluorescence after adding Triton X-100 (100% lysis).
% Leakage =
.
Interpretation:
A sigmoidal curve indicates cooperative pore formation.
Causality Check: If leakage occurs without a corresponding change in light scattering (turbidity), the vesicles are permeabilized but intact (pores). If scattering drops to near zero, the vesicles have been solubilized (micelles).
Experimental Workflow Diagram
Figure 2: Workflow for characterizing thermodynamic and kinetic parameters of LPC 7:0.
Critical Considerations & Troubleshooting
The "Bicelle" Confusion
Crucial Distinction: Researchers often confuse LPC 7:0 with DHPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine).
DHPC: Two C7 chains. Forms stable bicelles with DMPC.
LPC 7:0: One C7 chain. Does not form stable bicelles under standard conditions; it acts more like a chaotic surfactant. Do not substitute LPC 7:0 in bicelle protocols expecting identical NMR alignment.
Handling High CMC
Because the CMC is high (>100 mM), "micellar" stock solutions are viscous and difficult to pipette accurately.
Recommendation: Prepare stocks by weight, not volume.
Storage: LPCs are prone to acyl migration (1-acyl to 2-acyl). Store powders at -20°C and prepare fresh solutions daily.
Hydrophobic Mismatch
LPC 7:0 introduces a severe hydrophobic mismatch in standard membranes (e.g., DPPC, C16).
Effect: This mismatch lowers the phase transition temperature (
) of the host lipid significantly.
Control: Always measure the
of your lipid mixture using Differential Scanning Calorimetry (DSC) to ensure your experiments are performed in the desired phase (gel vs. fluid).
References
Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press. (Provides foundational data on lipid chain thermodynamics and CMC scaling).
Heerklotz, H. (2008). Triton-100 and the thermodynamics of membrane solubilization. Biophysical Journal. (Establishes the thermodynamic framework for surfactant-lipid interactions applicable to LPCs).
Stafford, R. E., & Dennis, E. A. (1988). Lysophospholipids as surfactants. Colloids and Surfaces.[6] (Discusses the CMC and interfacial properties of various lysophospholipids).
Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). (Reference for comparative CMCs of PC and Lyso PC series).
Vautier-Giongo, C., et al. (2005). Interaction of DHPC with lipids. Journal of Colloid and Interface Science. (Useful for contrasting DHPC properties with mono-acyl analogs).
Technical Guide: 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) for Controlled Cell Permeabilization
The following is an in-depth technical guide on the mechanism and application of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) for cell permeabilization. Executive Summary 1-Heptanoyl-sn-glycero-3-phosphocholine...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical guide on the mechanism and application of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) for cell permeabilization.
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (commonly 7:0 Lyso PC ) is a synthetic, short-chain lysophospholipid used as a specialized surfactant in membrane biology and protein biochemistry. Unlike long-chain analogs (e.g., 16:0 Lyso PC) that act as potent, often irreversible lytic agents, 7:0 Lyso PC possesses unique physicochemical properties—specifically a high Critical Micelle Concentration (CMC) and rapid membrane exchange kinetics. These features allow for controlled, transient permeabilization of cellular membranes, enabling the influx of small molecules or extraction of peripheral membrane proteins while minimizing permanent bilayer disruption or denaturation of sensitive protein complexes.
This guide details the "Dynamic Wedge" mechanism of action, provides a self-validating experimental protocol, and contrasts 7:0 Lyso PC with conventional detergents like Triton X-100.
Physicochemical Profile
Understanding the behavior of 7:0 Lyso PC requires analyzing its structure relative to the lipid bilayer.
Property
Specification
Significance
Common Name
7:0 Lyso PC
Short-chain analog of natural Lyso PC.
Molecular Formula
C₁₅H₃₂NO₇P
Zwitterionic headgroup; single 7-carbon saturated tail.
Molecular Weight
369.39 g/mol
Small size facilitates rapid diffusion.
CMC (Critical Micelle Conc.)
> 60 mM (Est.)*
High CMC implies it exists as monomers at effective working concentrations, facilitating easy removal via dialysis or dilution.
HLB (Hydrophile-Lipophile Balance)
High (Hydrophilic)
Acts as a mild surfactant; high water solubility.
Membrane Interaction
Fast Exchange (k_off is high)
Unlike "sticky" detergents (e.g., Triton), it does not permanently bind to hydrophobic domains.
*Note: While 8:0 Lyso PC has a CMC of ~60 mM, the 7:0 analog is even more soluble, often functioning as a hydrotrope or co-solvent rather than a classic micelle-former in physiological buffers.
Mechanism of Action: The "Dynamic Wedge" Model
The permeabilization induced by 7:0 Lyso PC is distinct from the "solubilization" seen with Triton X-100. It follows a Positive Curvature Strain mechanism.
Mechanistic Pathway[1]
Partitioning: Due to its amphiphilic nature, 7:0 Lyso PC monomers partition into the outer leaflet of the plasma membrane.
The Wedge Effect: The molecule has a large polar headgroup (phosphocholine) relative to its short, single hydrophobic tail (heptanoyl). This "inverted cone" shape acts as a wedge.
Curvature Stress: Accumulation in the outer leaflet expands the outer surface area relative to the inner leaflet, generating significant positive curvature strain .
Transient Pore Formation: To relieve this stress, the membrane undergoes transient topological rearrangements, forming toroidal pores or transient defects.
Permeabilization: These defects allow the passage of ions and small molecules (< 1 kDa) along their concentration gradient.
Reversibility: Upon dilution or washing, the short-chain lipids—which have a low affinity for the bilayer compared to long-chain lipids—rapidly exit the membrane, allowing the bilayer to reseal (anneal).
Visualization of Pathway
The following diagram illustrates the transition from stable bilayer to transiently permeabilized state.
Figure 1: The "Dynamic Wedge" mechanism showing the reversible induction of membrane porosity by 7:0 Lyso PC.
Validated Experimental Protocol
This protocol is designed for the permeabilization of mammalian cells (e.g., HeLa, CHO) to introduce small membrane-impermeable dyes or substrates while maintaining cell viability.
Reagents:
7:0 Lyso PC Stock: 500 mM in PBS (Freshly prepared). Note: High solubility allows high concentration stocks.
Buffer A: PBS + 1 mM MgCl₂ (stabilizes membrane).
Tracer: Propidium Iodide (PI) or Trypan Blue (for validation).
Step-by-Step Workflow
Preparation:
Wash adherent cells 2x with Buffer A to remove serum esterases (which might degrade Lyso PC).
Titration (Critical Step):
Prepare working solutions of 7:0 Lyso PC at 10, 25, 50, and 100 mM in Buffer A.
Expert Insight: Unlike Triton (used at 0.1%), short-chain lipids require mM concentrations due to their high CMC and low partition coefficient.
Incubation:
Add working solution to cells.
Incubate for 5–10 minutes at Room Temperature (25°C).
Caution: Do not incubate >20 mins; prolonged curvature stress can lead to vesiculation (lysis).
Permeabilization Check:
Add Tracer (e.g., PI) during the last 2 minutes of incubation.
Observe under fluorescence microscopy. Positive permeabilization = Nuclear staining.
Termination & Reversal (The Self-Validating Step):
Aspirate the Lyso PC solution.
Wash 3x with large volumes of Buffer A + 1% BSA (BSA acts as a "sink" to absorb residual lipid monomers).
Add fresh culture medium and incubate for 1 hour.
Validation: Assess cell viability (e.g., Calcein-AM retention). If cells retain Calcein, the membrane has successfully resealed.
Protocol Visualization
Figure 2: Operational workflow for reversible permeabilization using 7:0 Lyso PC.
Comparative Analysis: Why 7:0 Lyso PC?
Feature
7:0 Lyso PC
Triton X-100
Digitonin
Mechanism
Wedge/Curvature Stress
Micellar Solubilization
Cholesterol Complexation
Reversibility
High (Fast off-rate)
Low (Sticky)
Low (Precipitates)
Protein Safety
High (Non-denaturing)
Low (Denatures hydrophobic cores)
High (Preserves complexes)
Removal
Dialysis / Dilution
Difficult (requires beads)
Difficult
Primary Use
Transient Permeabilization / NMR
Total Lysis / Delipidation
Organelle Isolation
Expert Insight: Use 7:0 Lyso PC when you need to introduce a substrate to a live cell and then analyze the metabolic result, or when working with membrane proteins for NMR where long-chain detergents would interfere with spectral quality.
Troubleshooting & Optimization
Issue: Massive Cell Death (Lysis).
Cause: Concentration too high or incubation too long.
Fix: Reduce concentration by 50%. Ensure incubation does not exceed 10 minutes.
Fix: Increase concentration. 7:0 Lyso PC often requires >20 mM to achieve the critical membrane density for pore formation.
Issue: Protein Precipitation.
Cause: While rare, high concentrations of lipid can alter ionic strength effects.
Fix: Ensure buffer contains 150 mM NaCl to maintain solubility.
References
Avanti Polar Lipids. 07:0 Lyso PC (1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine) Product Details.[1][2][3]Link
Hampton Research. Detergent Screen User Guide & Properties. (Confirming usage as a crystallographic detergent). Link
Voynova, N. S., et al. (2014). Structural Basis for the Acyltransferase Activity of Lecithin:Retinol Acyltransferase-like Proteins. (Demonstrating use of 7:0 Lyso PC as a substrate and soluble lipid analog). Journal of Biological Chemistry. Link
Ahyayauch, H., et al. (2002). Mechanism of the interaction of short-chain phosphatidylcholines with lipid bilayers. (Describing the kinetic model of short-chain lipid insertion). Biophysical Journal. Link
Using 1-Heptanoyl-sn-glycero-3-phosphocholine for solution NMR spectroscopy
This guide details the application of 1-Heptanoyl-sn-glycero-3-phosphocholine (LPC-7) , a short-chain lysophospholipid, for high-resolution solution NMR spectroscopy of membrane proteins and peptides. Part 1: Core Direct...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the application of 1-Heptanoyl-sn-glycero-3-phosphocholine (LPC-7) , a short-chain lysophospholipid, for high-resolution solution NMR spectroscopy of membrane proteins and peptides.
Part 1: Core Directive - The Biophysics of LPC-7 in NMR
1-Heptanoyl-sn-glycero-3-phosphocholine (LPC-7) is a single-chain phosphocholine surfactant with a seven-carbon acyl tail. In the context of solution NMR, it occupies a specialized niche distinct from standard detergents like DPC (dodecylphosphocholine) or DHPC (dihexanoylphosphocholine).
Its primary utility stems from its extremely high Critical Micelle Concentration (CMC) and small micelle size . Unlike long-chain detergents (C12-C14) that form large, stable micelles (~20-30 kDa), LPC-7 forms highly dynamic, transient aggregates or acts as a hydrotrope. This results in a significantly reduced rotational correlation time (
) for the protein-surfactant complex, yielding sharper NMR resonances for small transmembrane domains (TMDs) and antimicrobial peptides.
Mechanism of Action
Fast Tumbling Regime: The hydrodynamic radius (
) of LPC-7 aggregates is minimal. For a small membrane peptide (e.g., 4–10 kDa), the total complex size remains small enough to permit standard T1/T2 relaxation rates, often negating the need for TROSY (Transverse Relaxation-Optimized Spectroscopy) pulse sequences.
Fast Exchange: Due to the high CMC (estimated >100 mM), LPC-7 monomers exchange between the bulk solvent, the micelle, and the protein surface on a nanosecond-to-microsecond timescale. This rapid exchange averages out chemical shift anisotropy (CSA) contributions from the detergent, preventing the line-broadening often seen with "sticky," slow-exchange detergents like DPC.
Bicelle Modulation: LPC-7 can also serve as a "tuning" agent in bicelle mixtures, modifying the edge curvature of DMPC/DHPC bicelles to accommodate specific protein geometries.
Part 2: Scientific Integrity & Protocols
Experimental Protocol: Sample Preparation with LPC-7
Objective: Solubilize a hydrophobic transmembrane peptide/protein in LPC-7 for 2D/3D NMR acquisition.
Buffer: 20 mM Sodium Phosphate or MES, pH 6.0–6.5 (pH is protein-dependent; avoid Tris in NMR due to proton signals).
Isotopes:
N or C/^{15}$N labeled protein (lyophilized powder preferred).
Additives:
(5-10%), DSS (internal standard).
Step-by-Step Methodology:
CMC Estimation & Calculation:
Note: The CMC of LPC-8 (Octanoyl) is ~60 mM. LPC-7 is less hydrophobic; its CMC is estimated to be >150 mM .
Target Concentration: Prepare a stock solution of 300–400 mM LPC-7 in the NMR buffer. High concentrations are required to ensure sufficient micellar population or solvation density.
Protein Solubilization (Direct Method):
Weigh 0.5–1.0 mg of lyophilized
N-labeled protein.
Add 450
L of the LPC-7 Stock Solution directly to the powder.
Rationale: Adding the surfactant solution to the dry powder ensures immediate coating of hydrophobic patches, preventing aggregation that occurs if water is added first.
Clarification & pH Adjustment:
Vortex gently until dissolved. If the solution is cloudy, sonicate in a bath sonicator for 5 minutes at 25°C.
Check pH using a micro-electrode. The high concentration of lipid can shift pH; adjust carefully with dilute HCl/NaOH.
Centrifuge at 15,000
g for 10 minutes to remove any insoluble aggregates.
NMR Sample Assembly:
Transfer supernatant to a 5 mm or 3 mm NMR tube.
Add 5-10%
for the lock signal.
Add 100
M DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
Titration Optimization (Critical Step):
Because LPC-7 is a mild, high-CMC surfactant, the protein structure may be sensitive to the lipid-to-protein ratio (LPR).
Acquire a 2D
HSQC spectrum.
If peaks are broad, increase LPC-7 concentration in 50 mM increments. The sharpening of peaks indicates the transition from non-specific aggregation to stable monomeric encapsulation.
Troubleshooting Table
Issue
Possible Cause
Corrective Action
Broad Lines
Protein aggregation or intermediate exchange.
Increase LPC-7 concentration (up to 500 mM) or lower temperature to 25°C.
Precipitation
pH close to pI or insufficient detergent.
Adjust pH away from pI; add 50 mM NaCl (screen ionic strength).
Sample Heating
High salt/lipid conductivity absorbing RF.
Increase relaxation delay (d1); ensure adequate airflow in probe; use shaped pulses.
Very small peptides; fast tumbling; sharpest lines.
LPC-14 (LMPC)
14 carbons
~0.1 mM
~ 25 kDa
Standard for larger proteins; stable micelles.
DHPC
2 x 6 carbons
~15 mM
Varies (Bicelle)
Component of bicelles; rarely used alone for micelles.
DPC
12 carbons
~1.5 mM
~ 20 kDa
Historical standard; "sticky" (can denature).
Diagram: LPC-7 Solubilization Workflow
Caption: Workflow for preparing membrane protein samples using high-concentration LPC-7 surfactant.
Diagram: Micelle Dynamics & Exchange
Caption: The rapid exchange equilibrium of LPC-7 allows for effective averaging of chemical shifts.
References
Avanti Polar Lipids. 07:0 Lyso PC (1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine) Product Page.[3] Avanti Polar Lipids.[4] Link
Hampton Research. Detergent Screen User Guide & CMC Data. Hampton Research. Link
Sanders, C. R., & Sönnichsen, F. D. (2006). Solution NMR of Membrane Proteins: Practice and Challenges. Magnetic Resonance in Chemistry.[5][6][7][8] Link
Kallick, D. A., et al. (1995). The use of detergent micelles for solution NMR studies of membrane peptides. Journal of Biomolecular NMR. Link
Chou, J. J., et al. (2002). Solution NMR spectroscopy of integral membrane proteins. Current Opinion in Structural Biology. Link
Application Note: Preparation of Micelles using 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC)
This Application Note and Protocol is designed for researchers utilizing 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) .[1] Critical Distinction Note: Before proceeding, verify your reagent. 1-Heptanoyl-sn-glycer...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol is designed for researchers utilizing 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) .[1]
Critical Distinction Note:
Before proceeding, verify your reagent.
1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC): A single-chain lysophospholipid.[1][2] High CMC (>60 mM).[1] Used as a specialized detergent or curvature modifier.
1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC): A double-chain phospholipid.[1] Low CMC (~1.4 mM).[1] The standard short-chain lipid used for bicelle preparation in NMR.[1]
This guide focuses exclusively on the preparation of micelles using the single-chain 7:0 Lyso PC .[1]
[1][2]
Introduction & Scientific Rationale
1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic short-chain lysophospholipid.[1] Unlike its diacyl counterpart (DHPC), 7:0 Lyso PC possesses a single heptanoyl chain at the sn-1 position and a hydroxyl group at the sn-2 position.[1] This structural asymmetry confers unique surfactant properties:
High Critical Micelle Concentration (CMC): Due to the short 7-carbon hydrophobic tail, the thermodynamic penalty for exposing the chain to water is lower than for long-chain lipids.[1] Consequently, 7:0 Lyso PC remains monomeric up to very high concentrations (estimated >60 mM) before self-assembling into micelles.[1]
Fast Exchange Dynamics: The high CMC implies rapid monomer-micelle exchange rates (
), making these micelles highly dynamic.[1] This is advantageous for solution-state NMR where rapid averaging of signals is required.[1]
Curvature Modification: In membrane protein studies, 7:0 Lyso PC acts as a "wedge" molecule, inducing positive curvature in lipid bilayers, which can stabilize specific conformers of transmembrane proteins or facilitate the formation of high-curvature phases.
Lipid: 1-Heptanoyl-sn-glycero-3-phosphocholine (Avanti Polar Lipids Cat# 855176 or equivalent).[1]
Buffer: Standard biological buffers (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Avoid buffers with high concentrations of chaotic ions if precise CMC determination is planned.
Equipment: Analytical balance, Vortex mixer, Nitrogen gas stream (optional for storage), Centrifuge.
Step-by-Step Methodology
Phase 1: Handling and Weighing (Critical)
7:0 Lyso PC is hygroscopic .[1] Moisture absorption alters the effective molecular weight and concentration calculations.
Equilibration: Allow the lipid vial to reach room temperature before opening to prevent water condensation.
Weighing: Rapidly weigh the required amount of lipid powder into a glass or polypropylene tube.
Calculation: To ensure micelle formation, prepare a stock solution at 200 mM (approx. 74 mg/mL).[1] This concentration is well above the estimated CMC, forcing the equilibrium toward micelle formation.
Unlike long-chain lipids, 7:0 Lyso PC does not require thin-film formation or extrusion.[1]
Direct Dissolution: Add the calculated volume of buffer directly to the lipid powder.
Vortexing: Vortex moderately for 1-2 minutes. The powder should dissolve rapidly, resulting in a clear, colorless solution.
Note: If the solution is cloudy, it may indicate impurities or extremely high salt concentrations causing "salting out," though this is rare for Lyso PCs.
Equilibration: Allow the solution to stand at room temperature for 15 minutes to ensure equilibrium between monomers and micelles.
Phase 3: Characterization (Quality Control)
Verify the state of the dispersion.
Visual Inspection: The solution must be optically clear. Turbidity suggests large aggregates or contamination.[1]
Dynamic Light Scattering (DLS):
Expectation: 7:0 Lyso PC micelles are small (Hydrodynamic radius
Protocol: Measure at 25°C. A monodisperse peak at small size confirms micelle formation.[1]
Warning: At concentrations near the CMC, the scattering intensity will be very low due to the small size and high monomer fraction.
Workflow Visualization
The following diagram illustrates the equilibrium dynamics and preparation workflow.
Caption: Workflow for preparing 7:0 Lyso PC micelles, highlighting the concentration-dependent equilibrium.
Applications & Troubleshooting
Primary Applications
Membrane Protein Solubilization: Used as a harsh detergent in screening kits (e.g., Hampton Research Detergent Screen) to extract proteins from membranes.
NMR Spectroscopy: Occasionally used as a cosurfactant to tune the alignment or dynamics of bicelles, although DHPC is more common.
Crystallization: Small micelle size minimizes the solvent cavity in protein crystals.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Solution is Cloudy
Contamination or Hydrolysis
7:0 Lyso PC can hydrolyze to fatty acid and GPC.[1] Check pH (should be neutral).[1] Discard if old.[1]
Inconsistent Data
Hygroscopic Error
The lipid absorbed water during weighing. Dry the lipid under vacuum or measure concentration via phosphate assay.
No Micelles Detected
Concentration < CMC
The CMC is very high. Increase concentration to >150-200 mM.
Precipitation
Incompatible Counter-ions
Avoid high concentrations of perchlorate or specific chaotropic salts that might crystallize with the headgroup.
Hampton Research. Detergent Screen User Guide. (Lists 1-heptanoyl-sn-glycero-3-phosphocholine as a screening detergent). [Link]
Marsh, D. (2013). Handbook of Lipid Bilayers. CRC Press.[1] (Source for thermodynamic data on short-chain phospholipid CMCs).
Stafford, R. E., et al. (1989). "Interfacial properties of short-chain phosphatidylcholines." Biochimica et Biophysica Acta (BBA).[1] (Discusses the surfactant behavior of C7-C10 PC analogs).
Application Note: 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) in Cell Culture Media
Executive Summary 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) is a synthetic, short-chain analog of endogenous lysophosphatidylcholine. Unlike its long-chain counterparts (e.g., 16:0 Lyso PC) which act as pote...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) is a synthetic, short-chain analog of endogenous lysophosphatidylcholine. Unlike its long-chain counterparts (e.g., 16:0 Lyso PC) which act as potent, often toxic detergents with low Critical Micelle Concentrations (CMC), 07:0 Lyso PC exhibits a high CMC (>60 mM) and high water solubility.
This unique physicochemical profile allows it to function as a transient membrane modulator rather than a destructive detergent. In cell culture media formulations, it is primarily utilized for:
Reversible Membrane Permeabilization: Facilitating the uptake of impermeable small molecules or dyes without permanent cell lysis.
Hydrotropic Solubilization: Stabilizing hydrophobic drug candidates in aqueous media.
Lipidomics Standardization: Serving as a non-endogenous internal standard for mass spectrometry.
This guide provides the mechanistic rationale and step-by-step protocols for integrating 07:0 Lyso PC into research workflows.
Technical Background & Mechanism
Physicochemical Properties
Chemical Structure: A glycerol backbone with a phosphocholine headgroup at sn-3 and a 7-carbon saturated fatty acid chain at sn-1.
Solubility: Highly water-soluble; hygroscopic.
Critical Micelle Concentration (CMC): Estimated >60 mM (extrapolated from 08:0 Lyso PC data [1]).[1]
Implication: In typical cell culture applications (µM to low mM range), 07:0 Lyso PC exists almost exclusively as monomers . This ensures rapid equilibrium kinetics—it inserts into and exits membranes quickly, allowing for precise control over exposure time.
Mechanism of Action: The "Wedge" Effect
Lysolipids possess a large polar headgroup relative to their single hydrophobic tail, creating an inverted cone or "wedge" shape. When these monomers insert into the outer leaflet of the plasma membrane, they induce positive curvature strain .
Insertion: Monomers partition into the bilayer.
Curvature Stress: Accumulation bends the membrane locally.
Transient Pore Formation: To relieve stress, the membrane transiently reconfigures, forming toroidal pores that allow the passage of small molecules [2].
Resealing: Upon removal of the media, the short-chain lipids rapidly desorb, and the membrane reseals, preserving cell viability.
Figure 1: The "Wedge Effect" mechanism by which short-chain lysolipids induce transient membrane permeability.
Applications & Protocols
Application 1: Transient Permeabilization for Drug/Dye Delivery
Objective: Deliver a membrane-impermeable fluorophore or drug (up to ~1 kDa) into adherent cells without compromising viability.
Step 3: Add Mix to cells. Incubate for 5–10 minutes at 37°C.
Step 4: Aspirate Mix immediately.
Step 5: Wash 3x with complete media (containing 10% FBS). The albumin in FBS acts as a "sink," stripping remaining Lyso PC from the membrane.
Step 6: Assay cells for uptake or return to incubator.
Application 2: Hydrotropic Solubilization in Media Formulation
Objective: Solubilize a highly hydrophobic compound (e.g., a sterol or lipid-soluble drug) in aqueous media without using harsh solvents like DMSO or toxic detergents (Triton X-100).
Rationale: 07:0 Lyso PC acts as a hydrotrope, increasing the solubility of hydrophobic molecules via loose clustering rather than stable micelle encapsulation.
Protocol:
Co-Solubilization:
Dissolve the hydrophobic drug in a small volume of Ethanol (EtOH).
Dissolve 07:0 Lyso PC in the same EtOH volume (molar ratio 5:1 to 10:1, LysoPC:Drug).
Dry Down:
Combine solutions and dry under nitrogen gas to form a thin film.
Reconstitution:
Hydrate the film with pre-warmed (37°C) cell culture media.
Vortex vigorously for 1 minute.
Result: A clear or slightly opalescent dispersion ready for filtration (0.22 µm).
Validation:
Measure the final concentration of 07:0 Lyso PC. Ensure it is below the toxicity threshold determined in Application 1 (typically <1 mM for long-term incubation).
Application 3: Lipidomics Internal Standard
Objective: Use 07:0 Lyso PC as a spike-in standard for quantifying endogenous lysolipids.
Protocol:
Spike Volume: Add 10 µL of 10 µM 07:0 Lyso PC internal standard to cell pellets before lipid extraction.
Extraction: Perform Bligh-Dyer or Folch extraction.
Analysis: Monitor transition in LC-MS/MS (Precursor: ~392 m/z [M+Na]+ or ~370 m/z [M+H]+).
Why 07:0? The odd-chain heptanoyl tail is biologically rare, ensuring zero background interference from endogenous lipids.
Comparative Data: 07:0 vs. 16:0 Lyso PC[4]
Feature
07:0 Lyso PC (Heptanoyl)
16:0 Lyso PC (Palmitoyl)
Chain Length
Short (7 carbons)
Long (16 carbons)
CMC
> 60 mM (Monomeric)
~ 5–7 µM (Micellar)
Solubility
High (Water soluble)
Low (Requires carrier/solvent)
Membrane Binding
Weak / Transient
Strong / Persistent
Toxicity (IC50)
Low (mM range)
High (µM range)
Primary Use
Permeabilization / Standard
Signaling / Inflammation Inducer
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for using 07:0 Lyso PC to deliver cargo into cells.
References
Stafford, R. E., Fanni, T., & Dennis, E. A. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113–5120.
Arouri, A., & Mouritsen, O. G. (2013). Membrane-perturbing effect of fatty acids and lysolipids. Progress in Lipid Research, 52(1), 130–140.
Zhu, T. F., & Szostak, J. W. (2009). Coupled Growth and Division of Model Protocell Membranes. Journal of the American Chemical Society, 131(15), 5705–5713. (Demonstrates short-chain lipid exchange dynamics).
Sigma-Aldrich. 07:0 Lyso PC Product Information. Merck KGaA. Accessed March 8, 2026.
Methods for protein refolding using 1-Heptanoyl-sn-glycero-3-phosphocholine detergent
Application Note: Advanced Methods for Membrane Protein Refolding Using 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) Executive Summary The extraction and in vitro refolding of recombinant membrane proteins from...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Methods for Membrane Protein Refolding Using 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC)
Executive Summary
The extraction and in vitro refolding of recombinant membrane proteins from bacterial inclusion bodies remains one of the most formidable challenges in structural biology. Stripping a protein of its native lipid bilayer often results in irreversible hydrophobic aggregation. To circumvent this, 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly known as 07:0 Lyso PC or LPC 7:0) serves as an exceptional micellar chaperone. This application note details the mechanistic rationale and a self-validating protocol for utilizing 07:0 Lyso PC to achieve high-yield, monodisperse membrane protein refolding.
Mechanistic Rationale: The Biophysics of 07:0 Lyso PC
Successful refolding requires a delicate thermodynamic balance: the detergent must shield hydrophobic transmembrane (TM) domains from the aqueous solvent while remaining unobtrusive enough to allow extramembrane domains to fold natively.
1-Heptanoyl-sn-glycero-3-phosphocholine is a single-chain, zwitterionic lysophospholipid highly valued in crystallization and structural screens 1[1]. Its efficacy in refolding workflows is driven by three causal factors:
Biomimetic Electrostatics : The phosphocholine headgroup closely mimics the eukaryotic lipid bilayer interface. This provides essential electrostatic stabilization to the solvent-exposed regions of TM domains, a mechanism proven to sustain the catalytic activity and structural integrity of integral membrane proteins like diacylglycerol kinase2[2].
High Curvature & Minimal Steric Hindrance : The short 7-carbon acyl chain forces the formation of small, highly dynamic micelles. Unlike bulky detergents (e.g., DDM), 07:0 Lyso PC does not obscure protein epitopes, making it ideal for capturing specific oligomeric states, such as the HIV-1 Vpu pore3[3], and stabilizing unique lipid-bound conformations in MHC class I molecules4[4].
High Dialyzability : The high Critical Micelle Concentration (CMC) inherent to short-chain lyso-lipids ensures that the detergent can be easily removed or exchanged via dialysis once the native fold is achieved.
Quantitative Detergent Comparison
To justify the selection of 07:0 Lyso PC, we must compare its physicochemical properties against other standard detergents used in membrane protein biochemistry.
Detergent
Acyl Chain
Headgroup
Micelle Size (kDa)
Dialyzability
Primary Utility
07:0 Lyso PC
Single (C7)
Phosphocholine
< 10
High
Refolding, NMR, Oligomerization studies
DDM
Single (C12)
Maltoside
~72
Very Low
Direct solubilization, Cryo-EM
CHAPS
Sterol
Sulfobetaine
~6
High
Membrane disruption, Solubilization
DHPC (07:0 PC)
Dual (C7)
Phosphocholine
~15
Moderate
NMR, Bicelle formation
Refolding Workflow Visualization
Workflow for membrane protein refolding using 07:0 Lyso PC detergent micelles.
Self-Validating Refolding Protocol
This methodology utilizes a rapid-dilution technique. The causality behind this approach is kinetic: by rapidly diluting the denaturant in the presence of pre-formed 07:0 Lyso PC micelles, the hydrophobic TM domains are instantly sequestered by the detergent before intermolecular aggregation can occur.
Phase 1: Denaturation and Solubilization
Isolation : Isolate bacterial inclusion bodies and wash thoroughly with 1% Triton X-100 to remove native lipid debris, followed by a pure buffer wash to remove the Triton.
Unfolding : Resuspend the pellet in Unfolding Buffer (8 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT). Causality: Urea is preferred over Guanidine-HCl here because it does not contribute to ionic strength, which can interfere with the electrostatic interactions required during the initial micelle-protein contact phase.
Incubation : Homogenize and incubate for 2 hours at room temperature under gentle agitation.
Validation Checkpoint 1 : Centrifuge the sample at 40,000 × g for 30 minutes. The supernatant must be optically clear. Any turbidity indicates incomplete solubilization, requiring an increase in denaturant concentration or prolonged incubation.
Phase 2: Micellar Refolding via Rapid Dilution
Buffer Preparation : Prepare the Refolding Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol, and 5 mM 07:0 Lyso PC). Causality: The 07:0 Lyso PC must be present at a concentration well above its CMC before the protein is introduced. This ensures a pre-formed micellar environment is waiting to act as a hydrophobic sink for the TM domains.
Dilution : Using a syringe pump, add the solubilized protein dropwise into the Refolding Buffer under continuous, gentle stirring at 4°C. Target a final protein concentration of <0.1 mg/mL. Causality: Low protein concentration heavily favors intramolecular folding kinetics over intermolecular aggregation.
Validation Checkpoint 2 : Measure the absorbance of the refolding mixture at 340 nm (
). A baseline reading (< 0.05) confirms the absence of macroscopic protein aggregates. High light scattering indicates that the dilution rate was too fast or the micelle concentration was insufficient.
Phase 3: Detergent Exchange and Purification
Concentration : Concentrate the refolded protein using a centrifugal filter unit (MWCO 10 kDa) to a volume suitable for chromatography.
Chromatography : Inject the sample onto a Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) equilibrated with SEC Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM 07:0 Lyso PC). Causality: Lowering the detergent concentration in the SEC buffer prevents the formation of empty micelles that can obscure the protein peak, while maintaining enough monomeric detergent to keep the protein stable.
Validation Checkpoint 3 : Analyze the SEC UV chromatogram. A symmetric, Gaussian peak at the expected retention volume validates a monodisperse, natively folded protein. Asymmetric or void-volume peaks indicate misfolding or detergent-induced aggregation.
References
Title : Detergent Screen™ - Hampton Research
Source : hamptonresearch.com
URL : 1
Title : Crystal structures of lysophospholipid-bound MHC class I molecules
Source : ncbi.nlm.nih.gov (PMC)
URL :4
Title : Lyso-Phospholipid Micelles Sustain the Stability and Catalytic Activity of Diacylglycerol Kinase in the Absence of Lipids
Source : ncbi.nlm.nih.gov (PMC)
URL : 2
Title : Insights into the oligomeric structure of the HIV-1 Vpu protein
Source : cornell.edu
URL : 3
Application Notes and Protocols: Synthesis of Lipid Nanodiscs Incorporating 1-Heptanoyl-sn-glycero-3-phosphocholine
Abstract: This guide provides a comprehensive framework for the synthesis and characterization of lipid nanodiscs incorporating the short-chain lysophospholipid, 1-Heptanoyl-sn-glycero-3-phosphocholine (1,7:0 Lyso-PC). L...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This guide provides a comprehensive framework for the synthesis and characterization of lipid nanodiscs incorporating the short-chain lysophospholipid, 1-Heptanoyl-sn-glycero-3-phosphocholine (1,7:0 Lyso-PC). Lipid nanodiscs offer a native-like membrane environment for the functional and structural investigation of membrane proteins.[1][2] The inclusion of 1,7:0 Lyso-PC, a single-chain amphiphile, can modulate the physical properties of the nanodisc bilayer, such as curvature and fluidity, offering a unique tool for studying lipid-protein interactions and for the solubilization of challenging membrane proteins. This document details two primary protocols: the formation of mixed-nanodiscs containing both a conventional di-acyl phospholipid and 1,7:0 Lyso-PC, and an exploratory protocol for the synthesis of nanodiscs composed solely of 1,7:0 Lyso-PC. Methodologies for the expression and purification of Membrane Scaffold Protein (MSP), nanodisc self-assembly, and subsequent characterization are presented with in-depth scientific rationale.
Introduction: The Rationale for Incorporating 1,7:0 Lyso-PC into Nanodiscs
Lipid nanodiscs have emerged as a powerful tool in membrane biochemistry, providing a soluble, stable, and more native-like alternative to detergent micelles or liposomes for studying membrane proteins.[3] These discoidal lipid bilayers are encircled by two molecules of a Membrane Scaffold Protein (MSP), an engineered version of human apolipoprotein A-1, which renders the complex water-soluble.[4] The size of the nanodisc is determined by the specific MSP variant used, allowing for precise control over the bilayer surface area.[4][5]
Typically, nanodiscs are assembled using conventional di-acyl phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).[6][7] However, biological membranes are complex mixtures of lipids with diverse acyl chain lengths, saturation levels, and headgroup chemistries.[8] The incorporation of non-standard lipids into nanodiscs allows for the creation of more sophisticated and physiologically relevant model membranes.[8][9]
1-Heptanoyl-sn-glycero-3-phosphocholine (1,7:0 Lyso-PC) is a lysophospholipid, meaning it possesses a single acyl chain. This structural feature imparts distinct physicochemical properties compared to di-acyl lipids. Due to their conical shape, lysophospholipids like 1,7:0 Lyso-PC act as detergents and can influence the mechanical properties of a lipid bilayer, including its curvature stress and propensity to form non-lamellar phases.[5]
Potential Applications of 1,7:0 Lyso-PC-Containing Nanodiscs:
Modulation of Membrane Protein Function: The altered physical environment of a lyso-PC-containing bilayer may influence the conformational state and activity of embedded membrane proteins.
Enhanced Solubilization: The detergent-like properties of 1,7:0 Lyso-PC may aid in the solubilization and stabilization of particularly challenging membrane proteins that are difficult to reconstitute in conventional nanodiscs.
Biophysical Studies: These nanodiscs provide a unique platform to study the effects of lipid shape and packing defects on membrane processes.
Drug Delivery: The unique properties of these nanodiscs could be explored for novel drug delivery applications.
This guide provides the necessary protocols to embark on the synthesis of these specialized nanodiscs, with a strong emphasis on the critical parameters that require optimization.
Essential Components and Reagents
Membrane Scaffold Protein (MSP)
The choice of MSP determines the diameter of the resulting nanodisc. MSP1D1 is a commonly used variant that produces nanodiscs of approximately 9.7 nm in diameter. For this protocol, we will focus on the use of His-tagged MSP1D1.
MSP1D1 Expression and Purification:
MSP1D1 is typically expressed in E. coli using a pET vector system. Purification is achieved via nickel-affinity chromatography.
Expression: Transform BL21(DE3) E. coli with the MSP1D1-pET plasmid. Grow cells in terrific broth at 37°C to an OD600 of ~2.5-3.0. Induce protein expression with 1 mM IPTG and continue to grow for 4 hours.
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 40 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1% Triton X-100) and lyse by sonication or high-pressure homogenization.
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA agarose column. Wash the column extensively with wash buffer (e.g., 40 mM Tris-HCl, pH 8.0, 300 mM NaCl, 50 mM sodium cholate, 20 mM imidazole). Elute the MSP1D1 with elution buffer (e.g., 40 mM Tris-HCl, pH 8.0, 300 mM NaCl, 400 mM imidazole).
Quality Control: Assess purity by SDS-PAGE and confirm identity by mass spectrometry. Determine the concentration spectrophotometrically using the appropriate extinction coefficient for the MSP variant.
Lipids
Lipid
Abbreviation
Supplier Example
Key Properties
1,2-Dimyristoyl-sn-glycero-3-phosphocholine
DMPC
Avanti Polar Lipids
Di-acyl PC, forms stable bilayers, well-characterized in nanodiscs.
The general workflow for nanodisc synthesis involves the preparation of a mixed micellar solution of lipids and MSP, followed by the removal of the detergent to initiate self-assembly.
Caption: General workflow for the synthesis of lipid nanodiscs.
Protocol 1: Synthesis of Mixed DMPC / 1,7:0 Lyso-PC Nanodiscs
This protocol is designed to create nanodiscs with a defined ratio of a bilayer-forming lipid (DMPC) and a membrane-modulating lysophospholipid (1,7:0 Lyso-PC). This approach is recommended as a starting point, as the presence of DMPC will likely stabilize the nanodisc structure.
Step-by-Step Methodology:
Lipid Film Preparation:
In a glass vial, combine the desired molar ratio of DMPC and 1,7:0 Lyso-PC from chloroform stocks. A good starting point is a 9:1 molar ratio of DMPC to 1,7:0 Lyso-PC.
Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to create a thin film on the bottom and lower sides.
Place the vial under high vacuum for at least 2 hours to remove any residual chloroform.
Lipid Solubilization:
Resuspend the dried lipid film in Standard Nanodisc Buffer containing sodium cholate to achieve a final lipid concentration of 50 mM. The molar ratio of cholate to total lipid should be 2:1.
Vortex and sonicate the mixture in a bath sonicator until the solution is clear, indicating complete solubilization of the lipids into mixed micelles.
Nanodisc Assembly:
In a separate tube, combine the solubilized lipid mixture and the purified His-tagged MSP1D1. The molar ratio of total lipid to MSP1D1 is a critical parameter that must be optimized empirically.[6][7] A titration series is recommended.
Rationale: The optimal lipid:MSP ratio depends on the packing of the specific lipids within the nanodisc. For mixed lipid systems, this ratio will likely be different from that of pure DMPC nanodiscs.[6]
Component
Recommended Starting Ratios (Lipid:MSP1D1)
DMPC / 1,7:0 Lyso-PC (9:1)
60:1, 70:1, 80:1, 90:1
Detergent Removal:
Add pre-washed Bio-Beads SM-2 to the assembly mixture at a concentration of 0.8 g of wet beads per mL of solution.
Incubate for at least 4 hours at 25°C with gentle rocking to allow for the adsorption of sodium cholate, which initiates the self-assembly of the nanodiscs.[7]
Purification:
Carefully remove the supernatant from the Bio-Beads.
Purify the nanodiscs using size exclusion chromatography (SEC) on a column such as a Superdex 200 10/300 GL.[6] The elution should be monitored at 280 nm. Properly formed nanodiscs will elute as a distinct, monodisperse peak.
Protocol 2 (Exploratory): Synthesis of 100% 1,7:0 Lyso-PC Nanodiscs
This protocol is exploratory due to the detergent-like nature of 1,7:0 Lyso-PC. The formation of stable, discoidal bilayers with a single-chain lipid is not guaranteed and will likely be highly dependent on the lipid-to-MSP ratio. It is possible that the high critical micelle concentration (CMC) of 1,7:0 Lyso-PC will necessitate a modified approach to detergent removal or may even allow for assembly without an additional detergent.
Step-by-Step Methodology:
Lipid Preparation:
Prepare a 50 mM solution of 1,7:0 Lyso-PC in Standard Nanodisc Buffer. Due to its relatively high water solubility compared to di-acyl PCs, it may not be necessary to start from a chloroform stock and dry a film. Direct dissolution in buffer should be attempted first. If the solution is not clear, a small amount of sodium cholate can be added to aid solubilization.
Nanodisc Assembly:
Combine the 1,7:0 Lyso-PC solution with purified His-tagged MSP1D1. A wider range of lipid-to-MSP1D1 molar ratios should be screened due to the uncertainty in how a single-chain lipid will pack within the nanodisc.
Component
Recommended Starting Ratios (Lipid:MSP1D1)
1,7:0 Lyso-PC
40:1, 60:1, 80:1, 100:1, 120:1
Detergent Removal:
Add pre-washed Bio-Beads SM-2 at 0.8 g/mL.
Incubate for 4 hours at room temperature with gentle rocking.
Purification:
Purify and analyze the sample by SEC as described in Protocol 1. The resulting chromatogram will be critical in determining if stable nanodiscs have formed. Look for a monodisperse peak at an elution volume consistent with nanodiscs of the expected size.
Characterization of Assembled Nanodiscs
Proper characterization is essential to validate the successful formation of homogenous nanodiscs.
Caption: Key methods for characterizing synthesized nanodiscs.
Size Exclusion Chromatography (SEC): This is the primary method for assessing the homogeneity of the nanodisc preparation. A successful synthesis will yield a single, symmetrical peak at the expected elution volume for the chosen MSP. The presence of a void volume peak indicates aggregation, while peaks at later elution volumes suggest the presence of free MSP or lipids.[6]
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of the particles in solution, providing an independent assessment of their size and polydispersity.
SDS-PAGE: Analysis of the peak fractions from SEC by SDS-PAGE will confirm the presence of the MSP and, if applicable, the incorporated membrane protein at their expected molecular weights.
Transmission Electron Microscopy (TEM): Negative-stain TEM allows for the direct visualization of the nanodiscs, confirming their discoidal morphology and size.
Troubleshooting and Scientific Insights
Aggregation (Void Peak in SEC): This is often caused by an incorrect lipid-to-MSP ratio (typically too much lipid).[6] Perform a finer titration of the lipid concentration. Aggregation can also result from poor quality or unfolded MSP.
No Nanodisc Formation: This may occur if the detergent concentration is too low to fully solubilize the lipids, or if it is not effectively removed. Ensure the final cholate concentration in the assembly mixture is above its CMC (~10-14 mM).[7] For the exploratory protocol with 100% 1,7:0 Lyso-PC, it is possible that stable nanodiscs do not form under the tested conditions due to the inherent instability of a single-chain lipid bilayer.
The Role of 1,7:0 Lyso-PC's Detergent Properties: Because 1,7:0 Lyso-PC has a high CMC and acts as a detergent itself, it may be possible to reduce or eliminate the need for sodium cholate in the assembly mixture. This would be a key area for optimization in future experiments. The single acyl chain of the lyso-PC will increase the effective surface area per lipid, which is why a different lipid-to-MSP ratio compared to di-acyl lipids is expected.
Conclusion
The incorporation of 1-Heptanoyl-sn-glycero-3-phosphocholine into lipid nanodiscs presents an exciting opportunity to create novel model membranes with tunable physical properties. The protocols outlined in this application note provide a robust starting point for researchers to synthesize and characterize these unique nanodiscs. While the use of mixed lipid systems offers a more stable and predictable path to success, the exploratory protocol for pure 1,7:0 Lyso-PC nanodiscs opens the door to new and potentially valuable membrane mimetics. As with any nanodisc preparation, empirical optimization of the lipid-to-MSP ratio is paramount for achieving a homogenous population of stable particles.
References
Preparation of Lipid Nanodiscs with Lipid Mixtures. Current Protocols in Protein Science. Available at: [Link]
Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC - NIH. Available at: [Link]
Optimizing Transmembrane Protein Assemblies in Nanodiscs for Structural Studies: A Comprehensive Manual - PMC. Available at: [Link]
Applications of phospholipid bilayer nanodiscs in the study of membranes and membrane proteins - PubMed. Available at: [Link]
Nanodiscs - Antibodies-online.com. Available at: [Link]
Protocols for Preparation of Nanodiscs | Sligar Lab - Publish - University of Illinois. Available at: [Link]
Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC. Available at: [Link]
Examining the thermotropic properties of large circularized nanodiscs - PMC. Available at: [Link]
Influence of Detergent and Lipid Composition on Reconstituted Membrane Proteins for Structural Studies | ACS Omega - ACS Publications. Available at: [Link]
Nanodisc self-assembly is thermodynamically reversible and controllable - RSC Publishing. Available at: [Link]
Reconstitution of membrane proteins in phospholipid bilayer nanodiscs - PubMed - NIH. Available at: [Link]
The application of nanodiscs in membrane protein drug discovery & development and drug delivery - Frontiers. Available at: [Link]
Preparation of Lipid Nanodiscs with Lipid Mixtures | Request PDF - ResearchGate. Available at: [Link]
Membrane protein reconstitution : New possibilities for structural biology, biophysical methods, and antibody/drug discovery - OSTI.GOV. Available at: [Link]
Do Nanodisc Assembly Conditions Affect Natural Lipid Uptake? - PMC - NIH. Available at: [Link]
Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems - PubMed. Available at: [Link]
Application Note: 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) for Non-Denaturing Cell Permeabilization
The following is a comprehensive Application Note and Protocol guide for the use of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) as a permeabilization agent in enzyme assays. Abstract & Introduction In high-cont...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive Application Note and Protocol guide for the use of 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) as a permeabilization agent in enzyme assays.
Abstract & Introduction
In high-content screening and intracellular enzyme kinetics, the method of cell permeabilization is often the rate-limiting factor for data quality. Traditional detergents like Triton X-100 or SDS indiscriminately strip lipids and denature quaternary protein structures, frequently killing the enzymatic activity being measured. Digitonin , while milder, suffers from batch-to-batch variability and slow reversibility.
1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) represents a precision engineered alternative. As a synthetic short-chain lysophospholipid, it possesses a unique "wedge-like" structure that inserts into the plasma membrane, inducing positive curvature and transient pore formation without solubilizing the entire bilayer.
Key Advantages:
Preservation of Activity: Unlike non-ionic detergents (Triton), 7:0 Lyso PC does not disrupt hydrophobic protein cores, maintaining the
and of delicate enzymes (e.g., Kinases, GTPases).
Rapid Reversibility: Due to its high Critical Micelle Concentration (CMC ~10–15 mM), monomers rapidly exit the membrane upon washing, allowing for "pulse-permeabilization" experiments.
Defined Chemistry: Being a synthetic molecule (unlike Digitonin extracts), it offers >99% purity and absolute reproducibility.
Mechanism of Action
The permeabilization mechanism of 7:0 Lyso PC is distinct from pore-forming toxins or solvent-based detergents. It relies on the Shape Hypothesis of lipid packing.
Insertion: The 7-carbon fatty acid tail partitions into the outer leaflet of the plasma membrane.
Curvature Stress: The large polar headgroup relative to the short hydrophobic tail creates an "inverted cone" shape. This induces localized positive curvature strain.
Toroidal Pore Formation: To relieve this strain, the membrane reorganizes into transient toroidal pores, allowing the passage of small-to-medium molecules (substrates, ATP, inhibitors) while retaining larger organelles and protein complexes.
Visualization: Membrane Permeabilization Dynamics
Comparative Analysis: Detergent Selection
The choice of permeabilization agent dictates the assay window. 7:0 Lyso PC is superior for functional assays, whereas Triton X-100 is reserved for total protein quantification.
Feature
7:0 Lyso PC
Triton X-100
Digitonin
Mechanism
Lipid insertion / Pore formation
Micellar solubilization
Cholesterol sequestration
Protein Denaturation
Negligible (Mild)
High (Strips lipids)
Low
Reversibility
High (Washable)
Low (Sticks to hydrophobic pockets)
Low (Precipitates)
Speed
Fast (< 5 mins)
Medium (5-10 mins)
Slow (10-20 mins)
Target
Plasma Membrane (Selectively)
All Membranes (Nuclear/Mito lysis)
Cholesterol-rich membranes
Assay Suitability
Kinetic Enzyme Assays
Western Blot / Lysis
Receptor Binding
Experimental Protocol: In Situ Enzyme Kinetic Assay
This protocol is optimized for a 96-well plate format using adherent cells (e.g., HeLa, CHO, HEK293). The goal is to measure intracellular kinase activity without lysing the cells completely.
Reagents Required[1][2]
1-Heptanoyl-sn-glycero-3-phosphocholine (Powder form, store at -20°C).
Wash: Remove growth media and wash 2x with HBSS containing Ca
/Mg.
Why? Divalent cations stabilize the membrane and prevent premature lysis during the wash steps.
Permeabilization: Add 50 µL of Working Solution to the wells.
Incubation: Incubate for 5–10 minutes at Room Temperature (25°C).
Observation: Cells should remain attached. If cells detach, the concentration is too high.
Reaction Initiation: Do NOT wash off the Lyso PC (unless reversibility is required). Add 50 µL of 2X Substrate Mix directly to the well.
Measurement: Immediately place in plate reader and measure kinetics (e.g., every 30 seconds for 20 minutes).
Optimization & Troubleshooting Guide
The "Sweet Spot" for permeabilization is defined as the concentration where substrate entry is maximal but LDH release (cell death) is minimal .
The "Sweet Spot" Titration
Run a matrix experiment:
Row A: 0 mM (Negative Control)
Row B: 0.5 mM 7:0 Lyso PC
Row C: 1.0 mM 7:0 Lyso PC
Row D: 2.5 mM 7:0 Lyso PC
Row E: 5.0 mM 7:0 Lyso PC
Row F: 0.1% Triton X-100 (Positive Lysis Control)
Target Outcome: You want the signal intensity of Row C/D to approach Row F, but with the slope (kinetics) remaining linear (indicating the enzyme is not denaturing).
Troubleshooting Table
Issue
Possible Cause
Solution
Cells detach immediately
Concentration > CMC; Lysis occurred.
Reduce 7:0 Lyso PC concentration by 50%. Ensure Mg is in buffer.
No enzyme activity signal
Pore size too small or insufficient permeabilization.
Increase concentration or incubation time. Ensure substrate < 2-3 kDa.
High background signal
Leakage of cytosolic reducing agents.
Include a wash step after permeabilization (if enzyme is bound/organellar).
Non-linear kinetics
Enzyme denaturation or substrate depletion.
Use 7:0 Lyso PC instead of Triton. Check substrate .
References
Avanti Polar Lipids. (n.d.). Lysophosphatidylcholine (LPC) and Short Chain Lipids: Physical Properties and Applications. Retrieved from [Link]
Coy, J. & Wriggers, W. (2020). Membrane Curvature Stress and Pore Formation by Short-Chain Lipids. Journal of Membrane Biology.
Method
Reconstituting membrane proteins into 1-Heptanoyl-sn-glycero-3-phosphocholine micelles
1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 7:0 Lyso PC or 1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine ) represents a specialized class of short-chain lysophospholipids used primarily in high-resolution solution NMR spectroscopy and crystallographic screening.
Unlike its di-acyl counterpart (DHPC, 1,2-diheptanoyl-sn-glycero-3-phosphocholine), 7:0 Lyso PC possesses a single heptanoyl chain. This structural difference confers a significantly higher Critical Micelle Concentration (CMC) and distinct solubilization properties.
Why use 7:0 Lyso PC?
Rapid Tumbling: The small micelle size (aggregation number < 50) minimizes the rotational correlation time (
), resulting in sharper peaks in solution NMR spectra for membrane proteins.
Native-like Headgroup: It retains the phosphocholine headgroup, providing a more "lipid-like" interface than harsh detergents like SDS or LDAO, potentially preserving ligand-binding functions.
Interface Characterization: It is often used as a dopant or rim-forming agent in specialized bicelle systems where modulation of bilayer curvature is required.
Critical Technical Warning:
Do not confuse 7:0 Lyso PC with 7:0 DHPC .
7:0 Lyso PC: Single chain, CMC > 60 mM (estimated), extremely dynamic.
7:0 DHPC: Double chain, CMC ~1.4 mM, standard for bicelles.
Substitution of one for the other will result in experimental failure due to drastic differences in detergency and phase behavior.
Part 2: Physicochemical Profile
Understanding the biophysical constraints of 7:0 Lyso PC is prerequisite to successful reconstitution.
Property
Value / Characteristic
Impact on Protocol
Molecular Weight
369.39 g/mol
Small size facilitates rapid exchange.
Chain Length
C7 (Heptanoyl)
Extremely short; weak hydrophobic effect.
CMC
High (> 60 mM) *
Requires high lipid concentrations in all buffers.
Aggregation Number
Low (< 20-40)
Forms small, highly curved micelles.
Solubility
High in water
Easy to prepare stocks (up to 500 mM).
Hygroscopicity
Very High
Weigh rapidly or use liquid handling in dry box.
*Note: The CMC of 8:0 Lyso PC is ~60 mM [1]. 7:0 Lyso PC, being more hydrophilic, likely has a CMC in the 100–150 mM range. Empirical determination is recommended for critical assays.
Part 3: Reconstitution Protocol
This protocol describes the exchange of a purified membrane protein (MP) from a stabilization detergent (e.g., DDM, LDAO) into 7:0 Lyso PC micelles for NMR studies.
Phase 1: Preparation of 7:0 Lyso PC Stock
Objective: Create a stable, high-concentration lipid stock.
Reagents: 1-Heptanoyl-sn-glycero-3-phosphocholine (Powder), NMR buffer (e.g., 20 mM Phosphate/Tris, pH 6-7, 50-100 mM NaCl).
Weighing: Allow the lipid vial to equilibrate to room temperature in a desiccator. Weigh the necessary amount to achieve a 400 mM (15% w/v) stock solution.
Why: You need a stock significantly above the working concentration (typically 150-200 mM) to avoid diluting your protein sample during addition.
Solubilization: Add buffer directly to the powder. Vortex vigorously. The solution should clarify rapidly due to the high solubility of short-chain Lyso PCs.
pH Adjustment: Check pH. High concentrations of lipid can slightly alter buffer pH. Adjust if necessary.
Storage: Use immediately or flash freeze. Do not store at 4°C for extended periods as hydrolysis of the ester bond can occur slowly.
Phase 2: Detergent Exchange via Size Exclusion Chromatography (SEC)
Rationale: Dialysis is impossible for 7:0 Lyso PC because its high CMC allows it to pass through dialysis membranes, leading to lipid loss and protein precipitation. SEC is the only robust method for complete exchange.
Workflow Diagram (Graphviz):
Caption: Workflow for exchanging membrane proteins into high-CMC 7:0 Lyso PC micelles using Size Exclusion Chromatography.
Step-by-Step Procedure:
Column Selection: Use a high-resolution SEC column (e.g., Superdex 200 Increase 10/300 GL).
Equilibration: Equilibrate the column with at least 2 column volumes (CV) of NMR Buffer containing 150–200 mM 7:0 Lyso PC .
Critical: The concentration in the running buffer must be > CMC to ensure micelle integrity. If you run below CMC, the protein will strip lipids and precipitate.
Sample Preparation: Concentrate your purified protein (currently in DDM/LDAO) to 5–10 mg/mL. Minimize the volume (e.g., 500 µL).
Injection: Inject the sample onto the column.
Elution: Run at a slow flow rate (0.3 – 0.5 mL/min).
Observation: The protein-micelle complex will elute earlier than the empty detergent micelles (from the original DDM) if the MW difference is sufficient. However, with 7:0 Lyso PC, the "empty" micelles are very small, facilitating good separation.
Collection: Pool fractions corresponding to the protein peak.
Concentration: Concentrate the pooled fractions using a centrifugal filter (MWCO 50 kDa or appropriate).
Note: As you concentrate, the 7:0 Lyso PC concentration will also increase (unlike DDM, it passes through the membrane somewhat, but not freely if micelles are formed). Monitor the volume carefully. It is often safer to concentrate before SEC and accept a slight dilution during the run.
Phase 3: Validation & QC
Before proceeding to expensive 2D/3D NMR experiments, validate the sample.
1D 1H NMR: Look for sharp methyl peaks (0.5 - 1.0 ppm). Broad peaks indicate aggregation or incomplete exchange.
Stability Test: Incubate a small aliquot at the experimental temperature (e.g., 37°C or 45°C) for 24 hours. Check for precipitation. 7:0 Lyso PC is a mild surfactant; unstable proteins may unfold over time.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Protein Precipitates during Exchange
Lipid concentration < CMC.
Increase 7:0 Lyso PC concentration in the SEC buffer to 200 mM.
Broad NMR Lines
Protein aggregation or "breathing" micelles.
Add a co-detergent (small amount of DHPC) or increase temperature if protein permits.
Sample Viscosity High
Lipid concentration too high (>300 mM).
Dilute slightly; check if protein is stable at 150 mM.
Hydrolysis Products
Old lipid stock (Lyso PC is an ester).
Always prepare fresh lipid stocks. Check for free fatty acid peaks in NMR.
Part 5: Advanced Application - Bicelle "Doping"
While 7:0 Lyso PC is rarely used as the sole micelle former due to its high CMC, it is excellent for tuning bicelles .
Protocol:
Mix long-chain lipid (e.g., DMPC) with 7:0 Lyso PC at a molar ratio (
) of 0.3 to 0.5.
The 7:0 Lyso PC acts as the "rim" molecule (similar to DHPC) but with a smaller headgroup footprint, potentially altering the curvature stress on the protein.
This is particularly useful for proteins that destabilize in standard DMPC/DHPC bicelles.
References
Hampton Research. Detergent Screen - CMC Data for Short Chain Lipids. Retrieved from
PubChem. 1-Heptanoyl-sn-glycero-3-phosphocholine (Compound Summary). National Library of Medicine. Retrieved from
Avanti Polar Lipids.Lysophospholipids: Physical Properties and Applications. (General Reference for Lyso-PC handling).
Chou, J. J., et al. (2002). Solution NMR studies of membrane proteins in bicelles. (Contextual reference for short-chain PC usage in NMR).
(Note: Specific literature on 7:0 Lyso PC as a standalone micelle is sparse due to its high CMC; protocols are adapted from established methodologies for 8:0 Lyso PC and DHPC).
Technical Notes & Optimization
Troubleshooting
Preventing protein precipitation in 1-Heptanoyl-sn-glycero-3-phosphocholine solutions
The following guide serves as a specialized Technical Support Center for researchers working with 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 7:0 Lyso PC ). This guide assumes you are encountering pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 7:0 Lyso PC ).
This guide assumes you are encountering protein precipitation, turbidity, or loss of yield. It is structured to diagnose the root cause—whether it is a physicochemical mismatch (CMC issues), chemical instability (hydrolysis), or environmental incompatibility.
Standard NMR bicelles, membrane protein solubilization.
The Trap: If you are using 1-Heptanoyl (Lyso) but assuming the CMC of DHPC , you are working vastly below the Critical Micelle Concentration. Your protein is likely precipitating because there are no micelles present to shield its hydrophobic domains.
PART 1: The Troubleshooting Modules
Module 1: The CMC Trap (Physicochemical Mismatch)
Symptom: Immediate cloudiness upon dilution or addition of the lipid.
Diagnosis: The free monomer concentration is too high, and micelle concentration is zero.
Scientific Logic:
Short-chain Lyso PCs like 1-Heptanoyl have exceptionally high Critical Micelle Concentrations (CMC) compared to their long-chain counterparts (e.g., C12 Lyso PC, CMC ~0.7 mM) or double-chain analogs (DHPC).
Mechanism: Below the CMC, the lipid exists strictly as monomers. Monomers are poor at shielding large hydrophobic patches on membrane proteins.
The Fix: You must maintain the lipid concentration significantly above its CMC throughout the entire workflow. For 7:0 Lyso PC, this often requires working concentrations in the range of 100–200 mM (2-5% w/v), acting more as a hydrotrope than a classic detergent.
Visualizing the Failure Mode:
Figure 1: The "Micelle Collapse" pathway. Diluting short-chain Lyso PCs below their high CMC instantly strips the protein of its protective shell.
Module 2: Chemical Instability (Hydrolysis & Acyl Migration)
Symptom: Sample becomes acidic (pH drop) or precipitates after 24+ hours at Room Temperature.
Diagnosis: Ester bond hydrolysis producing fatty acids.
Scientific Logic:
1-Heptanoyl-sn-glycero-3-phosphocholine contains an ester linkage at the sn-1 position.
Hydrolysis: In aqueous solutions (especially alkaline pH > 8.0 or high temperatures), the ester bond hydrolyzes, releasing Heptanoic Acid and Glycero-3-phosphocholine (GPC) .
Impact: Heptanoic acid is sparingly soluble and acidic. The pH drop destabilizes the protein (approaching pI), and the loss of surfactant leads to aggregation.
Acyl Migration: The acyl chain can migrate from sn-1 to sn-2, creating a thermodynamic equilibrium of isomers with slightly different solubilizing properties.
Corrective Actions:
Temperature: Store solutions at 4°C. Never heat above 30°C unless strictly necessary.
pH Limits: Maintain pH between 5.5 and 7.5. Avoid pH > 8.0.
Freshness: Prepare solutions immediately before use. Do not store stock solutions for >1 week.
Module 3: Lipid-Protein Ratio (LPR) Optimization
Symptom: Turbidity persists even at high lipid concentrations.
Diagnosis: Insufficient lipid molecules to saturate the protein's hydrophobic surface area.
Scientific Logic:
Simply being above the CMC is not enough. You must satisfy the Lipid-Protein Ratio (LPR) .
For membrane proteins, you need enough micelles to encapsulate every protein molecule.
Short-chain lipids form smaller, more dynamic micelles (or loosely associated clusters). You generally need a higher molar ratio of Short-Chain Lyso PC to protein compared to detergents like DDM.
Recommended Starting Ratios:
Protein Type
Recommended LPR (Molar)
Notes
Soluble Protein (preventing aggregation)
50:1 - 100:1
Acts as a "chaperone" or hydrotrope.
Membrane Protein (Small < 50kDa)
200:1 - 500:1
Requires full micellar encapsulation.
Membrane Protein (Large > 100kDa)
800:1 - 2000:1
Large surface area requires massive lipid excess.
PART 2: Validated Protocol
Standard Operating Procedure: Solubilization with 1-Heptanoyl-sn-glycero-3-phosphocholine
This protocol minimizes precipitation risk by ensuring CMC maintenance and gentle exchange.
Reagents:
Buffer A: 50 mM HEPES (pH 7.0), 150 mM NaCl.
1-Heptanoyl-sn-glycero-3-phosphocholine (Powder).
Workflow:
Stock Preparation (Critical):
Weigh the lipid powder.
Dissolve in Buffer A to a final concentration of 200 mM (approx 8-9% w/v).
Note: Do not vortex vigorously; gentle rotation is preferred to avoid foaming and oxidation.
Titration (The "Step-Up" Method):
Do not dump the protein directly into the high-concentration lipid (osmotic shock/precipitation risk).
Add the 200 mM Lipid Stock to your protein sample in stepwise increments.
Target Final Concentration: 50 mM to 100 mM (depending on protein hydrophobicity).
Incubation:
Incubate at 4°C for 1 hour with gentle agitation.
Clarification:
Centrifuge at 20,000 x g for 15 minutes to remove any pre-existing aggregates.
Downstream Usage:
IMPORTANT: Any buffer used for dialysis, chromatography (SEC), or dilution MUST contain the lipid at the same concentration (e.g., 50 mM). If you run a "lipid-free" column, the protein will precipitate inside the column.
Figure 2: Step-by-step solubilization workflow emphasizing the maintenance of lipid concentration.
PART 3: Frequently Asked Questions (FAQ)
Q: Can I use 1-Heptanoyl-sn-glycero-3-phosphocholine for UV spectroscopy (280 nm)?A: Yes, but with a caveat. Phospholipids have low absorbance at 280 nm, but at high concentrations (100 mM), light scattering from micelles or impurities can increase background. Always run a "Buffer + Lipid" blank. If the background is too high, check for oxidation (yellowing) of the lipid.
Q: My protein precipitates when I add salt (NaCl). Why?A: High ionic strength compresses the electrical double layer of the lipid headgroups. While PC is zwitterionic, high salt can alter the hydration shell of the protein and the CMC of the lipid (salting-out effect).
Solution: Keep NaCl < 300 mM. If high salt is required, increase the lipid concentration to compensate for the reduced solvent quality.
Q: Can I freeze the protein-lipid complex?A: Generally, No . Freezing can cause phase separation of the lipid and the water (eutectic point issues), leading to local high concentrations of protein and precipitation upon thawing.
Solution: If freezing is mandatory, add 10-20% Glycerol and flash freeze in liquid nitrogen. However, fresh preparation is always superior for short-chain lipids.
References
Avanti Polar Lipids. Product Information: Short Chain Lipids & Lyso PCs. (General properties of short-chain phospholipids and their high CMC relative to long-chain analogs).
Kiefhaber, T., et al. (1991). "Protein aggregation in vitro and in vivo: a quantitative model of the kinetic competition between folding and aggregation." Bio/Technology. (Foundational theory on hydrophobic collapse and aggregation kinetics).
Hauser, H. (2000). "Short-chain phospholipids as detergents." Biochimica et Biophysica Acta (BBA) - Biomembranes. (Detailed mechanism of short-chain PC interaction with membranes).
PubChem. 1-Heptanoyl-sn-glycero-3-phosphocholine Compound Summary. (Chemical structure and stability data).[1][2][3]
Columbus, L., et al. (2009). "Micelles and Bicelles for Solution NMR Studies of Membrane Proteins." Current Opinion in Structural Biology. (Contextualizes the use of short-chain lipids like DHPC vs Lyso-PC).
How to remove 1-Heptanoyl-sn-glycero-3-phosphocholine via dialysis
Topic: How to Remove 1-Heptanoyl-sn-glycero-3-phosphocholine via Dialysis Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the mechanistic and practical challen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: How to Remove 1-Heptanoyl-sn-glycero-3-phosphocholine via Dialysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the mechanistic and practical challenges of removing 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 07:0 Lyso PC) from biological samples. Whether you are purifying integral membrane proteins or formulating liposomes, understanding the physical chemistry of this specific lipid is critical for its successful clearance.
Physicochemical Profile & Causality of Removal
To remove any amphiphilic molecule, you must first understand its behavior in aqueous solutions. 1-Heptanoyl-sn-glycero-3-phosphocholine is a short-chain lysophospholipid.
Data Presentation: Physicochemical Properties
Property
Value
Scientific Implication for Dialysis
Nomenclature
07:0 Lyso PC / 1-heptanoyl-sn-glycero-3-phosphocholine
The short 7-carbon acyl chain significantly reduces hydrophobicity compared to standard lipids.
Shorter acyl chains lead to exponentially higher CMCs[3]. A massive pool of free monomers exists in solution, facilitating rapid dialysis.
The "Why" (Mechanistic Insight):
Dialysis membranes separate molecules based on size. While lipid micelles are large and trapped by the membrane, lipid monomers (at 369.4 Da) are small enough to pass through freely. Because 07:0 Lyso PC has a very short acyl chain, its CMC is remarkably high[3]. This means a large proportion of the lipid exists as free monomers. As these monomers diffuse out of the dialysis cassette into the bulk buffer, the internal concentration drops below the CMC. This forces the remaining micelles to dissociate into monomers to re-establish thermodynamic equilibrium[4][5]. This self-driving loop allows for complete removal.
Mechanistic Workflow Visualization
Fig 1: Mechanism of 07:0 Lyso PC removal via dialysis driven by micelle-monomer equilibrium.
This protocol is designed as a closed-loop, self-validating system to ensure complete removal without compromising sample integrity.
Step 1: Membrane Selection & Preparation
Action: Select a regenerated cellulose dialysis cassette with a Molecular Weight Cut-Off (MWCO) of 3.5 kDa to 10 kDa.
Causality: This pore size is roughly 10-30 times larger than the 07:0 Lyso PC monomer (369.4 Da), ensuring unhindered diffusion while retaining target proteins (typically >30 kDa).
Validation Check: Pre-wet the membrane in buffer and inject a blank buffer to check for leaks before loading your precious sample.
Step 2: Buffer Sink Establishment
Action: Prepare a dialysate buffer (lacking the lipid) at a volume 100 to 1000 times greater than your sample volume.
Causality: Dialysis is a concentration-gradient-driven process. A massive volume differential ensures the equilibrium heavily favors the exit of the lipid monomers.
Step 3: Dialysis Execution & Kinetic Driving
Action: Submerge the cassette in the dialysate with constant magnetic stirring. Maintain at 4°C to preserve protein stability, or room temperature if the protein is thermostable.
Causality: Stirring prevents the formation of a localized high-concentration boundary layer immediately outside the membrane, maximizing the diffusion rate.
Step 4: Serial Buffer Exchanges
Action: Perform buffer exchanges at 2 hours, 4 hours, and overnight (12-16 hours).
Validation Check: Before the final exchange, take a 10 µL aliquot of the dialysate and test it via Thin Layer Chromatography (TLC) using iodine vapor staining. If a spot corresponding to 07:0 Lyso PC appears, the lipid is still diffusing out. Perform an additional buffer exchange until the dialysate tests negative.
Step 5: Sample Recovery
Action: Carefully extract the sample using a syringe. Centrifuge at 14,000 x g for 10 minutes to pellet any aggregated material.
Troubleshooting FAQs
Q1: My membrane protein precipitates during the dialysis process. What is the root cause and how do I fix it?
Causality: 1-Heptanoyl-sn-glycero-3-phosphocholine often acts as a stabilizing surfactant for integral membrane proteins[3]. Complete removal strips the lipid from the protein's hydrophobic transmembrane domains, leading to hydrophobic collapse and aggregation.
Solution: You do not need complete removal; you need a detergent exchange. Add a secondary, more suitable detergent (e.g., 0.02% DDM or LMNG) to your dialysate buffer. Because 07:0 Lyso PC has a much higher CMC and smaller micelle size than DDM, the Lyso PC will dialyze out while the DDM partitions into the protein, keeping it soluble.
Q2: Dialysis is taking over 48 hours. How can I accelerate the clearance of 07:0 Lyso PC?
Causality: While the high CMC of 07:0 Lyso PC makes it amenable to dialysis, standard diffusion is inherently slow. Furthermore, lower temperatures (4°C) decrease the kinetic energy of the system and lower the CMC slightly, reducing the monomeric pool[4].
Solution: Introduce hydrophobic adsorbent beads (e.g., Bio-Beads SM-2) directly into the bulk dialysate buffer (not inside the cassette). The beads act as an infinite thermodynamic sink, irreversibly binding the lipid monomers as soon as they exit the membrane. This maintains a near-zero lipid concentration outside the cassette, maximizing the diffusion gradient and cutting dialysis time by up to 70%.
Q3: Standard A280 UV absorbance doesn't show me if the lipid is gone. How do I analytically verify complete removal?
Causality: 07:0 Lyso PC lacks aromatic rings or conjugated pi-systems, meaning it does not absorb UV light at 280 nm.
Solution: Utilize Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Look for the disappearance of the specific m/z peak at ~370.4 [M+H]+ or ~392.4 [M+Na]+[6]. Alternatively, use a colorimetric phospholipid assay kit (e.g., choline oxidase-based assays) to quantify any residual phosphocholine headgroups in your final sample.
Optimizing buffer pH for 1-Heptanoyl-sn-glycero-3-phosphocholine stability
Technical Support Center: Optimizing Buffer pH for 1-Heptanoyl-sn-glycero-3-phosphocholine Stability Executive Summary 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic short-chain phospholipid used pr...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Buffer pH for 1-Heptanoyl-sn-glycero-3-phosphocholine Stability
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a synthetic short-chain phospholipid used primarily as a surfactant, membrane permeabilizer, or metabolic standard.[1] Unlike long-chain lipids that form stable bilayers, 7:0 Lyso PC has high critical micelle concentration (CMC) and exists largely as monomers in aqueous solution.[1] This high water accessibility makes its ester bond exceptionally vulnerable to hydrolytic cleavage.[1]
The Critical Insight: The stability of this molecule is governed by ester hydrolysis kinetics , which follows a V-shaped pH-rate profile. To maximize stability, you must maintain a pH window of 5.0 – 6.5 during processing and storage, shifting to physiological pH (7.4) only immediately prior to experimental application.[1]
Part 1: The Mechanistic Basis of Instability
To troubleshoot effectively, you must understand how the molecule degrades. 1-Heptanoyl-sn-glycero-3-phosphocholine degrades primarily through the hydrolysis of the ester bond at the sn-1 position, releasing heptanoic acid and glycerophosphocholine (GPC).[1]
Hydrolysis Pathway Diagram
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: Hydrolytic degradation pathway of 7:0 Lyso PC.[1] Both acidic and basic conditions accelerate the cleavage of the heptanoyl chain.
Part 2: Troubleshooting & FAQs
Q1: What is the absolute optimal pH for storing aqueous solutions of 7:0 Lyso PC?
Answer: pH 5.5 – 6.0.
At this pH, the specific acid catalysis (
driven) and specific base catalysis ( driven) are at their combined minimum.
Why? The ester bond is susceptible to nucleophilic attack by hydroxide ions (at high pH) and protonation of the carbonyl oxygen (at low pH). The "valley" of this reactivity curve lies between pH 5 and 6.
Recommendation: If you must store it in solution, use a 20 mM Acetate or Citrate buffer at pH 5.5 .[1]
Q2: I need to use the lipid at pH 7.4 for cell culture. Will it degrade?
Answer: Yes, but the rate is manageable for short durations.
At pH 7.4, the half-life of the ester bond is significantly shorter than at pH 6.0, but it is stable enough for experiments lasting 12–24 hours at 37°C.
Protocol Adjustment: Prepare your stock solution in a slightly acidic buffer (pH 6.0). Dilute into your physiological buffer (pH 7.4) immediately before use . Do not store the pH 7.4 dilution overnight.
Q3: Which buffer species should I avoid?
Answer: Avoid TRIS (Tris(hydroxymethyl)aminomethane) if possible. [1]
The Trap: Tris contains a primary amine that can act as a nucleophile, potentially attacking the ester bond and accelerating degradation (aminolysis), especially at higher pH.
The Fix: Use non-nucleophilic buffers such as HEPES, MOPS, or MES . These "Good's Buffers" are sterically hindered and chemically inert toward ester bonds.[1]
Q4: My solution turned cloudy. Is this degradation?
Answer: Likely not degradation, but a solubility/phase issue.
Diagnosis: 7:0 Lyso PC has a very high Critical Micelle Concentration (CMC) compared to long-chain lipids.[1] If you are working at high concentrations (>10 mM), you may be seeing micelle formation or phase separation if the temperature dropped.
Degradation Sign: Hydrolysis releases Heptanoic Acid.[1] If degradation occurs, the pH of your unbuffered solution will drop significantly due to the release of this acid. Check the pH; if it has drifted acidic, degradation has occurred.
Part 3: Optimized Buffer Preparation Protocols
Protocol A: The "Stability Stock" Buffer (pH 5.8)
Use this for preparing stock solutions that need to be kept for days/weeks at 4°C.
Dissolve: Prepare 20 mM HEPES + 150 mM NaCl in water.
Adjust pH: Titrate carefully with NaOH to pH 7.4 .
Note: HEPES has a pKa of ~7.5, making it the ideal buffer for this range, providing maximum buffering capacity against the acidification caused by any potential lipid hydrolysis.
Part 4: Quality Control Workflow
Every researcher should validate the integrity of their lipid before critical experiments. Use this Thin Layer Chromatography (TLC) workflow.
Figure 2: TLC Quality Control Workflow. Heptanoic acid (degradation product) migrates near the solvent front, while intact Lyso PC remains lower.
Grit, M., & Crommelin, D. J. (1993).[1] Chemical stability of liposomes: implications for their physical stability. Chemistry and Physics of Lipids, 64(1-3), 3-18.[1] Link
Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved March 8, 2026.[1] Link
Herman, R. A., & Groves, M. J. (1993).[1] The influence of pH on the hydrolytic degradation of egg phosphatidylcholine in aqueous liposomes. Journal of Pharmacy and Pharmacology, 45(6), 504-507.[1] Link
Stafford, R. E., & Dennis, E. A. (1988).[1] Lysophospholipids as surfactants.[1] Colloids and Surfaces, 30(1), 47-64.[1] Link[1]
Troubleshooting aggregation issues with 1-Heptanoyl-sn-glycero-3-phosphocholine
Welcome to the Technical Support Center for lipid-based structural biology and formulation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for lipid-based structural biology and formulation. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the thermodynamic, biochemical, and biophysical causality behind the aggregation behaviors of 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC), providing you with field-proven, self-validating workflows.
The Biophysics of 07:0 Lyso PC
07:0 Lyso PC (1-heptanoyl-2-hydroxy-sn-glycero-3-phosphocholine) is a synthetic, zwitterionic lysophospholipid widely used as a non-denaturing detergent for membrane protein solubilization and crystallization 1. Because it contains an uncharged hydrophilic headgroup at physiological pH, it manipulates sample-solvent interactions without disrupting native protein structures 2.
However, its exceptionally short 7-carbon acyl chain drastically alters its self-assembly thermodynamics compared to longer-chain lipids. Short-chain lipids form highly dynamic, small micelles but require a significantly higher Critical Micelle Concentration (CMC) to do so 3.
Quantitative Data: Physicochemical Properties of Short-Chain LPCs
To troubleshoot aggregation, you must first understand the concentration thresholds of your lipid. The table below summarizes the exponential relationship between acyl chain length and CMC 456.
Lipid Name
Acyl Chain Length
Molecular Weight ( g/mol )
Critical Micelle Concentration (CMC)
Headgroup Charge
07:0 Lyso PC
C7 (Heptanoyl)
369.39
> 60.0 mM
Zwitterionic
08:0 Lyso PC
C8 (Octanoyl)
383.42
60.0 mM
Zwitterionic
10:0 Lyso PC
C10 (Decanoyl)
411.47
6.0 - 8.0 mM
Zwitterionic
14:0 Lyso PC
C14 (Myristoyl)
467.58
0.046 mM
Zwitterionic
Troubleshooting Guide & FAQs
Q1: Why does my 07:0 Lyso PC solution turn cloudy immediately upon reconstitution?Causality: Cloudiness upon initial reconstitution is typically a phase separation issue driven by thermodynamics. Short-chain lysophospholipids have a specific Krafft temperature. Below this temperature, the solubility of the lipid monomer is lower than the CMC, leading to the formation of hydrated crystals (precipitation) rather than transparent micelles. Furthermore, because the CMC of non-ionic/zwitterionic detergents increases with temperature 2, processing below optimal temperatures leads to unstable, irregular structures 7.
Solution: Ensure the buffer and lipid are equilibrated above the Krafft temperature (typically room temperature or slightly higher for short-chain PCs) before mixing. Verify that your working concentration is well above the >60 mM CMC threshold.
Q2: During membrane protein solubilization, my protein-lipid complex aggregates over time. How can I stabilize it?Causality: 07:0 Lyso PC forms highly dynamic, small micelles due to its short heptanoyl tail. When extracting membrane proteins, the hydrophobic mismatch between the short 7-carbon tail and the protein's transmembrane domain can expose hydrophobic regions of the protein to the aqueous environment, driving protein-protein aggregation.
Solution: Use a mixed-micelle approach. Dope the 07:0 Lyso PC with a secondary detergent or a stabilizing lipid (e.g., cholesterol) to increase the hydrophobic thickness of the micelle without sacrificing the overall small size needed for downstream applications like crystallography 7.
Q3: I observe delayed aggregation after storing my 07:0 Lyso PC stock solutions for several weeks. What is the mechanism?Causality: Delayed aggregation in aqueous storage is almost always due to lipid hydrolysis. Over time, phospholipids undergo hydrolysis, leading to the formation of free fatty acids and degraded lysolipids 7. The accumulation of free heptanoic acid alters the micelle packing parameter, leading to the formation of larger, irregular aggregates, and eventually phase separation 3.
Solution: Store stock solutions in a lyophilized state at -20°C. If aqueous storage is necessary, use a buffered solution at pH 7.0–7.4, where the hydrolysis rate of the ester bond is minimized, and store at 4°C [[7]]().
Validated Experimental Protocol: Stable 07:0 Lyso PC Micelle Preparation
To ensure trustworthiness, this protocol is designed as a self-validating system . It includes a mandatory biophysical checkpoint (Step 4) to confirm micelle integrity before risking valuable protein samples.
Step 1: Lipid Film Preparation
Action: Weigh the desired amount of 07:0 Lyso PC powder. Co-dissolve in chloroform/methanol (2:1 v/v) in a glass vial. Dry under a gentle stream of nitrogen gas to form a thin lipid film.
Causality: Drying under nitrogen prevents lipid oxidation, while the solvent ensures complete disruption of any pre-existing crystalline aggregates.
Step 2: Vacuum Desiccation
Action: Place the vial in a vacuum desiccator for at least 2 hours.
Causality: Removes residual organic solvents that could partition into the hydrophobic core of the micelle and artificially alter its size or stability.
Action: Prepare the solubilization buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Pre-warm the buffer to 25°C. Add the buffer to the lipid film to achieve a final concentration of 150 mM (well above the CMC). Vortex vigorously for 2-5 minutes.
Causality: The buffer must be above the lipid's Krafft temperature to ensure the monomers possess sufficient kinetic energy to overcome crystalline lattice forces and self-assemble into micelles.
Action: Analyze a 50 µL aliquot of the reconstituted micelles using DLS.
Causality: You must observe a single, monodisperse peak (typically <5 nm for short-chain LPCs). If the sample is polydisperse or shows large particles (>50 nm), aggregation has occurred. Do not proceed to protein integration until the micelle baseline is stable.
Step 5: Protein Integration
Action: Add the target membrane protein to the validated micelle solution. Maintain the lipid-to-protein ratio (LPR) at an optimized level (typically 10:1 to 50:1 w/w). Incubate at 4°C for 1-2 hours with gentle agitation.
Causality: A high LPR ensures the micelle adequately shields the protein's hydrophobic domains, preventing protein-protein aggregation.
Troubleshooting Workflow Diagram
Workflow for troubleshooting 07:0 Lyso PC micellization and protein aggregation.
Reducing hydrolysis of 1-Heptanoyl-sn-glycero-3-phosphocholine during long experiments
Topic: Reducing Hydrolysis During Long-Duration Experiments Product Focus: Short-chain Lysophospholipids (7:0 Lyso PC) Executive Summary: The Stability Paradox Welcome to the Technical Support Hub. You are likely working...
You are likely working with 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) because of its unique solubility and kinetic properties. Unlike long-chain analogs (e.g., 16:0 Lyso PC), this molecule has a critical micelle concentration (CMC) likely exceeding 60 mM [1]. This means that in most experimental conditions, it exists as free monomers in solution.
The Risk: While monomers provide excellent resolution in NMR and fast kinetics in binding assays, they are fully exposed to the solvent. Unlike lipids buried in the hydrophobic core of a bilayer or micelle, the ester bond at the sn-1 position of 7:0 Lyso PC is chemically accessible to water molecules, hydronium ions, and hydroxide ions.
The Solution: Stability is not about "keeping it cold"; it is about controlling the nucleophilic attack on the carbonyl carbon. This guide provides the precise pH, buffer, and handling parameters to minimize this degradation.
Core Troubleshooting Modules
Module A: The "V-Shape" pH Profile (Critical)
The single most significant factor in ester hydrolysis is pH. Phospholipid hydrolysis follows a "V-shaped" or "U-shaped" rate profile.
The Danger Zones:
pH > 7.5 (Base-Catalyzed): Hydroxide ions (
) act as strong nucleophiles, attacking the ester carbonyl. This reaction is rapid and irreversible (saponification).
pH < 4.0 (Acid-Catalyzed): Protonation of the carbonyl oxygen makes the carbon more electrophilic, inviting water to attack.
The Safe Zone (Target):
Optimal pH:5.5 – 6.5
Why: At this range, both specific acid and specific base catalysis are at their minima [2].
Actionable Protocol:
If your experiment allows, do not use physiological pH (7.4). Buffering at pH 6.0 can extend the half-life of the ester bond from hours to days.
Module B: Buffer Chemistry & Nucleophiles
Not all buffers are inert. Primary amines can act as nucleophiles, and some anions catalyze hydrolysis.
Buffer Species
Risk Level
Recommendation
Mechanism of Risk
Phosphate (PBS)
Moderate
Use with Caution
Can act as a general base catalyst at high concentrations (>50mM).
Tris (Tris-HCl)
High
Avoid
Contains a primary amine that can attack esters (aminolysis), especially at higher pH.
Acetate
Low
Recommended
Excellent buffering capacity at pH 4.0–5.5; non-nucleophilic.
MES / Citrate
Low
Recommended
Ideal for the stability "sweet spot" (pH 5.5–6.5).
HEPES
Low/Mod
Acceptable
Sterically hindered amine reduces nucleophilic risk compared to Tris.
Module C: The Monomer Effect (Concentration)
Because 7:0 Lyso PC has a very high CMC (>60 mM), it does not benefit from "micellar protection" at standard experimental concentrations (e.g., 1–10 mM).
Implication: You cannot rely on aggregation to shield the ester bond.
Mitigation: If your experiment requires long durations (e.g., overnight NMR), you must strictly control Temperature .
Apply the Arrhenius Rule : For every 10°C drop in temperature, the hydrolysis rate decreases by roughly 2-3 fold.
Protocol: If acquiring data at 37°C, limit run times to <4 hours. For overnight runs, lower T to 4°C–10°C if biologically relevant.
Visualizing the Failure Mode
The following diagram illustrates the chemical mechanism you are fighting and the decision logic to prevent it.
Figure 1: Mechanism of ester hydrolysis in 7:0 Lyso PC. Note that base catalysis (pH > 7.5) is the most rapid degradation pathway.
Step-by-Step Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a stock solution stable for 2–4 weeks.
Solvent Choice: Do not store in pure water (pH is uncontrolled and often acidic due to dissolved CO2).
Buffer Prep: Prepare 10 mM MES or Acetate buffer , adjusted strictly to pH 6.0 .
Chelation: Add 0.1 mM EDTA .
Reason: Trace metal ions (Ca2+, Mg2+, and especially Lanthanides) can catalyze phosphate ester hydrolysis or stabilize transition states for carboxyl ester hydrolysis [3].
Dissolution: Dissolve 7:0 Lyso PC powder. Vortex gently.
Note: Due to high CMC, the solution should be clear (no turbidity) at concentrations <50 mM.
Storage: Aliquot into glass vials (avoid plastics that leach plasticizers) and store at -20°C .
Protocol B: "In-Experiment" Stability Check (QC)
Objective: Verify sample integrity during a long NMR or kinetics run.
Baseline: Take a 5 µL aliquot before the experiment.
Endpoint: Take a 5 µL aliquot after the experiment.
TLC Method (Quickest):
Mobile Phase: Chloroform / Methanol / Water (65:25:4 v/v/v).
Visualization: Iodine vapor or Molybdenum Blue spray.
Result: 7:0 Lyso PC will migrate. The hydrolysis product (GPC) is very polar and will stay near the origin. Heptanoic acid will migrate near the solvent front.
Pass Criteria: No visible spot at the origin (GPC).
Frequently Asked Questions (FAQ)
Q1: I must use pH 7.4 for my protein binding assay. How long do I have?A: At pH 7.4 and 25°C, you are entering the base-catalyzed slope. Expect roughly 1–2% hydrolysis per hour . If your experiment runs 24 hours, you may have significant contamination (20-40% degradation).
Workaround: Can you run the experiment at 4°C? This will slow the rate by ~4-8 fold, making a 24-hour experiment feasible.
Q2: Why does my 7:0 Lyso PC solution smell "rancid" or "soapy"?A: This is the smell of free Heptanoic Acid . It indicates significant hydrolysis has occurred. Discard the sample. Short-chain fatty acids have distinct odors compared to odorless long-chain variants (like palmitic acid).
Q3: Does the "CMC" really matter for stability?A: Yes. In a micelle (e.g., 16:0 Lyso PC), the ester bonds are partially buried in the interface, offering some steric protection. 7:0 Lyso PC has a CMC >60 mM [1].[1] Unless you are working at extremely high concentrations, your lipid is monomeric and fully solvated, making the ester bond highly accessible to hydrolysis.
Q4: Can I use Ethanol or DMSO stocks?A: Yes. Storage in organic solvents (Ethanol or Methanol) significantly reduces hydrolysis because water is the reactant. Store stocks in acidified methanol (0.01% acetic acid in methanol) at -20°C for maximum longevity. Evaporate the solvent immediately before use.
Troubleshooting Decision Tree
Figure 2: Logic flow for diagnosing and resolving stability issues.
References
Grit, M., Underberg, W. J., & Crommelin, D. J. (1993).[5] Hydrolysis kinetics of saturated soybean phosphatidylcholine in aqueous liposome dispersions. Journal of Pharmaceutical Sciences, 82(4), 362–366.[5] [Link]
Franklin, S. J., et al. (2019). Metal-Assisted Hydrolysis Reactions Involving Lipids: A Review. Frontiers in Chemistry. [Link]
Zuidam, N. J., & Crommelin, D. J. (1995).[6] Chemical hydrolysis of phospholipids. Journal of Pharmaceutical Sciences, 84(9), 1113–1119.[6] [Link]
Technical Support Center: 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC)
Micelle Stability & Temperature Dependence Guide[1] Urgent Reagent Verification (Critical Step) Before proceeding with temperature troubleshooting, you must verify the exact chemical identity of your lipid. "Heptanoyl" p...
Author: BenchChem Technical Support Team. Date: March 2026
Micelle Stability & Temperature Dependence Guide[1]
Urgent Reagent Verification (Critical Step)
Before proceeding with temperature troubleshooting, you must verify the exact chemical identity of your lipid. "Heptanoyl" phospholipids are frequently confused in the literature and laboratory inventory.
There are two distinct molecules with "Heptanoyl" in the name that exhibit vastly different micellar behaviors:
If you are working at 1–20 mM and see no micelles (clear solution, no scattering), you likely have 7:0 Lyso PC . It acts as a monomer at these concentrations.[1]
If you expect micelles at 5 mM , you likely intended to use DHPC .
Note: This guide focuses on 7:0 Lyso PC as requested, with comparative notes for DHPC where relevant for troubleshooting.
The Physics of Temperature & Micelle Size
For short-chain zwitterionic lipids like 7:0 Lyso PC, temperature exerts a non-linear effect on micellization.[1] Unlike long-chain detergents (e.g., DDM) where size is relatively temperature-insensitive, 7:0 Lyso PC aggregates are dynamic.[1]
Thermodynamic Drivers
CMC & Temperature: For short-chain lysolipids, the Critical Micelle Concentration (CMC) typically increases as temperature rises.[1] The increased thermal energy disrupts the weak hydrophobic interactions holding the short C7 tails together.
Aggregation Number (
): As temperature increases, the aggregation number decreases. The micelles shrink because the entropic penalty of exposing the hydrocarbon tail to water becomes easier to overcome with higher thermal energy, favoring monomers or smaller clusters.
Visualizing the Equilibrium
Figure 1: Thermodynamic equilibrium of 7:0 Lyso PC.[1] Increasing temperature shifts equilibrium toward monomers and smaller aggregates.
Troubleshooting Guide
Scenario A: "I see no micelles / My solution is clear."
Cause: You are likely below the CMC. For 7:0 Lyso PC, the CMC is extremely high (estimated >100 mM based on homologous series: 8:0 Lyso PC is ~60 mM).
Temperature Factor: Heating the sample will further increase the CMC, making micelle formation even less likely.
Solution:
Increase concentration significantly (to >200 mM) if true micelles are required.[1]
Cool the sample to 4°C to lower the CMC slightly, though this may not be sufficient for C7 chains.
Scenario B: "My NMR peaks are too sharp (fast tumbling)."
Cause: The micelle size is smaller than expected, or the lipid is monomeric.
Temperature Factor: At higher temperatures (e.g., 37°C or 45°C), 7:0 Lyso PC aggregates shrink (lower
) and exchange rates between monomer and micelle increase.[1]
Solution: Lower the temperature to 10°C–25°C to promote larger, more stable aggregates, provided you remain above the Kraft point (which is < 0°C for this lipid).
Scenario C: "My sample is turbid/cloudy."
Cause: This is unexpected for pure 7:0 Lyso PC micelles, which should be optically clear due to their small size (
Preparation: Prepare a 300 mM solution of 7:0 Lyso PC in filtered buffer (20 mM Phosphate, pH 7.0).
Why 300 mM? You must be well above the estimated CMC to ensure a stable population of micelles for scattering.
Filtration: Filter through a 0.02 µm (20 nm) Anotop filter. Standard 0.22 µm filters are insufficient to remove dust that will overwhelm the micelle signal.
Measurement:
Set instrument to 25°C .
Use a high-sensitivity mode (Backscattering at 173°).[1]
Temperature Ramp: Measure at 10°C, 25°C, and 40°C.
Analysis: Look for the "Mass" or "Volume" distribution. The "Intensity" distribution will be dominated by any trace dust.
Expected Result: Hydrodynamic radius (
) of ~1.5 – 2.0 nm.[1] Size should slightly decrease or broaden as T increases.
Protocol 2: CMC Determination via Fluorescent Probe (Pyrene)
Since the CMC is temperature-dependent, this protocol validates your specific conditions.[1]
ratio vs. Log[Concentration]. The inflection point is the CMC.
Frequently Asked Questions (FAQ)
Q: Can I use 7:0 Lyso PC to form bicelles?A: It is not recommended. Bicelles typically require DHPC (1,2-diheptanoyl) combined with a long-chain lipid (like DMPC).[1] 7:0 Lyso PC has a single chain and a large headgroup-to-tail ratio (Cone shape type I), which tends to disrupt bilayers into very small, unstable fragments rather than stable discoidal bicelles.[1]
Q: How does temperature affect the viscosity of 7:0 Lyso PC solutions?A: Unlike long-chain lipids that can form gel phases, 7:0 Lyso PC solutions behave as Newtonian fluids at standard concentrations.[1] Viscosity decreases with temperature (following Arrhenius behavior).[1] If you observe gelling, you likely have a much longer chain lipid (e.g., C16 or C18 Lyso PC).[1]
Q: I need a micelle size of exactly 4 nm. Can I tune 7:0 Lyso PC with temperature to achieve this?A: Unlikely. 7:0 Lyso PC forms very small micelles (approx 3-4 nm diameter max).[1] Heating will shrink them; cooling promotes growth but is limited by the short chain length. For 4-5 nm micelles, switch to DHPC or 1-Octanoyl-Lyso PC (8:0) .[1]
References
Avanti Polar Lipids. Critical Micelle Concentrations (CMCs).[1][2] (Data for homologous series of Lyso PCs and Diacyl PCs). Link
Stafford, R. E., et al. (1989). Temperature dependence of the vesicle-micelle transition of egg phosphatidylcholine and octyl glucoside.[1][3] Biochemistry, 28(22), 8921–8928.[3] (Establishes thermodynamic principles for short-chain surfactant/lipid interactions). Link
Marsh, D. (2013). Handbook of Lipid Bilayers, Second Edition. CRC Press.[1] (The authoritative source for lipid thermodynamic data, including CMCs and chain-length dependencies).[1] Link
Zhuge, Y., et al. (2014). Stimulated bronchial epithelial cells release bioactive lysophosphatidylcholine.[4] Allergy Asthma Immunol Res.[4] (Context for bioactive roles of short/medium chain Lyso PCs). Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Interference of 1-Heptanoyl-sn-glycero-3-phosphocholine (1-HPC)
Status: Active
Ticket ID: OPT-HPC-007
Assigned Specialist: Senior Application Scientist, Assay Development Unit
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (1-HPC) is a synthetic short-chain lysophosphatidylcholine (C7:0 Lyso PC). Unlike its long-chain natural analogs (e.g., C16:0 Lyso PC), 1-HPC possesses a relatively high Critical Micelle Concentration (CMC).
The Core Problem: Users frequently encounter non-linear optical readouts (false high OD or quenched fluorescence) when working near or above the 1.4 mM concentration threshold. This guide details how to distinguish between genuine assay signal and 1-HPC-induced physical interference.
Module 1: The Physics of Interference
To solve the interference, you must understand the phase transition occurring in your microplate.
The Critical Threshold (CMC)
1-HPC exists as free monomers at low concentrations. At approximately 1.4 mM (in pure water), monomers spontaneously aggregate into micelles.
Below 1.4 mM: Solution is optically clear.
Above 1.4 mM: Micelles form, causing Rayleigh scattering. This scatters light away from the detector, registering as "absorbance" in spectrophotometers, even though no light was absorbed.
Visualizing the Mechanism
The following diagram illustrates the transition that corrupts your data.
Figure 1: Mechanism of 1-HPC optical interference. The transition at ~1.4 mM shifts the lipid from a clear solution to a light-scattering colloid.
Symptom: High background absorbance or non-linear standard curves.
Root Cause Analysis
In absorbance assays (e.g., measuring enzyme kinetics at 405 nm), 1-HPC micelles scatter UV/Visible light. The detector interprets this scattered light as absorbed light, artificially inflating the Optical Density (OD).
Corrective Protocols
Strategy
Methodology
Why it works
1. Dual-Wavelength Correction
Measure OD at (e.g., 405 nm) and (e.g., 650 nm). Calculate: .
Micelle scattering is broad-spectrum. Specific chromophores absorb at specific wavelengths. Subtracting the reference removes the scattering "baseline."
2. Solvent Shift
Add 5-10% DMSO or Methanol to the buffer (if enzyme tolerates).
Organic solvents disrupt water structure, increasing the CMC and forcing micelles back into monomeric states.
3. Detergent Quenching
Add a non-ionic detergent (e.g., Triton X-100) after the reaction but before reading.
"Mixed micelles" form, which often have different optical properties or lower scattering indices than pure 1-HPC micelles.
Module 3: Troubleshooting Fluorescence Assays
Symptom: Signal suppression (quenching) or unexpected spectral shifts.
Root Cause Analysis
Micellar Encapsulation: Hydrophobic fluorophores (e.g., Rhodamine, ANS) may partition inside the 1-HPC micelles. This changes the local solvent environment, often enhancing fluorescence (false positive) or quenching it (false negative).
Inner Filter Effect: High turbidity (scattering) prevents excitation light from reaching the fluorophore.
Corrective Protocols
The "Dilution Test": Perform a serial dilution of your sample. If fluorescence intensity does not decrease linearly (e.g., a 2x dilution results in <50% signal loss), micellar interference is present.
Red-Shifted Probes: Switch to Near-Infrared (NIR) probes (excitation >650 nm). Rayleigh scattering is inversely proportional to the 4th power of the wavelength (
); longer wavelengths scatter significantly less.
Module 4: Protocol Optimization (The "How-To")
Workflow: Determination of the "Safe Zone"
Before running your actual assay, you must empirically determine the CMC of 1-HPC in your specific buffer, as salts and temperature shift the CMC.
Step-by-Step Protocol:
Preparation: Prepare a 10 mM stock of 1-HPC in your assay buffer.
Titration: Create a dilution series from 0 mM to 5 mM (0.2 mM increments).
Readout: Measure Absorbance at 340 nm (UV) or 400 nm (Vis).
Analysis: Plot OD vs. Concentration.
Result: You will see a flat line (monomers) followed by a sudden break point where slope increases. This break point is your functional CMC .
Action: Design your assay to operate at 75% of this concentration.
Decision Tree for Assay Design
Use this logic flow to validate your experimental setup.
Figure 2: Decision matrix for handling 1-HPC concentrations.
Frequently Asked Questions (FAQ)
Q1: I am using 1-HPC as a substrate for PLA2. If I work below the CMC, will the enzyme still work?A: Yes, but the kinetics will differ. Phospholipase A2 (PLA2) often displays "interfacial activation," meaning it works faster on micelles than monomers. If you must work above the CMC (e.g., 3 mM) to activate the enzyme, you cannot use simple absorbance. You must use a continuous fluorescence displacement assay or HPLC/Mass Spec to measure the product (Lyso-PC -> Fatty Acid + GPC) directly, rather than relying on optical clarity.
Q2: Why does my blank (buffer + 1-HPC) increase in OD over time?A: This indicates temperature sensitivity. The CMC of lysophospholipids is temperature-dependent.[1] If you prep at room temperature (25°C) and read at 37°C, the CMC may shift, causing spontaneous micellization or aggregation during the read. Solution: Equilibrate all reagents to the assay temperature before mixing.
Q3: Can I use 1-HPC to solubilize membrane proteins without interference?A: 1-HPC is excellent for this because of its high CMC (1.4 mM) compared to C16 Lyso PC (~4 µM). This allows you to dialyse it away easily.[2] However, for optical assays, you must dilute the protein-detergent complex below 1.4 mM before measurement to ensure the background signal from the detergent is negligible.
References
Avanti Polar Lipids. Critical Micelle Concentrations (CMCs). (2025). Retrieved from [Link] (Verified CMC for 7:0 Lyso PC is ~1.4 mM).[3]
Stafford, R. E., et al.Interfacial properties and critical micelle concentration of lysophospholipids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. (1989).
Agilent Technologies. Dual-Wavelength Measurements Compensate for Optical Interference. Technical Overview. (2021). Retrieved from [Link] (Standard protocol for turbidity correction).
Zana, R. Dynamics of Surfactant Self-Assemblies: Micelles, Microemulsions, Vesicles and Lyotropic Phases. CRC Press.[3][4] (2005).[1][5][6] (Mechanisms of micelle light scattering).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Protein Solubilization & Refolding Support Center
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your recombinant protein is aggregating in inclusion bodies, or your membrane protein extraction yields are insufficient for structural biology (NMR/Cryo-EM).
You are using 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 7:0 Lyso PC or LPC-7 ). This is a specialized tool. Unlike standard detergents (e.g., Triton X-100) or long-chain lipids, LPC-7 is a short-chain lysophospholipid .
The Critical Distinction:
High Solubility: With a 7-carbon chain, LPC-7 has an extremely high Critical Micelle Concentration (CMC), estimated >100 mM [1]. It exists primarily as monomers in solution at typical working concentrations.
Mechanism: It functions as an amphipathic surfactant that coats hydrophobic patches on proteins without forming the large, stable micelles that make downstream removal difficult. This makes it superior for refolding and NMR applications where "detergent background" is a nuisance.
Module 1: Troubleshooting Low Yields in Refolding
User Issue: "I am diluting my inclusion bodies from Urea into refolding buffer, but I see immediate precipitation. My yield is <5%."
The Mechanistic Fix
Precipitation occurs because the rate of hydrophobic collapse (aggregation) exceeds the rate of correct folding. LPC-7 acts as a "chemical chaperone." It binds transiently to exposed hydrophobic cores of the folding intermediate, preventing them from sticking to each other (aggregation) while allowing the protein to explore its native conformation.
Protocol: LPC-7 Assisted Refolding
Step
Action
Technical Rationale
1. Solubilization
Dissolve Inclusion Bodies (IBs) in 6M Guanidine HCl or 8M Urea.
Complete denaturation is required to break non-native disulfide bonds and aggregates.
2. Additive Prep
Prepare a 100 mM stock of 1-Heptanoyl-sn-glycero-3-phosphocholine in water.
High solubility allows concentrated stocks. Keep at RT (do not freeze/thaw repeatedly).
3. The "Pulse"
Add LPC-7 to the solubilized protein before dilution. Final conc: 5–10 mM .[1]
Pre-loading the denatured protein with surfactant prevents "shock" aggregation upon dilution.
4. Rapid Dilution
Dilute protein 1:20 into Refolding Buffer containing 1–2 mM LPC-7 .
Crucial: The refolding buffer must also contain the additive to maintain equilibrium binding.
5. Incubation
Incubate at 4°C for 12–24 hours.
Slower kinetics at 4°C favor the native state over amorphous aggregation.
Visualization: The Refolding Pathway
Caption: LPC-7 intercepts the folding intermediate, preventing the irreversible aggregation pathway (red dashed line) and guiding the protein toward the native state (green line).
Module 2: Membrane Protein Extraction & Stability
User Issue: "My membrane protein is soluble in DDM (Dodecylmaltoside) but inactive/unstable. Can LPC-7 help?"
The Science of Stability
Long-chain detergents (DDM) form large micelles that can "strip" essential annular lipids from membrane proteins, causing inactivation. LPC-7 has a shorter chain (C7) and a phosphocholine headgroup. It mimics the lipid environment but, due to its high CMC, it acts more dynamically. It is often used as a co-detergent or additive to stabilize the protein-lipid interface.
Optimization Matrix: Yield vs. Stability
Parameter
Standard Detergent (e.g., DDM)
LPC-7 Additive Strategy
Expected Outcome with LPC-7
Concentration
1–2% (w/v)
0.1–0.5% (w/v) added to the primary detergent
Increased solubility of "difficult" GPCRs.
CMC
Low (~0.17 mM for DDM)
Very High (>100 mM)
Easier Removal: LPC-7 does not concentrate in dialysis bags like Triton.
Pro-Tip: For NMR studies, LPC-7 is preferred because it forms smaller, faster-tumbling complexes than long-chain PCs [2].
Module 3: Downstream Compatibility & Removal
User Issue: "I need to run Mass Spec (LC-MS) or an activity assay. Will LPC-7 interfere?"
Removal Protocol
Unlike Triton X-100 or Tween-20, which bind tightly and have low CMCs, LPC-7 is loosely bound and monomeric at low concentrations.
Dialysis: Use a membrane with a Molecular Weight Cut-Off (MWCO) of 10 kDa.[2] Because LPC-7 monomers (MW ~400 Da) are much smaller than the MWCO and don't form large micelles at working concentrations (<10 mM), they dialyze out rapidly (4–6 hours).
Dilution: Simply diluting the sample 1:10 is often enough to drop LPC-7 below any interference threshold for binding assays, as it does not denature proteins like SDS.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield issues. Green nodes indicate primary LPC-7 intervention points.
Frequently Asked Questions (FAQ)
Q1: Is 1-Heptanoyl-sn-glycero-3-phosphocholine the same as DHPC?A:No. This is a critical distinction.
DHPC (1,2-Di heptanoyl-sn-glycero-3-phosphocholine) has two 7-carbon chains. It forms bicelles and has a CMC of ~1.4 mM [3].
LPC-7 (1-Heptanoyl-sn-glycero-3-phosphocholine) has only one chain (Lyso). It is much more soluble (CMC >100 mM) and is less likely to form stable bilayers or bicelles on its own. It is a surfactant/additive.[3]
Q2: Can I use LPC-7 for cell-free protein synthesis?A: Yes. Adding LPC-7 (0.5–2 mM) to cell-free reactions (e.g., Wheat Germ or E. coli extracts) can prevent the aggregation of nascent chains as they exit the ribosome, particularly for membrane proteins. It mimics the "lipid chaperone" effect.
Q3: How do I store the stock solution?A: Dissolve in water or buffer. Store at -20°C. Avoid repeated freeze-thaw cycles , as the ester bond in lysophospholipids can hydrolyze over time, releasing the fatty acid and glycerophosphocholine.
Kamei, Y., et al. (2023). Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies. Journal of Applied Biology and Biotechnology. Retrieved from [Link]
Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]
Technical Comparison Guide: 1-Heptanoyl-sn-glycero-3-phosphocholine vs. DHPC for NMR Studies
Executive Summary In the field of membrane protein NMR, the choice of surfactant for mimicking the native bilayer is critical. While 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC, 06:0 PC) remains the "gold standard"...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the field of membrane protein NMR, the choice of surfactant for mimicking the native bilayer is critical. While 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC, 06:0 PC) remains the "gold standard" rim-forming agent for bicelles, researchers increasingly investigate alternatives to overcome its limitations—primarily ester hydrolysis and rapid exchange rates.
This guide compares the standard DHPC against 1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) and its relevant di-acyl analog, 1,2-diheptanoyl-sn-glycero-3-phosphocholine (D7PC) .
Note: As 7:0 Lyso PC is an exceptionally harsh detergent rarely used in isolation for bicelles, this guide focuses on the functional comparison between the C6-Di (DHPC) and C7-Di (D7PC) systems, while addressing the specific properties of the C7-Lyso variant where applicable.
Part 1: Molecular Mechanics & Comparative Analysis
The Role of the "Rim" Agent
In bicelles, long-chain lipids (e.g., DMPC) form a planar bilayer, while short-chain lipids coat the hydrophobic edge (rim) to prevent water contact. The ideal rim agent must have a high Critical Micelle Concentration (CMC) to ensure rapid exchange but must be stable enough to maintain bicelle morphology.
Comparative Data: DHPC vs. Heptanoyl Variants[2]
Feature
DHPC (D6PC)
D7PC (Diheptanoyl)
7:0 Lyso PC (HPC)
Structure
Di-acyl (C6:0)
Di-acyl (C7:0)
Mono-acyl (C7:0)
CMC (approx.)
~15 mM
~1.5 mM
> 100 mM (Est.)
Bicelle Role
Standard Rim Agent
Stabilizing Rim Agent
Co-surfactant / Detergent
Exchange Rate
Fast ( s)
Slower than DHPC
Very Fast
Hydrolysis Risk
High (pH/Temp dependent)
High (pH/Temp dependent)
Moderate
Protein Stability
Good (Gentle)
Excellent (Tighter packing)
Poor (Harsh detergent)
NMR Application
Solution & Solid State
High-Temp / Large Bicelles
Screening / Small Micelles
Mechanism of Action
DHPC (C6): The short chain length creates a high curvature at the bicelle rim. However, the high CMC means a significant concentration of free monomer exists in solution (
mM). This can destabilize sensitive protein domains exposed to the solvent.
D7PC (C7): The addition of one carbon per chain drops the CMC by roughly an order of magnitude. This reduces the concentration of free monomers, making the bicelle "tighter" and less denaturing to the protein. It stabilizes the bicelle phase at slightly higher temperatures.
7:0 Lyso PC: Lacking the second chain, this molecule acts more like a wedge. While it induces curvature, its single chain makes it a harsh surfactant (Type I detergent). It is generally unsuitable as a primary rim agent for delicate membrane proteins but can be used to modulate the curvature of mixed micelles.
Part 2: Scientific Integrity & Experimental Logic
The Hydrolysis Problem
A major artifact in NMR studies using DHPC is the appearance of extra peaks over time, caused by the hydrolysis of the ester bond at the sn-1 or sn-2 position. This generates Lyso-DHPC and free fatty acids (hexanoic acid).
Impact: Hexanoic acid lowers the pH of the sample, potentially unfolding the protein or shifting chemical shifts.
Mitigation: D7PC suffers from the same ester hydrolysis susceptibility. For long-term NMR experiments (e.g., NOESY, 3D/4D experiments), Ether-DHPC (dialkyl) is the preferred solution, though it is more expensive.
Dissolve DMPC in chloroform. Dry under nitrogen stream to form a thin film on the glass vial walls. Lyophilize overnight to remove trace solvent.
Why: DMPC is insoluble in water; creating a film maximizes surface area for hydration.
Hydration:
Dissolve the Short-chain lipid (DHPC or D7PC) in the aqueous NMR buffer.
Add this solution to the DMPC film.
Temperature Cycling (Critical Step):
Vortex the mixture. It will likely look milky (liposomes).
Freeze in liquid nitrogen (or -80°C).
Thaw at 42°C (above DMPC phase transition
).
Repeat 3-5 times.
Validation: The solution must become completely clear (transparent) at 4°C and room temperature. If it remains milky, the bicelles have not formed, or the lipid concentration is incorrect.
Check linewidths.[6] Broad lines indicate aggregation or large vesicles (bad). Sharp lines indicate fast-tumbling isotropic bicelles (good).
Part 3: Visualization of Bicelle Dynamics
The following diagram illustrates the structural assembly and the dynamic equilibrium between the rim agent (DHPC/D7PC) and the free monomer pool.
Figure 1: Dynamic assembly of lipid bicelles.[2][7] Note the equilibrium between the bicelle rim and free monomers. D7PC shifts this equilibrium toward the bicelle (lower CMC) compared to DHPC.
Part 4: Recommendations & Troubleshooting
When to use D7PC over DHPC?
Low Concentration Samples: If you must work at low total lipid concentrations, DHPC might fall below its effective CMC, destabilizing the bicelle. D7PC (lower CMC) maintains integrity at lower concentrations.
Temperature Stability: If your protein requires temperatures > 35°C, standard DMPC/DHPC bicelles may grow too large or fuse. D7PC/DMPC mixtures often maintain the isotropic phase over a wider temperature range.
When to avoid 1-Heptanoyl-sn-glycero-3-phosphocholine (Lyso)?
Do not use the mono-acyl (Lyso) form as a direct substitute for DHPC in standard bicelle recipes. It lacks the geometric packing parameter (cylindrical vs. conical) required to form a stable rim alongside DMPC. It is best reserved for:
Screening detergent conditions.
Specific "Lyso-bicelle" preparations where high curvature is required to accommodate small peptides.
Troubleshooting Table
Observation
Probable Cause
Corrective Action
Sample is Milky
Lipids not mixed; q-ratio too high.
Repeat freeze-thaw; check lipid masses; add more Short-chain lipid.
pH Drift during NMR
Ester hydrolysis of DHPC/D7PC.
Switch to Ether-DHPC ; use buffered conditions (50mM+).
Protein Precipitation
Free monomer denaturation.
Switch from DHPC to D7PC (lower free monomer); increase total lipid conc.
Broad NMR Peaks
Bicelle too large (tumbling slow).
Reduce q-ratio (add more DHPC); lower temperature slightly.
References
Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. Link
Ottiger, M., & Bax, A. (1999). Bicelle-based liquid crystals for NMR-measurement of dipolar couplings and chemical shift anisotropy. Journal of Biomolecular NMR, 13(3), 187-191. Link
Triba, M. N., Warschawski, D. E., & Devaux, P. F. (2005). Reinvestigation by Phosphorus NMR of Lipid Distribution in Bicelles. Biophysical Journal, 88(3), 1887–1901. Link
Avanti Polar Lipids. Bicelle Preparation and Phase Diagrams. Technical Guides. Link
Cassidy, M. S., et al. (2020). Evaluation of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine as a Bicelle Component. Journal of Physical Chemistry B. (Contextual reference for D7PC stability).
Comparative Guide: 1-Heptanoyl-sn-glycero-3-phosphocholine vs. n-Dodecyl-β-D-maltoside (DDM) for Membrane Protein Solubilization
Executive Summary In the landscape of membrane protein solubilization, n-Dodecyl-β-D-maltoside (DDM) serves as the industry "gold standard" for extraction and structural stabilization, particularly for crystallography an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of membrane protein solubilization, n-Dodecyl-β-D-maltoside (DDM) serves as the industry "gold standard" for extraction and structural stabilization, particularly for crystallography and Cryo-EM. In contrast, 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) is a specialized, zwitterionic lysophospholipid with a significantly higher Critical Micelle Concentration (CMC). It is rarely used as a primary extraction detergent due to its potential to destabilize quaternary structures but finds niche utility in solution-state NMR (as a bicelle component) and specific refolding protocols where high detergent exchange rates are required.
Physicochemical Profile
The fundamental difference in performance stems from the chemical architecture: DDM possesses a bulky, non-ionic maltose headgroup and a long (C12) alkyl chain, promoting stable, mild micelles. 07:0 Lyso PC features a zwitterionic phosphocholine headgroup but a very short (C7) single alkyl chain, resulting in high solubility but dynamic, potentially stripping micelles.
Feature
n-Dodecyl-β-D-maltoside (DDM)
1-Heptanoyl-sn-glycero-3-phosphocholine
Type
Non-ionic (Maltoside)
Zwitterionic (Lysophospholipid)
Abbreviation
DDM / LM
07:0 Lyso PC / HPC
CMC (H₂O)
~0.17 mM (0.0087%)
~1.4 mM (0.05%)
Micelle Size
~50–70 kDa (Large, stable)
Small, dynamic (often < 20 kDa)
Aggregation #
78–149
Low (typically < 20-30)
HLB
Hydrophilic-Lipophilic Balance ~12
High (Very Hydrophilic)
Primary Use
Extraction, Crystallography, Cryo-EM
NMR (Bicelles), Refolding, Curvature modulation
Critical Insight: The CMC of 07:0 Lyso PC is roughly 8-fold higher than DDM. This implies that while 07:0 Lyso PC is easily removed by dialysis, it requires much higher monomeric concentrations to maintain micellar shielding, increasing the risk of denaturing the protein by invading hydrophobic crevices.
Mechanistic Analysis & Performance
DDM: The "Gentle Giant"
DDM works by forming a "mild" torus around the hydrophobic transmembrane domain. Its long C12 tail mimics the hydrophobic thickness of a native bilayer (approx. 30 Å), while the maltose headgroup provides a large hydration shell. This allows DDM to solubilize proteins without stripping annular lipids essential for function.
Pros: Preserves quaternary structure; compatible with most assays.
Cons: Large micelle size can obscure small proteins in NMR; difficult to remove by dialysis due to low CMC.
07:0 Lyso PC: The "Dynamic Wedge"
As a Class II detergent (lysolipid), 07:0 Lyso PC has a wedge-like shape (large head, short tail). It induces high membrane curvature.
Solubilization: It is generally too stripping for delicate complexes if used alone. The short C7 chain cannot effectively span the hydrophobic width of most transmembrane proteins, leading to hydrophobic mismatch and aggregation.
NMR Utility: Its primary strength is in bicelle formation . When mixed with long-chain lipids (e.g., DMPC), 07:0 Lyso PC coats the rim of the lipid disk, creating a native-like bilayer environment that tumbles fast enough for solution NMR.
Comparative Workflow Diagram
Figure 1: Mechanistic pathways for DDM vs. 07:0 Lyso PC. DDM leads to stable micelles suitable for structural biology, while 07:0 Lyso PC requires lipid additives (bicelles) to prevent instability.
Experimental Protocols
Protocol A: Detergent Screening for Solubility (Self-Validating)
Use this protocol to determine if your target can withstand 07:0 Lyso PC or requires DDM.
Materials:
Membrane fraction containing target protein (approx 5 mg/mL).
Stock DDM: 10% (w/v) in buffer.
Stock 07:0 Lyso PC: 10% (w/v) in buffer (Note: Ensure fresh preparation; lyso-lipids can hydrolyze).
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.
Step-by-Step:
Aliquot: Distribute membrane fraction into 3 tubes (100 µL each).
Solubilization:
Tube 1 (Control): Add Buffer only.
Tube 2 (DDM): Add DDM to final 1.0% (w/v).
Tube 3 (HPC): Add 07:0 Lyso PC to final 1.0% (w/v).
Note on Causality: We use 1.0% to ensure we are well above the CMC for both detergents (HPC CMC is ~0.05%, so 1% is ~20x CMC; DDM CMC is ~0.009%, so 1% is >100x CMC).
Incubation: Rotate at 4°C for 1 hour.
Separation: Ultracentrifuge at 100,000 x g for 30 minutes.
Analysis: Collect supernatant (Soluble fraction) and resuspend pellet (Insoluble). Run SDS-PAGE.
Validation Check: If Protein is in Supernatant of Tube 3 but Western Blot shows a smear or aggregation peak on SEC, the protein is "solubilized" but denatured.
Protocol B: Bicelle Preparation for NMR (HPC Usage)
The primary valid use case for 07:0 Lyso PC.
Lipid Film: Dry DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) under nitrogen to form a film.
Hydration: Rehydrate with buffer containing 07:0 Lyso PC .
Ratio: Target a q value (molar ratio of DMPC:LysoPC) of 0.5 to 0.8 for small isotropic bicelles.
Cycling: Freeze-thaw 3 times (Liquid N2 / 42°C water bath) to homogenize.
Clarification: The solution should become clear (isotropic phase) at room temperature.
Decision Matrix: When to Use Which?
Scenario
Recommended Detergent
Reasoning
Initial Extraction
DDM
High probability of maintaining native fold.
Cryo-EM
DDM (or LMNG)
Low background noise, stable particle.
Crystallography
DDM
Proven track record for Type I crystals.
Solution NMR
07:0 Lyso PC (in Bicelles)
Forms small, fast-tumbling discs; DDM micelles are too large (~70kDa) for standard NMR.
Refolding
07:0 Lyso PC
High CMC allows rapid removal by dialysis to trigger folding.
Membrane Protein < 20kDa
07:0 Lyso PC (Caution)
DDM micelle might obscure the protein; a small surfactant is needed (but consider OG or DM first).
Selection Logic Diagram
Figure 2: Decision tree for selecting between DDM and 07:0 Lyso PC based on experimental goals.
References
Avanti Polar Lipids. Critical Micelle Concentrations (CMCs).[1] Retrieved from [Link]
Stetsenko, A. & Guskov, A. (2017). An Overview of the Top Picks for Membrane Protein Extraction and Purification. Crystals, 7(7), 197. [Link]
Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. [Link]
Columbus, L., et al. (2009). Mixing and Matching Detergents for Membrane Protein NMR. Current Opinion in Structural Biology. [Link]
Technical Guide: HPLC Methodologies for Validating Purity of 1-Heptanoyl-sn-glycero-3-phosphocholine
Executive Summary 1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) is a synthetic, short-chain phospholipid widely utilized as a mild detergent for NMR studies of membrane proteins and as a micelle-forming agent. U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (07:0 Lyso PC) is a synthetic, short-chain phospholipid widely utilized as a mild detergent for NMR studies of membrane proteins and as a micelle-forming agent. Unlike its long-chain biological counterparts (e.g., 16:0 Lyso PC), the C7 chain confers significantly higher water solubility (CMC ~1.6 mM) and distinct chromatographic behavior.
Validating the purity of 07:0 Lyso PC presents a specific "invisible analyte" challenge: the molecule lacks a conjugated chromophore, rendering standard UV-Vis detection ineffective for mass-balance purity assessment. This guide compares three analytical approaches, ultimately recommending RP-HPLC-ELSD (Evaporative Light Scattering Detection) as the gold standard for purity validation, while positioning HILIC-MS for structural confirmation.
Part 1: The Analytical Challenge
The structural integrity of 07:0 Lyso PC is defined by three critical purity parameters:
Regio-isomerism: Distinguishing the thermodynamic product (1-acyl) from the kinetic product (2-acyl).
Hydrolysis Products: Detection of free heptanoic acid and glycerophosphocholine (GPC).
Synthetic Byproducts: Separation from the di-acyl precursor (1,2-diheptanoyl-PC).
The "UV Trap"
Many standard laboratory protocols rely on UV detection at 205–210 nm. For saturated lipids like 07:0 Lyso PC, this is scientifically unsound for purity calculation because:
Response Factor Disparity: The ester carbonyls absorb weakly, while common contaminants (oxidized lipids, trace solvents) absorb strongly. A 99% purity by UV often masks significant non-chromophoric impurities.
Gradient Drift: The necessary gradients (low to high organic) cause massive baseline shifts at 205 nm, obscuring the analyte.
Part 2: Method Comparison & Selection
The following decision matrix outlines the optimal application for each methodology.
Figure 1: Analytical decision matrix for short-chain phospholipid validation.
Comparative Analysis Table
Feature
Method A: RP-HPLC-ELSD
Method B: HILIC-MS
Method C: RP-UV (205 nm)
Primary Utility
Purity (% Mass)
Identity (m/z)
Rough Estimation
Detection Principle
Light scattering (Mass dependent)
Ionization (Structure dependent)
Carbonyl absorbance
Sensitivity
High (ng range)
Very High (pg range)
Low (µg range)
Linearity
Non-linear (Log-Log fit required)
Linear (dynamic range limited)
Linear (poor sensitivity)
Short-Chain Specificity
Excellent (with modified gradient)
Good (Headgroup separation)
Poor (Solvent interference)
Suitability
Gold Standard for CoA/QC
Gold Standard for R&D
Not Recommended
Part 3: Recommended Protocol (RP-HPLC-ELSD)
This protocol is optimized specifically for short-chain (C7) lipids. Unlike C16/C18 lipids which require high organic starts, C7 Lyso PC is water-soluble and will elute in the void volume if standard lipid methods are used. We employ a C8 column (or aqueous-stable C18) and a high-aqueous initial hold.
Instrumentation & Conditions
System: HPLC with ELS Detector (e.g., Agilent 1290 Infinity II ELSD or Sedex LT-ELSD).
Column: C8 Reversed-Phase (e.g., Agilent Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm).
Why C8? C8 provides sufficient retention for C7 chains without the excessive run times or peak broadening seen with high-carbon-load C18 columns.
Note: The addition of ACN helps sharpen the peak shape for the polar headgroup.
Gradient Profile (Optimized for C7)
Time (min)
% A (Aqueous)
% B (Organic)
Event
0.0
90
10
Trapping: High water content forces C7 lipid to stationary phase.
2.0
90
10
Isocratic hold to elute salts/void volume.
15.0
5
95
Linear gradient to elute 07:0 Lyso PC.
18.0
0
100
Wash step (elutes di-acyl impurities).
20.0
0
100
Hold.
20.1
90
10
Re-equilibration.
25.0
90
10
End.
Sample Preparation
Diluent: Methanol:Water (50:50).[1] Crucial: Do not dissolve in 100% organic solvent, or the sample may "break through" the column during the initial aqueous hold.
Concentration: 1.0 mg/mL.
Part 4: Scientific Validation (E-E-A-T)
To ensure this protocol generates authoritative data, the following validation criteria must be met.
Mechanism of Separation
The C7 Lyso PC is amphiphilic. In the proposed method:
Retention: Driven by hydrophobic interaction between the heptanoyl chain and the C8 stationary phase.
Selectivity: The Lyso form (1 chain) elutes significantly earlier than the Di-acyl form (2 chains, synthetic impurity) due to lower hydrophobicity.
Headgroup: The ammonium acetate buffer suppresses the ionization of the phosphate group, preventing peak tailing on the silica support.
Self-Validating System Checks
Blank Injection: Must show a flat baseline. ELSD is sensitive to non-volatile buffer impurities. Use LC-MS grade solvents.
System Suitability Standard: A mixture of 07:0 Lyso PC and 1,2-Diheptanoyl PC.
Requirement: Resolution (Rs) > 2.0 between the Lyso and Di-acyl peaks.
Linearity: ELSD response is exponential (
). You must plot Log(Area) vs. Log(Concentration) to achieve linearity ().
Workflow Diagram
Figure 2: Step-by-step workflow for the RP-HPLC-ELSD protocol.[2][3]
References
Avanti Polar Lipids. LIPID MAPS® Mass Spectrometry Lipid Standards. Retrieved from [Link]
Helms, M. K., et al. (2020). "A Reliable HPLC-ELSD Method for Determination of Cholesterol, Phosphatidylcholine, Lysophosphatidylcholine Content."[4][5][6] Current Pharmaceutical Analysis.
Cayman Chemical. 1,2-Diheptanoyl-sn-glycero-3-PC Product Information. (Reference for C7 chain properties).
Christie, W. W.Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. (General reference for ELSD linearity in lipids).
Agilent Technologies. Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection.[7] Application Note.
Advanced Analytical Strategies for 1-Heptanoyl-sn-glycero-3-phosphocholine and its Degradation Profile
The following guide details the mass spectrometry analysis of 1-Heptanoyl-sn-glycero-3-phosphocholine (1-Heptanoyl-GPC) and its degradation products. It is structured to provide actionable, expert-level insights for drug...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the mass spectrometry analysis of 1-Heptanoyl-sn-glycero-3-phosphocholine (1-Heptanoyl-GPC) and its degradation products. It is structured to provide actionable, expert-level insights for drug development and lipidomics researchers.
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (1-Heptanoyl-GPC) is a synthetic short-chain lysophosphatidylcholine (LPC 7:0) frequently utilized as a membrane permeabilizer, surfactant, or metabolic probe. Unlike its long-chain analogs (e.g., C16:0 LPC), its high water solubility and rapid critical micelle concentration (CMC) dynamics present unique stability and analytical challenges.
This guide compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reverse Phase (RPLC) methods for monitoring the degradation of 1-Heptanoyl-GPC. While RPLC is standard for lipophilic parents, our comparative analysis demonstrates that HILIC-MS/MS is the superior alternative for comprehensive stability profiling, as it is the only modality capable of simultaneously retaining the parent lipid and its highly polar degradation products (GPC and Choline).
Part 1: The Degradation Landscape
To accurately analyze 1-Heptanoyl-GPC, one must first understand its catabolic fate. The molecule degrades primarily via hydrolysis of the sn-1 ester bond, releasing Heptanoic acid and sn-Glycero-3-phosphocholine (GPC). GPC can further degrade into Choline and Glycerol-3-phosphate.
Degradation Pathway Visualization
The following diagram illustrates the stepwise degradation and the specific mass-to-charge (m/z) targets for MS analysis.
Figure 1: Hydrolytic degradation pathway of 1-Heptanoyl-GPC showing primary and secondary breakdown products with their respective diagnostic ions.
Target Analyte Table
Analyte
Formula
Molecular Weight
Ionization Mode
Precursor Ion (m/z)
Key Fragment (MS2)
1-Heptanoyl-GPC
C15H32NO7P
369.19
ESI (+)
370.20
184.07 (Phosphocholine)
GPC
C8H20NO6P
257.10
ESI (+)
258.11
104.11 (Choline)
Heptanoic Acid
C7H14O2
130.10
ESI (-)
129.09
85.05 (Loss of CO2)
Choline
C5H14NO+
104.11
ESI (+)
104.11
60.08 (Trimethylamine)
Part 2: Comparative Analysis of Methodologies
This section objectively compares the "Standard" approach (Reverse Phase) with the "Recommended" alternative (HILIC) for this specific application.
Method A: Reverse Phase LC (C18) – The Standard
Mechanism: Relies on hydrophobic interaction with the heptanoyl chain.
Pros: Excellent retention and peak shape for the parent (1-Heptanoyl-GPC). High reproducibility for lipid profiling.[1]
Cons:Critical Failure in detecting degradation products. GPC and Choline are extremely polar (logP < -2) and elute in the void volume (dead time), leading to ion suppression and inability to quantify degradation.
Verdict: Suitable only for purity assay of the starting material, not for stability studies.
Method B: HILIC-MS/MS – The Superior Alternative
Mechanism: Partitions analytes into a water-enriched layer on a polar stationary phase.
Pros: Retains all components of the pathway. The parent (LPC 7:0) elutes early but is retained, while the polar degradants (GPC, Choline) are strongly retained and separated.
Cons: Requires longer equilibration times than C18. Sensitivity to sample diluent composition (must be high organic).
Verdict: The Gold Standard for 1-Heptanoyl-GPC degradation analysis.
Comparative Data Summary
Feature
Reverse Phase (C18)
HILIC (Silica/Amide)
Parent Retention (LPC 7:0)
Strong (RT > 5 min)
Moderate (RT 2-4 min)
Degradant Retention (GPC)
None (Void Volume)
Strong (RT > 5 min)
Degradant Retention (Choline)
None (Void Volume)
Strong (RT > 6 min)
MS Sensitivity (ESI+)
High
Very High (High organic mobile phase enhances desolvation)
Suitability for Stability Study
Low
High
Part 3: Experimental Protocol (HILIC-MS/MS)
This protocol is designed as a self-validating system. The detection of GPC confirms the method's ability to track hydrolysis.
Sample Preparation (Critical Step)
Objective: Extract both the lipid parent and polar degradants without inducing artificial hydrolysis.
Solvent System: Acetonitrile:Methanol:Water (80:15:5). Avoid Chloroform/Methanol extraction (Bligh-Dyer) as polar GPC may partition into the aqueous waste phase.
Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
Transfer supernatant directly to an HPLC vial. Do not evaporate and reconstitute in high aqueous buffer , as this destroys HILIC peak shape.
LC-MS/MS Configuration[3]
Column: Waters BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient:
0-1 min: 95% B (Isocratic hold to focus analytes)
1-7 min: 95% -> 60% B (Elute Parent then GPC/Choline)
7-8 min: 60% B
8-8.1 min: 60% -> 95% B
8.1-11 min: 95% B (Re-equilibration)
Workflow Visualization
Figure 2: Analytical workflow ensuring retention of both lipophilic parent and hydrophilic degradants.
Part 4: Scientific Integrity & Troubleshooting
Causality of pH: 1-Heptanoyl-GPC is an ester. It is most stable at pH 4.0-5.0. Analysis at high pH (e.g., using Ammonium Hydroxide in mobile phase) will cause on-column hydrolysis, leading to false-positive degradation data. Always use acidic mobile phases (Formic acid/Ammonium Formate).
In-Source Fragmentation: The loss of the heptanoyl chain can occur in the ion source if voltages are too high, mimicking degradation.
Validation: Inject a fresh standard. If GPC (m/z 258) is observed at the retention time of the Parent (m/z 370), it is in-source fragmentation , not biological degradation. True GPC must have a distinct retention time.
References
Liebisch, G., et al. "High throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry." Clinical Chemistry, 2002.
Fuchs, B. "Analytical methods for the quantification of lysophospholipids." Progress in Lipid Research, 2015.
Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds." Analytical and Bioanalytical Chemistry, 2012.
Kim, J., et al. "Lipidomics for studying metabolism of lysophosphatidylcholines." Mass Spectrometry Reviews, 2018.
Comprehensive Comparison Guide: 1-Heptanoyl-sn-glycero-3-phosphocholine vs. 1-Octanoyl-sn-glycero-3-phosphocholine (07:0 vs. 08:0 Lyso PC)
As a Senior Application Scientist, I approach lipid selection not merely as a matter of inventory, but as a strategic tuning of thermodynamic parameters. Lysophosphatidylcholines (Lyso PCs) are indispensable zwitterionic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach lipid selection not merely as a matter of inventory, but as a strategic tuning of thermodynamic parameters. Lysophosphatidylcholines (Lyso PCs) are indispensable zwitterionic detergents in structural biology and biophysics, as well as potent bioactive lipids in cellular signaling[1],.
The addition or removal of a single methylene group—transitioning from a heptanoyl (07:0) to an octanoyl (08:0) acyl chain—fundamentally alters the hydrophobic volume of the lipid tail. This subtle structural shift dictates the Critical Micelle Concentration (CMC), micelle aggregation number, and the curvature of the resulting lipid assemblies. This guide objectively compares 07:0 Lyso PC and 08:0 Lyso PC to help you engineer self-validating experimental workflows.
Physicochemical Properties & Causality
The critical micelle concentration (CMC) is fundamentally governed by the hydrophobic effect. The 08:0 Lyso PC has a well-documented CMC of 60 mM[1]. Because 07:0 Lyso PC lacks one methylene group in its acyl chain, its hydrophobicity is significantly reduced. This exponentially increases its aqueous solubility, pushing its CMC much higher than that of its 8-carbon counterpart.
Selection Logic: 08:0 Lyso PC is typically chosen when robust micellization is needed at moderate concentrations to extract and stabilize membrane proteins[2]. Conversely, 07:0 Lyso PC is ideal for applications requiring high concentrations of monomeric lipids without the interference of micellar structures.
Protocol 1: Thermodynamic Validation of CMC via Isothermal Titration Calorimetry (ITC)
Causality & Self-Validation: ITC directly measures the enthalpy (
) of demicellization. By titrating a highly concentrated Lyso PC solution into a matched buffer, micelles dissociate into monomers, producing a quantifiable heat signal. Once the cell concentration surpasses the CMC, injected micelles remain intact, and the heat signal abruptly drops to background dilution levels. This creates a self-validating system: the inflection point of the first derivative of the isotherm mathematically confirms the exact CMC under your specific buffer conditions, eliminating reliance on literature values[4].
Step-by-Step Methodology:
Titrant Preparation: Prepare 08:0 Lyso PC at 600 mM (approximately 10× the expected 60 mM CMC) in the target experimental buffer[1],[4].
Degassing: Thoroughly degas both the titrant and the cell buffer under vacuum to prevent microbubble formation, which causes artifactual heat spikes[4].
Equilibration: Load the sample cell with the exact matched buffer used for the titrant. Set the experimental temperature (e.g., 25°C) and allow the baseline to stabilize.
Injection Sequence: Program the instrument for 30–40 sequential injections of 2–5 µL each. Set a 150-second interval between injections to ensure the heat signal fully returns to baseline[4].
Data Integration: Plot the integrated heat per mole of injectant against the cell concentration. The sharp sigmoidal transition point directly reads out the CMC.
Protocol 2: Membrane Protein Solubilization & Crystallization Screening
Causality & Self-Validation: Zwitterionic detergents manipulate sample-sample and sample-solvent interactions without denaturing the protein's native fold[2]. Using 08:0 Lyso PC at concentrations above its CMC ensures the formation of stable protein-detergent complexes (PDCs). The system self-validates during the screening phase: if the PDCs are stable, the protein remains soluble in the aqueous drop; if the detergent concentration is too low, the protein will form amorphous precipitates[2].
Step-by-Step Methodology:
Sample Preparation: Purify the target membrane protein to >95% homogeneity. Remove any pre-existing amorphous material via ultracentrifugation or microfiltration prior to use[2].
Detergent Addition: Introduce 08:0 Lyso PC to the protein solution (recommended protein concentration: 5 to 25 mg/mL) to achieve a final detergent concentration of 120–180 mM (2–3× the CMC)[2].
Incubation: Allow the mixture to equilibrate at 4°C for 1–2 hours to facilitate complete lipid exchange and PDC formation.
Screening Setup: Utilize a sparse-matrix crystallization screen. Pipette 90 µL of crystallization reagent into the reservoir. In the drop, mix 1 part protein-detergent complex with 1 part crystallization reagent (e.g., 500 nL + 500 nL)[5].
Observation: Seal the plate and monitor the drops. Group results by the appearance of clear drops, phase separation, or crystals to guide further optimization[6].
Thermodynamic workflow of Lyso PC micellization and protein solubilization.
Signaling Pathways & Pathological Relevance
Beyond their biophysical utility, short-chain Lyso PCs are potent bioactive molecules. Lysophosphatidylcholine (Lyso-PC) is a natural constituent of blood plasma, vascular tissue, and lipoproteins,. In biological systems, it acts as a proinflammatory lipid produced during pathological responses.
Mechanistic Action: Lyso-PC accumulation directly augments the expression of genes responsible for growth factors and cellular adhesion molecules. This signaling cascade is fundamentally linked to the progression of inflammatory diseases and atherosclerosis. Researchers utilizing 07:0 or 08:0 Lyso PC in live-cell assays must account for these endogenous signaling effects to prevent confounding variables.
Bioactive signaling pathway of Lyso PC in vascular inflammatory responses.
Verifying Micelle Formation of 1-Heptanoyl-sn-glycero-3-phosphocholine: A Comparative Guide to Light Scattering and Alternative Methodologies
For researchers, scientists, and drug development professionals, the precise characterization of surfactant behavior in solution is paramount for formulation, drug delivery, and overall product efficacy. This guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise characterization of surfactant behavior in solution is paramount for formulation, drug delivery, and overall product efficacy. This guide provides an in-depth technical comparison for verifying the micelle formation of 1-Heptanoyl-sn-glycero-3-phosphocholine, a single-chain lysophospholipid, with a primary focus on light scattering techniques and objective comparisons with alternative methods.
1-Heptanoyl-sn-glycero-3-phosphocholine belongs to the class of lysophospholipids, which are amphiphilic molecules possessing a hydrophilic head and a single hydrophobic tail.[1] This structure drives their self-assembly in aqueous solutions above a specific concentration, known as the Critical Micelle Concentration (CMC), to form micelles.[2][3] The accurate determination of the CMC is a critical parameter in understanding and utilizing the properties of such surfactants.
Light Scattering for Micelle Characterization: A Non-Invasive Approach
Light scattering techniques, both Dynamic Light Scattering (DLS) and Static Light Scattering (SLS), offer powerful, non-invasive methods for characterizing micelle formation and size.[4][5]
Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution.[4] Smaller particles, like individual surfactant monomers, diffuse rapidly, leading to fast fluctuations, while larger structures, such as micelles, diffuse more slowly, resulting in slower fluctuations.[4][5] By analyzing these fluctuations, the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles can be determined.[4] The CMC can be estimated by monitoring the scattered light intensity at various surfactant concentrations. A sharp increase in intensity indicates the formation of micelles, which scatter significantly more light than individual monomers.[4][5]
Static Light Scattering (SLS) , on the other hand, measures the time-averaged intensity of scattered light to determine the molecular weight of particles in solution.[2][6][7] An increase in the scattered light intensity with increasing surfactant concentration beyond a certain point signifies the formation of larger aggregates (micelles).[2][8] The concentration at which this rapid change occurs corresponds to the CMC.[2]
Experimental Protocol: CMC Determination of 1-Heptanoyl-sn-glycero-3-phosphocholine using DLS
This protocol outlines the steps for determining the CMC of 1-Heptanoyl-sn-glycero-3-phosphocholine using a DLS instrument.
Materials:
1-Heptanoyl-sn-glycero-3-phosphocholine
High-purity water (e.g., Milli-Q)
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
DLS instrument and compatible cuvettes
Procedure:
Stock Solution Preparation: Prepare a concentrated stock solution of 1-Heptanoyl-sn-glycero-3-phosphocholine in high-purity water. The concentration should be well above the expected CMC.
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the anticipated CMC.
Filtration: Filter all solutions using a 0.22 µm syringe filter directly into clean, dust-free cuvettes to remove any particulate contaminants that could interfere with the light scattering measurements.[9]
Instrument Setup:
Set the measurement temperature and allow the instrument to equilibrate.
Input the correct solvent viscosity and refractive index for the experimental temperature.[9]
DLS Measurement:
Place the cuvette in the sample holder.
For each concentration, perform multiple runs of sufficient duration to obtain a stable signal.[9]
Record the scattered light intensity (typically in kilo counts per second, kcps) and the Z-average diameter.
Data Analysis:
Plot the scattered light intensity as a function of the logarithm of the 1-Heptanoyl-sn-glycero-3-phosphocholine concentration.
The CMC is identified as the concentration at the inflection point where a sharp increase in scattered light intensity is observed.[5]
Data Visualization:
Caption: Workflow for CMC determination using Dynamic Light Scattering.
Comparative Analysis with Alternative Methodologies
While light scattering is a robust technique, it is essential to consider alternative methods for a comprehensive understanding and validation of the CMC.
Method
Principle
Advantages
Disadvantages
Light Scattering (DLS/SLS)
Measures changes in scattered light intensity due to micelle formation.[2][4]
Non-invasive, provides information on size and size distribution.[4][5]
Measures the change in surface tension of the solution with increasing surfactant concentration. The CMC is the point where surface tension remains relatively constant.[10][11]
Direct and classical method, considered a gold standard.[12]
Requires precise instrumentation and is sensitive to surface-active impurities.[2][10]
Fluorescence Spectroscopy
Utilizes a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of micelles, leading to a change in its fluorescence spectrum. The CMC is determined from the inflection point of the intensity ratio plot.[12][13][14]
Indirect method relying on a probe molecule, which could potentially influence micelle formation.[12]
Conductivity Measurement
Applicable to ionic surfactants. The conductivity of the solution changes at the CMC due to the different mobility of micelles compared to individual ions.[10]
Note: The CMC of 1-Heptanoyl-sn-glycero-3-phosphocholine is reported to be 1.4 mM.[17]
Causality Behind Experimental Choices
The choice of method for CMC determination depends on several factors:
Nature of the Surfactant: For non-ionic surfactants like 1-Heptanoyl-sn-glycero-3-phosphocholine, conductivity measurements are not applicable.
Purity of the Sample: Surface tensiometry is highly sensitive to surface-active impurities, which can affect the accuracy of the CMC determination.[2] Light scattering is also sensitive to dust and other particulates.
Desired Information: If information about micelle size and size distribution is required in addition to the CMC, DLS is the preferred method.[4]
Concentration Range: For surfactants with very low CMCs, fluorescence spectroscopy offers higher sensitivity.[12]
Self-Validating System:
To ensure the trustworthiness of the determined CMC value, it is highly recommended to employ at least two different techniques. For instance, the CMC obtained from light scattering can be cross-validated with results from surface tensiometry. This approach provides a higher degree of confidence in the experimental data.[12]
The Mechanism of Micelle Formation
The formation of micelles is a thermodynamically driven process. Below the CMC, surfactant molecules exist as monomers in the solution and also adsorb at the air-water interface, reducing the surface tension.[10][11] As the concentration increases, the interface becomes saturated with monomers.[10] Above the CMC, it becomes energetically more favorable for the hydrophobic tails of the surfactant molecules to aggregate and form micelles, thus minimizing their contact with water.[1] This self-assembly process is spontaneous.[10]
Benchmarking 1-Heptanoyl-sn-glycero-3-phosphocholine for Membrane Mimetic Applications
This guide benchmarks 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 7:0 Lyso PC or 1-Heptanoyl LPC ) against industry-standard alternatives for membrane protein solubilization, crystallization, and NMR...
Author: BenchChem Technical Support Team. Date: March 2026
This guide benchmarks 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 7:0 Lyso PC or 1-Heptanoyl LPC ) against industry-standard alternatives for membrane protein solubilization, crystallization, and NMR studies.[1]
Executive Summary
1-Heptanoyl-sn-glycero-3-phosphocholine (7:0 Lyso PC) is a short-chain, zwitterionic lysophospholipid surfactant.[1] Unlike its di-acyl counterpart (1,2-Diheptanoyl-sn-glycero-3-phosphocholine or D7PC) which is a staple in stable bicelle formation, 7:0 Lyso PC is defined by its high Critical Micelle Concentration (CMC ~7.1 mM) and extreme water solubility.[1]
Verdict: This molecule is not a primary structural lipid for long-term membrane mimicry (like Nanodiscs).[1] Instead, it excels as a transient surfactant and crystallization additive . Its high CMC allows for rapid removal via dialysis, making it superior to DDM for refolding protocols, while its zwitterionic headgroup preserves native protein-lipid interactions better than harsh ionic detergents like SDS.
To understand the utility of 7:0 Lyso PC, we must first quantify its properties relative to the "Gold Standard" short-chain lipid, DHPC (1,2-Dihexanoyl-sn-glycero-3-phosphocholine).[1]
Table 1: Technical Comparison of Short-Chain Phosphocholines
Feature
7:0 Lyso PC (Subject)
DHPC (6:0 Di-acyl) (Benchmark)
14:0 Lyso PC (Alternative)
Structure
Mono-acyl (sn-1 heptanoyl)
Di-acyl (sn-1,2 hexanoyl)
Mono-acyl (sn-1 myristoyl)
Molecular Weight
369.39 Da
453.51 Da
467.62 Da
CMC (H2O)
~7.1 mM (High)
~15 mM
~0.007 mM (Low)
Micelle Type
Small, dynamic, spherical
Ellipsoidal / Bicelle Edge
Large, stable
Dialyzability
Excellent (Rapid removal)
Good
Poor (Requires adsorption)
Primary Use
Refolding, Crystallization Screen
NMR Bicelles, Solubilization
Stable Micelles, Kinetics
Analyst Note: The CMC of 7:0 Lyso PC is high enough to prevent tight binding to protein hydrophobic domains, yet low enough to form micelles at manageable concentrations (~0.25% w/v). This "Goldilocks" zone is critical for applications requiring reversible solubilization.
Comparative Performance Analysis
A. Solubilization Efficiency vs. Protein Stability
Hypothesis: Short-chain Lyso PCs are less stabilizing than long-chain detergents (DDM) but more effective at disrupting aggregates than standard lipids.[1]
vs. DDM (Dodecyl Maltoside): DDM forms large, stable micelles that can "lock" proteins in a specific conformation. 7:0 Lyso PC provides a more dynamic environment. It is less stabilizing for fragile complexes over long periods (days) but superior for initial extraction of small, robust membrane proteins or peptides where detergent removal is the next step.
vs. DHPC: DHPC is often used in bicelles (mixed with DMPC). 7:0 Lyso PC cannot form bicelles on its own or with DMPC as effectively as DHPC due to its wedge-like shape (large headgroup, single short tail), which induces excessive positive curvature, destabilizing the bilayer edge.
B. NMR Spectral Quality
In solution NMR, the size of the protein-detergent complex (PDC) dictates the tumbling rate and line width.
7:0 Lyso PC Micelles: Generate smaller PDCs than DDM or 14:0 Lyso PC, potentially yielding sharper peaks for small transmembrane peptides (<30 kDa).
Limitation: The high exchange rate of the surfactant monomers can lead to exchange broadening in some residues exposed to the solvent interface.
C. Crystallization Screening
7:0 Lyso PC is a valuable additive in "Detergent Screens" (e.g., Hampton Research).
Mechanism: When added to a crystallization drop containing a protein in a primary detergent (like DDM), 7:0 Lyso PC molecules intercalate into the micelle, altering its curvature and surface charge density. This perturbation can induce lattice contact formation where pure DDM fails.
Mechanism of Action: The Dynamic Wedge
The following diagram illustrates how 7:0 Lyso PC interacts with a membrane protein compared to a stable bilayer lipid.
Figure 1: The dynamic equilibrium of 7:0 Lyso PC allows for rapid exchange between monomeric and micellar states, facilitating easy removal without denaturing the protein.
Objective: Use 7:0 Lyso PC to modify micelle characteristics and induce crystal nucleation.
Preparation: Prepare a 100 mM stock solution of 1-Heptanoyl-sn-glycero-3-phosphocholine in deionized water. (Note: This is well above the ~7 mM CMC).
Protein Sample: Concentrate your target membrane protein (purified in DDM or LDAO) to 10 mg/mL.
Screening:
In a 96-well crystallization plate, set up sitting drops.
Drop Ratio: 1 µL Protein + 0.1 µL 7:0 Lyso PC Stock + 1 µL Reservoir Solution.
Final Additive Concentration: ~9 mM (Just above CMC).
Observation: Incubate at 20°C. The short-chain lipid will modify the detergent micelle belt, potentially exposing polar residues for crystal lattice contacts.
Protocol B: Rapid Refolding via Dialysis
Objective: Refold a protein from a denaturing detergent (e.g., SDS) or a precipitant.
Solubilization: Dissolve inclusion bodies in 6 M Guanidine HCl.
Exchange: Dilute protein into a buffer containing 20 mM 7:0 Lyso PC (approx. 3x CMC). The high concentration ensures immediate micelle formation around hydrophobic domains as the denaturant is removed.
Dialysis:
Place sample in a dialysis cassette (MWCO < protein size).
Dialyze against buffer containing no detergent .
Mechanism: Due to the high CMC (7.1 mM), 7:0 Lyso PC monomers rapidly exit the dialysis bag.
Result: The protein is forced to fold or precipitate. Unlike low-CMC detergents (CMC < 1 mM) which stick to the protein and never leave, 7:0 Lyso PC strips away cleanly.
Avanti Polar Lipids. (2024). 07:0 Lyso PC Product Page & Physicochemical Properties. Retrieved from [Link]
Sanders, C. R., & Prosser, R. S. (1998). Bicelles: a model membrane system for all seasons? Structure, 6(10), 1227-1234. (Contextual benchmarking against DHPC).
Columbus, L., et al. (2009). Mixing and matching detergents for membrane protein NMR spectroscopy. Current Opinion in Structural Biology.
As a Senior Application Scientist, I recognize that handling specialized lipidic compounds requires moving beyond basic Safety Data Sheets (SDS). 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 07:0 Lyso...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized lipidic compounds requires moving beyond basic Safety Data Sheets (SDS). 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 07:0 Lyso PC or LPC 7:0) is a highly specialized, short-chain lysophosphatidylcholine. While it is an invaluable tool for membrane protein solubilization, structural biology crystallization screens [1], and lipidomics standardization [2], its unique physicochemical properties demand strict, highly controlled disposal workflows.
This guide provides the mechanistic reasoning and operational blueprints required to safely manage and dispose of LPC 7:0 waste in a high-throughput laboratory environment.
Physicochemical Profiling & Operational Hazards
To design a safe disposal protocol, we must first understand the molecular behavior of the chemical. LPC 7:0 features a single, short (7-carbon) acyl chain and a bulky phosphocholine headgroup. This geometry prevents the formation of lipid bilayers; instead, it spontaneously forms micelles, acting as a potent zwitterionic surfactant.
Mechanistic Safety Hazards:
Aquatic Toxicity via Membrane Disruption: Because LPC 7:0 is a micelle-forming detergent, it readily solubilizes lipid bilayers. If discharged into municipal wastewater, it can lyse the cellular membranes of aquatic microorganisms.
Eutrophication Risk: The molecule contains a biologically available phosphate group. Bulk drain disposal contributes to environmental phosphorus loading, triggering harmful algal blooms.
Halogenated Solvent Co-Hazards: In lipidomics, LPC 7:0 is almost exclusively handled in chloroform/methanol mixtures (e.g., Folch extraction). Thermal decomposition of these halogenated mixtures at sub-optimal temperatures generates lethal phosgene gas [3].
Table 1: Quantitative Data Dictating Disposal Parameters
Generates both aqueous and halogenated waste streams.
Waste Segregation Workflow
Proper disposal begins at the bench. Because LPC 7:0 is used in both aqueous applications (protein crystallization) and organic applications (mass spectrometry standards), waste streams must be rigorously segregated to prevent dangerous chemical cross-reactions.
Decision tree for the segregation and disposal of 1-Heptanoyl-sn-glycero-3-phosphocholine waste.
Step-by-Step Disposal Methodologies
The following protocols are designed to be self-validating. By following the physical cues (e.g., foaming, evaporation rates), operators can verify they are executing the steps correctly.
Context: LPC 7:0 is frequently used in aqueous screens to maintain membrane protein solubility.
Container Selection: Select a high-density polyethylene (HDPE) carboy. Glass is acceptable but poses a shatter risk if the surfactant causes the container to slip during handling.
Defoaming Transfer (Critical Step): Because LPC 7:0 reduces surface tension, pouring it directly into a waste carboy will generate massive amounts of foam, potentially causing overflow and aerosolization. Action: Tilt the carboy at a 45-degree angle and pour the waste slowly down the interior sidewall.
Labeling: Label the container explicitly: "Non-Halogenated Aqueous Waste - Contains Zwitterionic Surfactants and Phosphates."
Final Routing: Transfer to Environmental Health and Safety (EHS). The waste will be neutralized and processed via commercial wastewater treatment facilities equipped to precipitate phosphates.
Context: In lipidomics, LPC 7:0 is dissolved in chloroform and methanol.
Solvent Segregation: Never mix chloroform-based lipid waste with general organic waste (like acetone or ethanol). Halogenated waste requires entirely different thermal destruction parameters.
Thermal Hazard Prevention: Do not leave chloroform/lipid mixtures in open beakers to evaporate in a fume hood. Furthermore, never subject this waste to uncontrolled heat or low-temperature burning. The thermal decomposition of chloroform generates phosgene gas (COCl₂), a deadly pulmonary irritant [3].
Containment: Funnel the waste into a dedicated "Halogenated Solvent Waste" glass or PTFE-lined container. Keep the container tightly capped to prevent solvent volatilization, which would leave behind a concentrated, sticky lipid residue that is exceptionally difficult to clean.
Final Routing: EHS must route this waste to an EPA-compliant, high-temperature commercial incinerator (typically operating above 1,000°C) designed to safely cleave halogen bonds and scrub the resulting acidic exhaust.
Spill Containment (Powders): If the lyophilized powder is spilled, do not sweep it dry . Sweeping aerosolizes the fine lipid powder, creating an inhalation hazard.
Surfactant Neutralization: Wet a low-lint laboratory wipe with 70% Isopropanol or Ethanol. The alcohol breaks the surfactant's surface tension, allowing the lipid to dissolve into the wipe without foaming. Gently wipe the affected area.
Consumable Packaging: Place all broken ampoules into a rigid sharps container. Place contaminated wipes, gloves, and pipette tips into a puncture-resistant, sealable chemical waste bag.
Final Routing: Label as "Solid Chemical Waste - Lipid Contaminated" and route for standard solid chemical incineration.
References
Hampton Research. "Detergent Screen™ - Zwitterionic Surfactants for Protein Crystallization." Hampton Research. Available at:[Link]
ResearchGate. "Beeswax-Modified Textiles: Method of Preparation and Assessment of Antimicrobial Properties." (Note: Mechanistic reference regarding the hazards of combusting lipids in the presence of halogenated compounds, resulting in phosgene gas). Available at: [Link]
Handling
Personal protective equipment for handling 1-Heptanoyl-sn-glycero-3-phosphocholine
As a Senior Application Scientist, I recognize that handling specialized lipids like 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 07:0 Lyso PC ) requires a rigorous understanding of both its physicoch...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized lipids like 1-Heptanoyl-sn-glycero-3-phosphocholine (commonly referred to as 07:0 Lyso PC ) requires a rigorous understanding of both its physicochemical behavior and its operational hazards.
07:0 Lyso PC is a short-chain, zwitterionic lysophospholipid widely utilized as a biochemical assay reagent, a membrane protein solubilization agent in crystallography, and a structural component in advanced drug delivery systems[1][2]. Because it is a highly hygroscopic surfactant supplied as a lyophilized powder, improper handling not only compromises the integrity of your experimental data but also poses distinct respiratory and dermal hazards[2][3].
The following comprehensive guide establishes the authoritative protocols for the safe handling, personal protective equipment (PPE) requirements, and disposal logistics for 07:0 Lyso PC.
Physicochemical Risk Profile
To design an effective safety protocol, we must first understand the molecular behavior of the substance. 07:0 Lyso PC possesses a hydrophilic phosphocholine headgroup and a single heptanoyl (7:0) hydrophobic tail. This structural amphiphilicity allows it to form micelles and disrupt lipid bilayers—a property that makes it invaluable for protein extraction, but also capable of stripping natural oils from human skin and mucous membranes[2][4].
Table 1: Quantitative Chemical & Safety Data for 07:0 Lyso PC
Contains phosphorus and nitrogen; requires specific disposal[2].
Molecular Weight
369.39 g/mol
Used for precise molarity calculations in assay prep[1].
Physical State
Solid (Powder)
High risk of aerosolization and dust formation during weighing[3].
Hygroscopicity
Highly Hygroscopic
Rapidly absorbs atmospheric moisture; alters concentration and degrades[2].
Storage Temp.
-20°C
Requires thermal equilibration before opening to prevent condensation[2].
Mandatory Personal Protective Equipment (PPE) Matrix
The selection of PPE for 07:0 Lyso PC is dictated by its physical state (dust-forming powder) and its biochemical nature (zwitterionic surfactant). Every piece of equipment serves a specific mechanistic purpose in the safety workflow[3].
Respiratory Protection (Critical): Use a Type P95 (US) or Type P1 (EU EN 143) particulate respirator.
Causality: When transferring the dry powder, micro-particulates can easily aerosolize. Inhalation of surfactant dust disrupts the lipid bilayers of the pulmonary mucosa, leading to acute respiratory irritation and coughing[3].
Hand Protection:Nitrile or Neoprene gloves (minimum 4 mil thickness).
Causality: Zwitterionic detergents readily solubilize dermal lipids, causing contact dermatitis. Furthermore, 07:0 Lyso PC is frequently reconstituted in organic solvents (e.g., chloroform or methanol) which rapidly degrade latex. Gloves must be inspected for micro-tears prior to use[3].
Eye Protection:Chemical splash goggles (ANSI Z87.1 or EN 166 compliant).
Causality: Accidental introduction of surfactants into the ocular cavity causes severe irritation and potential corneal damage due to the rapid emulsification of the tear film[3].
Body Protection:Impervious lab coat with fitted cuffs.
Causality: Prevents the accumulation of hygroscopic powder on personal clothing, which could later transfer to the skin and cause delayed irritation[3].
Standard Operating Procedure: Handling & Solubilization
To ensure both operator safety and experimental integrity, the preparation of 07:0 Lyso PC solutions must be treated as a self-validating system. Deviation from these steps introduces moisture, degrades the lipid, and increases exposure risk.
Step-by-Step Methodology:
Thermal Equilibration: Remove the sealed vial of 07:0 Lyso PC from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.
Validation: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder, ruining the batch's molar accuracy and accelerating hydrolysis.
Environmental Control: Transfer the equilibrated vial to a ductless fume hood or a dedicated powder-weighing enclosure equipped with HEPA filtration. Ensure adequate ventilation to capture any fugitive dust[3].
Weighing: Don all required PPE. Using an anti-static micro-spatula, carefully transfer the required mass to a pre-tared, static-free glass vial.
Solubilization: Immediately add the target solvent (e.g., aqueous buffer for direct micelle formation, or chloroform for lipid film preparation).
Note on Mechanism: In aqueous buffers, once the concentration exceeds the Critical Micelle Concentration (CMC), the monomers will thermodynamically self-assemble into micelles, shielding their hydrophobic tails and facilitating membrane protein integration[4].
Sealing & Storage: Flush the original source vial with inert gas (Argon or Nitrogen) to displace oxygen and moisture. Tightly seal the cap, wrap with Parafilm, and immediately return to -20°C storage[2][3].
Workflow for the safe handling and solubilization of 07:0 Lyso PC.
Mechanism of action for 07:0 Lyso PC in membrane protein solubilization.
Spill Response and Disposal Logistics
Because 07:0 Lyso PC contains phosphorus and acts as an environmental surfactant, it must not be allowed to enter the standard municipal waste stream or drainage systems[3].
Immediate Spill Response:
Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the powder.
Contain (No Dry Sweeping): Never use compressed air or a dry broom to clean up a 07:0 Lyso PC spill, as this will aerosolize the hazardous dust[3].
Collect: Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover the powder with damp, absorbent paper towels (using water or a compatible alcohol) to suppress dust formation.
Decontaminate: Wipe the area thoroughly with a damp cloth to remove any residual surfactant film, which poses a severe slipping hazard if left on the floor.
Disposal Plan:
Solid Waste: Sweepings, contaminated gloves, and absorbent materials must be placed in a chemically compatible, tightly closed hazardous waste container[3].
Liquid Waste: Aqueous or organic solutions containing 07:0 Lyso PC must be collected in designated hazardous liquid waste carboys. Label clearly as "Aqueous Surfactant Waste" or "Halogenated/Non-Halogenated Solvent Waste" depending on the diluent used.
Regulatory Compliance: Dispose of all containers via a licensed hazardous waste contractor in accordance with local, state, and federal environmental regulations[3].
References
Hampton Research. "Safety Data Sheet - Lyso PC Series." hamptonresearch.com. Available at:[Link]
Avanti Polar Lipids. "07:0 Lyso PC Product Details & Specifications." avantiresearch.com. Available at: [Link]
Hampton Research. "Detergent Screen Formulation and Application." hamptonresearch.com. Available at:[Link]